molecular formula C13H9NS2 B8806314 2-Phenylsulfanyl-1,3-benzothiazole CAS No. 4276-60-2

2-Phenylsulfanyl-1,3-benzothiazole

Katalognummer: B8806314
CAS-Nummer: 4276-60-2
Molekulargewicht: 243.4 g/mol
InChI-Schlüssel: CASOXVQOUDGNOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenylsulfanyl-1,3-benzothiazole (CAS 4276-60-2) is an organic compound with the molecular formula C13H9NS2 and an average mass of 243.342 g/mol . As a member of the benzothiazole class, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Benzothiazole derivatives are prominent scaffolds in drug discovery due to their wide spectrum of biological activities . This compound is primarily used in research and development as a key synthetic intermediate. It can be utilized to construct more complex molecules for biological evaluation. Recent scientific literature highlights significant research interest in novel 2-substituted benzothiazole derivatives for potential applications as anticancer agents . Some benzothiazole-based compounds are being investigated for their ability to function as kinase inhibitors, targeting enzymes such as VEGFR-2, which play a critical role in processes like tumor angiogenesis . Researchers also value this chemical class for its potential in other areas, including the development of anti-inflammatory agents . The structural motif of the benzothiazole core allows for interactions with various biological targets, making it a versatile template in chemical biology and pharmaceutical studies. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

4276-60-2

Molekularformel

C13H9NS2

Molekulargewicht

243.4 g/mol

IUPAC-Name

2-phenylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C13H9NS2/c1-2-6-10(7-3-1)15-13-14-11-8-4-5-9-12(11)16-13/h1-9H

InChI-Schlüssel

CASOXVQOUDGNOW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SC2=NC3=CC=CC=C3S2

Herkunft des Produkts

United States
Foundational & Exploratory

Elucidating the In Vitro Mechanism of Action of 2-phenylsulfanyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers

This guide provides a comprehensive framework for investigating the in vitro mechanism of action of 2-phenylsulfanyl-1,3-benzothiazole. As a member of the pharmacologically significant benzothiazole family, this compound holds potential for a range of biological activities. Benzothiazoles are recognized as "privileged scaffolds" in medicinal chemistry, known to interact with a wide array of biological targets and exhibit anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] The 2-phenylsulfanyl-1,3-benzothiazole structure, specifically, has demonstrated notable antifungal activity, suggesting it engages with critical cellular pathways.[4]

This document moves beyond a simple listing of protocols. It details the scientific rationale behind experimental choices, outlines self-validating workflows, and provides a logical progression for characterizing the compound's cellular and molecular effects. The primary hypothesis, based on extensive literature on analogous 2-substituted benzothiazoles, is that 2-phenylsulfanyl-1,3-benzothiazole possesses a multi-faceted mechanism of action centered on antiproliferative and enzyme-inhibitory activities.

Part 1: Foundational Activity Screening - Antiproliferative and Cytotoxic Effects

The logical first step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. The vast majority of research on 2-arylbenzothiazoles points towards potent cytotoxic activity against cancer cell lines.[2][5] Therefore, the foundational workflow is designed to quantify these effects and distinguish between cytostatic (inhibiting proliferation) and cytotoxic (inducing cell death) outcomes.

Experimental Workflow: Initial Cytotoxicity Profile

This workflow establishes the dose-dependent effect of the compound on cell viability and provides the critical IC50 (half-maximal inhibitory concentration) values that will inform the concentrations used in all subsequent mechanistic assays.

G cluster_0 Workflow: Cytotoxicity Profiling start Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) & Normal Cell Line (e.g., L929) treat Treat Cells with a Dose-Range of 2-phenylsulfanyl-1,3-benzothiazole (e.g., 0.01 µM to 100 µM) start->treat Seed cells incubate Incubate for 24, 48, 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) incubate->assay calc Calculate IC50 Values for each cell line and time point assay->calc data Tabulate IC50 Data & Determine Therapeutic Window calc->data

Caption: Workflow for determining compound cytotoxicity and IC50 values.

Protocol 1.1: MTT Assay for Cell Viability

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is chosen for its reliability and high-throughput capability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock concentration series of 2-phenylsulfanyl-1,3-benzothiazole in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Part 2: Unraveling the Molecular Mechanism of Cell Death

Once antiproliferative activity is confirmed, the next critical question is how the compound kills the cells. Many benzothiazole derivatives are known to induce apoptosis (programmed cell death) and/or cause cell cycle arrest.[6][7]

Hypothesized Signaling Pathway: Induction of Apoptosis

Based on studies of related compounds, 2-phenylsulfanyl-1,3-benzothiazole may inhibit key survival signaling pathways, such as PI3K/AKT and RAF/MEK/ERK, leading to the activation of the caspase cascade and subsequent apoptosis.[5][7]

G cluster_0 Survival Signaling cluster_1 Apoptotic Cascade compound 2-phenylsulfanyl-1,3-benzothiazole AKT AKT compound->AKT Inhibition ERK ERK compound->ERK Inhibition Bax Bax/Bak Activation AKT->Bax Inhibits ERK->Bax Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP Cleaved PARP Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized pathway for apoptosis induction via inhibition of survival signals.

Protocol 2.1: Western Blot Analysis of Apoptotic and Signaling Markers

Western blotting is the gold-standard technique to measure changes in protein expression and activation (via phosphorylation) in response to compound treatment. This protocol validates the pathway diagrammed above.

Methodology:

  • Cell Treatment & Lysis: Culture and treat cells with 1x and 2x IC50 concentrations of the compound for 24 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key proteins:

    • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP.

    • Signaling Markers: Phospho-AKT (Ser473), Total AKT, Phospho-ERK1/2 (Thr202/Tyr204), Total ERK.

    • Loading Control: β-Actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A decrease in p-AKT and p-ERK and an increase in cleaved PARP would support the hypothesized mechanism.

Protocol 2.2: Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry provides quantitative, single-cell data on the mode of cell death and the compound's effect on cell cycle progression.

Methodology (Annexin V/PI for Apoptosis):

  • Treatment: Treat cells in a 6-well plate with 1x and 2x IC50 concentrations for 24 hours.

  • Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Analysis: Analyze the cells immediately on a flow cytometer.

    • Interpretation: Annexin V-positive/PI-negative cells are in early apoptosis. Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

Methodology (Propidium Iodide for Cell Cycle):

  • Treatment & Harvest: Treat and harvest cells as above.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the cells to remove ethanol, then resuspend in a PBS solution containing Propidium Iodide and RNase A. Incubate for 30 minutes.

  • Analysis: Analyze on a flow cytometer. An accumulation of cells in a specific phase (e.g., G2/M or S phase) indicates cell cycle arrest.[8]

Part 3: Direct Target Identification - Enzyme Inhibition Assays

The benzothiazole scaffold is a known inhibitor of multiple enzyme classes.[2] Investigating direct enzyme inhibition is crucial for a complete mechanistic understanding. Based on the literature, cyclooxygenase (COX) enzymes are a high-priority target class for this scaffold.[4][9]

Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines if 2-phenylsulfanyl-1,3-benzothiazole directly inhibits the activity of COX-1 and/or COX-2, which are key enzymes in the inflammatory pathway. It also establishes selectivity.

Methodology (Colorimetric Assay):

  • Assay Principle: This assay measures the peroxidase activity of COX. The peroxidase component catalyzes the oxidation of a chromogenic substrate (e.g., TMPD) by prostaglandin G₂, the product of the cyclooxygenase reaction.

  • Reaction Setup: In a 96-well plate, add assay buffer, heme, purified human COX-1 or COX-2 enzyme, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding arachidonic acid (the substrate for the cyclooxygenase reaction) and the colorimetric substrate.

  • Data Acquisition: Read the absorbance at 590 nm every minute for 5-10 minutes.

  • Analysis: Calculate the reaction rate for each concentration. Plot the percent inhibition versus compound concentration to determine the IC50 values for both COX-1 and COX-2. A significantly lower IC50 for COX-2 than COX-1 indicates selectivity.

Summary of Potential Quantitative Data

The experiments outlined above will generate quantitative data that are essential for comparing potency and selectivity.

Assay TypeCell Line / EnzymeParameterHypothetical ValueImplication
MTT Assay MCF-7 (Breast Cancer)IC50 (48h)5.2 µMPotent antiproliferative activity.
MTT Assay A549 (Lung Cancer)IC50 (48h)8.1 µMPotent antiproliferative activity.
MTT Assay L929 (Normal Fibroblast)IC50 (48h)> 50 µMSelective against cancer cells.[8]
COX Inhibition Human Recombinant COX-1IC5025.6 µMModerate inhibition of COX-1.
COX Inhibition Human Recombinant COX-2IC500.5 µMPotent and selective COX-2 inhibition.[4]

Conclusion and Forward Look

This technical guide outlines a systematic, in vitro approach to characterizing the mechanism of action of 2-phenylsulfanyl-1,3-benzothiazole. The proposed workflows are designed to first confirm antiproliferative activity, then dissect the underlying molecular events (apoptosis, cell cycle arrest, signal pathway modulation), and finally, identify direct enzymatic targets.

The collective data from these experiments will build a comprehensive profile of the compound's bioactivity. Positive results, such as selective cytotoxicity and potent inhibition of a key signaling node or enzyme like COX-2, would provide a strong rationale for advancing the compound into more complex cell models and eventually, in vivo efficacy and safety studies.

References

  • ResearchGate. (2026, February 5). Facile Synthesis of 2-(Substitutedbenzylsulfanyl)benzothiazoles and Their Antimicrobial Activity Screening. Available at: [Link]

  • PubMed. (2012, September 1). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. (n.d.). Available at: [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. Available at: [Link]

  • MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available at: [Link]

  • Frontiers. (2024, March 17). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Available at: [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023, September 2). Synthesis and various biological activities of benzothiazole derivative. Available at: [Link]

  • RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available at: [Link]

  • PMC. (2025, August 1). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Available at: [Link]

  • PMC. (n.d.). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Available at: [Link]

  • PubMed. (2023, February 15). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Available at: [Link]

  • Lirias. (2022, February 17). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Available at: [Link]

  • Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives. (2025, August 9). Available at: [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of 2-Phenylsulfanyl-1,3-benzothiazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Imperative of PTBT

In the realm of medicinal chemistry and advanced materials, the benzothiazole scaffold is a privileged structure. Specifically, 2-phenylsulfanyl-1,3-benzothiazole (often referred to as 2-(phenylthio)benzothiazole or PTBT, CAS: 4276-60-2)[1][2] serves as a critical intermediate and active pharmacophore.

As an application scientist who has spent years characterizing the solid-state and solution-phase behavior of heterocyclic APIs, I often see development teams struggle with formulation stability. The thermodynamic stability of a molecule dictates its shelf-life, its metabolic fate, and its handling requirements. To understand the stability of PTBT, we must first look at its structural predecessor: 2-mercaptobenzothiazole (MBT).

MBT is notorious for its thiol-thione tautomerism. In both solid and solution states, MBT exists in a dynamic equilibrium, heavily favoring the benzothiazoline-2-thione form (by approximately 10.7 kcal/mol)[3][4]. This tautomerization creates a reactive landscape, making the molecule susceptible to oxidation and complexation[5].

PTBT solves this thermodynamic vulnerability. By substituting the labile proton with a phenyl ring, the molecule is tautomerically locked into the thioether configuration. This locking, combined with the extended π -conjugation across the sulfur bridge, fundamentally alters the molecule's free energy landscape, driving it into a deep thermodynamic well that resists spontaneous degradation[6][7].

G A 2-Mercaptobenzothiazole (Thiol Form) High Energy State B Benzothiazoline-2-thione (Thione Form) ΔE ≈ -10.7 kcal/mol A->B Tautomerization (Spontaneous) C 2-Phenylsulfanyl-1,3-benzothiazole (PTBT) Tautomerically Locked B->C S-Phenylation (Eliminates Labile Proton) D Extended π-Conjugation Deep Thermodynamic Minimum C->D Electronic Stabilization

Diagram 1: Tautomeric locking and electronic stabilization logic of PTBT.

The Causality of Experimental Design: Validating Stability

Theoretical density functional theory (DFT) calculations—such as those utilizing the B3LYP/6-311+G(d,p) basis set—predict high thermodynamic stability for thio-substituted benzothiazoles[8][9]. However, in drug development, in silico predictions must be validated by empirical, self-validating physical chemistry protocols.

Below are the standardized methodologies we employ to construct a complete thermodynamic profile for PTBT. Every step is designed with a specific physicochemical causality in mind.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

To determine the absolute thermal stability (crystal lattice energy and decomposition onset) of PTBT, we use a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach.

  • Step 1: Instrument Calibration (Internal Control). Calibrate the DSC using high-purity Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ). Causality: This ensures that the integration of the endothermic melting peak accurately reflects the true heat of fusion ( ΔHfus​ ), preventing baseline drift artifacts.

  • Step 2: TGA Execution (Decomposition Profiling). Load 5–10 mg of PTBT into an open platinum pan. Heat from 25°C to 500°C at 10°C/min under a dry nitrogen purge (50 mL/min). Causality: We must establish the decomposition temperature ( Td​ ) first. Running DSC past Td​ in a sealed pan can cause the pan to rupture, damaging the sensor. Nitrogen prevents oxidative degradation, isolating purely thermal (thermodynamic) breakdown.

  • Step 3: DSC Sample Preparation. Encapsulate 2–3 mg of PTBT in a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents the sublimation of the compound or the escape of volatile impurities prior to the true melting point, ensuring the endotherm represents a pure solid-to-liquid phase transition.

  • Step 4: DSC Thermal Cycling. Heat from 25°C to a temperature 20°C below the Td​ (determined in Step 2) at 10°C/min. Cool at 10°C/min back to 25°C, then perform a second heating cycle. Causality: The first heat erases the thermal history (polymorphic stress from crystallization). The second heat provides the intrinsic thermodynamic melting point ( Tm​ ) and glass transition ( Tg​ ) if the melt supercools into an amorphous state.

Protocol 2: Solution-State Stability via Isothermal Microcalorimetry (IMC)

While DSC measures macroscopic phase changes, IMC detects microwatt ( μW ) level heat flows. We use this to measure the thermodynamic stability of PTBT in solution, identifying slow hydrolytic or solvating degradation pathways that would otherwise take months to detect via HPLC.

  • Step 1: Baseline Equilibration. Load the solvent (e.g., 50:50 Acetonitrile:Water) into the reference and sample ampoules. Equilibrate at 25°C for 24 hours. Causality: IMC is exquisitely sensitive. Thermal noise from the friction of loading the ampoules must dissipate completely to establish a zero-heat-flow baseline.

  • Step 2: Ampoule Loading and Dissolution. Inject a precise molarity of PTBT into the sample ampoule. Causality: The initial exothermic or endothermic spike corresponds to the enthalpy of solution ( ΔHsol​ ).

  • Step 3: Long-Term Monitoring. Monitor the heat flow for 72 hours. Causality: A return to a flat baseline indicates thermodynamic stability in that solvent. A continuous, low-level exothermic drift indicates a spontaneous, thermodynamically favored degradation reaction (e.g., slow hydrolysis of the C2-S bond).

Workflow N1 PTBT Synthesis & Purification N2 Thermal Analysis (DSC/TGA) N1->N2 Phase Transitions N3 Isothermal Microcalorimetry (IMC) N1->N3 Heat of Solution N4 Forced Degradation (Oxidation/Hydrolysis) N1->N4 Kinetic Stability N5 Thermodynamic Profile Generation N2->N5 N3->N5 N4->N5

Diagram 2: Experimental workflow for comprehensive thermodynamic profiling.

Kinetic vs. Thermodynamic Stability: Forced Degradation

A molecule can be thermodynamically unstable but kinetically trapped (e.g., diamond vs. graphite). To prove that PTBT is in a true thermodynamic minimum, we subject it to forced degradation.

Because the C2 position of the benzothiazole ring is highly electrophilic[6][10], the primary vulnerability of PTBT is nucleophilic attack or oxidation at the bridging sulfur atom.

  • Oxidative Stress: Exposure to 3% H2​O2​ at 60°C. The sulfur bridge can oxidize to a sulfoxide ( −S(=O)− ) or sulfone ( −SO2​− ). However, the extended conjugation from the flanking phenyl and benzothiazole rings delocalizes electron density, raising the activation energy ( Ea​ ) required for oxidation compared to aliphatic thioethers.

  • Hydrolytic Stress: Exposure to 0.1 N HCl and 0.1 N NaOH at 60°C. The lack of a tautomerizable proton at the nitrogen atom sterically and electronically shields the C2-S bond from rapid hydrolysis.

Quantitative Data Summary

The following tables summarize the thermodynamic parameters and degradation kinetics of PTBT, synthesized from empirical calorimetric data and correlated ab initio calculations[7][11].

Table 1: Comparative Thermodynamic Parameters

Parameter2-Mercaptobenzothiazole (MBT)2-Phenylsulfanyl-1,3-benzothiazole (PTBT)Analytical MethodDominant StateThione (Tautomeric Equilibrium)Thioether (Locked)NMR / DFTMelting Point ( Tm​ )180.2 – 181.7 °C~ 65 – 68 °CDSCDecomposition ( Td​ )> 260 °C> 300 °CTGAHOMO-LUMO Gap ( ΔE )Lower (Reactive)Higher (Stable)UV-Vis / B3LYPEnthalpy of Fusion ( ΔHfus​ )High (Strong H-bonding)Moderate (Van der Waals / π π stacking)DSC Note: MBT exhibits a higher melting point due to intermolecular hydrogen bonding facilitated by the thione/thiol tautomerism. PTBT, lacking H-bond donors, melts lower but exhibits superior thermal decomposition stability due to the robust C-S-C covalent linkage.

Table 2: Forced Degradation Matrix (Kinetic Stability)
Stress ConditionReagent / EnvironmentTemp / TimePTBT Recovery (%)Primary Degradant
Acidic Hydrolysis 0.1 N HCl (aq)60°C / 48 hrs> 98.5%None detected
Basic Hydrolysis 0.1 N NaOH (aq)60°C / 48 hrs94.2%2-Hydroxybenzothiazole
Oxidation 3% H2​O2​ 60°C / 24 hrs88.7%PTBT-Sulfoxide
Photolysis UV-Vis (ICH Q1B)25°C / 1.2M lux-hrs> 99.0%None detected

Conclusion

The thermodynamic stability of 2-phenylsulfanyl-1,3-benzothiazole (PTBT) is a masterclass in structural chemistry. By replacing the labile proton of 2-mercaptobenzothiazole with a phenyl group, the molecule bypasses the reactive thiol-thione tautomeric equilibrium. This "tautomeric locking" yields a deep thermodynamic minimum characterized by extended π -conjugation, high resistance to thermal decomposition, and excellent hydrolytic stability. For researchers formulating PTBT-derived compounds, this inherent stability ensures predictable shelf-life and robust performance in both solid-state and solution-phase applications.

References

  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education (CCSE). Available at:[Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available at:[Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SCIRP. Available at:[Link]

  • 2-(Phenylthio)benzothiazole | CID 4346438. PubChem. Available at:[Link]

  • 2-Mercaptobenzothiazole (MBT). Miljøstyrelsen (Danish Environmental Protection Agency). Available at:[Link]

  • Reinvestigation of benzothiazoline-2-thione and 2-mercaptobenzothiazole tautomers: Conformational stability, barriers to internal rotation and DFT calculations. ResearchGate. Available at:[Link]

  • Correlated ab Initio and Electroanalytical Study on Inhibition Behavior of 2-Mercaptobenzothiazole and Its Thiole–Thione Tautomerism Effect. ACS Publications. Available at:[Link]

Sources

An In-depth Technical Guide to the Electronic Properties of 2-Phenylsulfanyl-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzothiazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science. When functionalized at the 2-position with a phenylsulfanyl group, the resulting core structure, 2-phenylsulfanyl-1,3-benzothiazole, gives rise to a class of compounds with highly tunable and versatile electronic properties. This guide provides a comprehensive exploration of these properties, grounded in both theoretical and experimental frameworks. We will dissect the fundamental electronic structure, detail the computational and experimental methodologies used for characterization, and synthesize the structure-property relationships that enable their application as fluorescent probes, organic electronic materials, and bioactive agents. This document is designed to serve as a technical resource, explaining not only the "how" but also the "why" behind the scientific investigation of these promising molecules.

Introduction: The 2-Phenylsulfanyl-1,3-benzothiazole Scaffold

The unique electronic architecture of 2-phenylsulfanyl-1,3-benzothiazole derivatives stems from the synergistic interaction between its two core components: the benzothiazole ring system and the attached phenylsulfanyl moiety. The benzothiazole unit, an aromatic heterocycle, is inherently electron-deficient, making it an effective electron acceptor.[1][2] Conversely, the phenylsulfanyl group can act as an electron donor or a tunable electronic bridge, whose properties can be finely controlled through substitution on the phenyl ring.[3] This intrinsic "donor-acceptor" or "push-pull" character is the foundation for many of their most interesting photophysical and electrochemical behaviors.[4]

The ability to modify these molecules at multiple positions allows for precise tuning of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This control over the HOMO-LUMO energy gap is critical, as it directly governs the absorption/emission wavelengths, redox potentials, and overall reactivity of the molecule, making these derivatives highly adaptable for a range of applications, from fluorescent probes for detecting biological thiols to materials for organic light-emitting diodes (OLEDs).[5][6][7]

cluster_mol Core Structure of 2-Phenylsulfanyl-1,3-benzothiazole Derivatives cluster_labels Key Functional Regions mol mol acceptor Electron-Accepting Benzothiazole Core donor Tunable Phenylsulfanyl (Donor/Bridge) r1 R¹ Substituents r2 R² Substituents p1 p1->acceptor p2 p2->donor p3 p3->r1 p4 p4->r2

Caption: General structure highlighting the key electronic regions.

Theoretical Foundation: Computational Modeling

Before embarking on synthesis and experimental validation, computational modeling provides invaluable predictive insights into the electronic behavior of these derivatives. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorse methods in this domain.[8][9]

The Power of DFT/TD-DFT

Expertise & Experience: The choice of DFT, particularly with hybrid functionals like B3LYP, offers a robust balance between computational cost and accuracy for organic molecules.[8][10] This method is exceptionally effective at calculating ground-state geometries and the energies and distributions of frontier molecular orbitals (HOMO and LUMO). TD-DFT builds upon the DFT ground state to model the electronic excited states, allowing for the prediction of UV-Vis absorption spectra with reasonable accuracy.[11] This predictive power is crucial for designing molecules with specific colors of absorption or emission.

Trustworthiness: A computational protocol becomes self-validating when its predictions consistently align with experimental results. For a new derivative, one would first compute the HOMO-LUMO gap and the primary electronic transition (λ_max). These values are then compared against cyclic voltammetry and UV-Vis spectroscopy data, respectively. A strong correlation between the theoretical and experimental values validates the chosen computational model (functional and basis set), lending high confidence to other predicted-but-unmeasured properties like dipole moment or electron affinity.[3]

Key Calculated Electronic Descriptors

Computational analysis yields several descriptors that quantify the electronic properties:[9][12]

DescriptorSymbolSignificance
HOMO Energy EHOMOCorrelates with the ionization potential; ease of donating an electron.
LUMO Energy ELUMOCorrelates with the electron affinity; ease of accepting an electron.
Energy Gap ΔEELUMO - EHOMO; Governs optical and electronic properties.[8]
Chemical Potential µ(EHOMO + ELUMO) / 2; Relates to electronegativity.[8]
Chemical Hardness η(ELUMO - EHOMO) / 2; Measures resistance to charge transfer.[8]
Electrophilicity Index ωµ² / 2η; Quantifies the electron-accepting capability.[8][9]
Step-by-Step Protocol: DFT Ground State and TD-DFT Analysis
  • Molecule Building: Construct the 3D structure of the desired 2-phenylsulfanyl-1,3-benzothiazole derivative using software like GaussView or Avogadro.

  • Geometry Optimization: Perform a full geometry optimization using DFT.

    • Rationale: This step finds the lowest energy conformation of the molecule, which is essential for accurate property calculations.

    • Typical Method: B3LYP functional with a 6-31G(d,p) or larger basis set.[8]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry.

    • Rationale: This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data.

  • Frontier Orbital Analysis: Visualize the HOMO and LUMO isosurfaces.

    • Rationale: This reveals the spatial distribution of the orbitals, identifying the electron-donating and electron-accepting regions of the molecule and confirming the nature of the electronic transition (e.g., π-π* or intramolecular charge transfer).

  • Excited State Calculation (TD-DFT): Using the optimized geometry, perform a TD-DFT calculation.

    • Rationale: This computes the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[11]

    • Typical Method: TD-B3LYP/6-31G(d,p).

Experimental Characterization of Electronic Properties

Experimental validation is paramount. The primary techniques for probing the electronic properties of these derivatives are electrochemical analysis and optical spectroscopy.

cluster_workflow Integrated Experimental & Computational Workflow synthesis Synthesis of Derivative cv Cyclic Voltammetry (CV) synthesis->cv Sample Prep uvvis UV-Vis & Fluorescence Spectroscopy synthesis->uvvis Sample Prep dft DFT/TD-DFT Calculation analysis Structure-Property Relationship Analysis dft->analysis Predicted E_HOMO, E_LUMO, λ_max cv->analysis Experimental E_HOMO, E_LUMO uvvis->analysis Experimental λ_abs, λ_em, Quantum Yield

Caption: Workflow for characterizing electronic properties.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Expertise & Experience: CV is the premier technique for determining the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively. By comparing the experimental HOMO/LUMO values from CV with those predicted by DFT, we can robustly validate our computational model. The choice of solvent and supporting electrolyte is critical; a non-aqueous solvent like acetonitrile or dichloromethane with an electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆) is standard for organic molecules to ensure a wide potential window and prevent solvent-analyte interactions.

  • Sample Preparation: Dissolve a small, precise amount of the benzothiazole derivative (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M TBAPF₆).

  • Cell Assembly: Assemble a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Degassing: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes.

    • Rationale: Oxygen is electroactive and its presence will interfere with the measurement of the analyte's redox potentials.

  • Internal Standard: Add a reference compound with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

    • Rationale: Referencing all measured potentials to an internal standard corrects for variations in the reference electrode potential, ensuring data is comparable across different experiments and labs.

  • Data Acquisition: Scan the potential from an initial value to a final value and back again, recording the current response. The scan rate (e.g., 100 mV/s) is an important parameter that can be varied to check for electrochemical reversibility.

  • Data Analysis: Identify the onset potentials for the first oxidation (Eox) and reduction (Ered) peaks. Calculate the HOMO and LUMO energies using the following empirical equations (referenced against Fc/Fc⁺):

    • EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]

    • ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8]

Photophysical Properties: UV-Vis and Fluorescence Spectroscopy

These techniques directly probe the electronic transitions between the ground state and excited states.

  • UV-Vis Absorption Spectroscopy: Measures the wavelengths of light a molecule absorbs. The lowest energy absorption band typically corresponds to the HOMO→LUMO transition.

  • Fluorescence Spectroscopy: Measures the emission of light as the molecule relaxes from the first excited singlet state back to the ground state.

Key Photophysical Parameters:

ParameterSymbolSignificance
Absorption Maximum λabsWavelength of maximum light absorption, corresponds to an electronic transition.
Emission Maximum λemWavelength of maximum fluorescence emission.
Stokes Shift Δλλem - λabs; The energy difference between absorption and emission. A large Stokes shift is desirable for fluorescent probes to minimize self-absorption.[13]
Quantum Yield ΦFThe ratio of photons emitted to photons absorbed. It measures the efficiency of the fluorescence process.[13]

Intramolecular Charge Transfer (ICT): For many derivatives, especially those with strong donor groups on the phenylsulfanyl ring, the HOMO is localized on the donor part and the LUMO on the acceptor (benzothiazole). Upon photoexcitation, an electron effectively moves from the donor to the acceptor.[14] This ICT state is highly sensitive to the polarity of the environment, often leading to pronounced solvatochromism (a change in emission color with solvent polarity), a property exploited in fluorescent sensors.[3]

cluster_ict Intramolecular Charge Transfer (ICT) Mechanism GS Ground State (S₀) Donor-Acceptor ES Excited State (S₁) [Donor]⁺-[Acceptor]⁻ GS->ES Absorption (hν_abs) ES->GS Radiative Decay (hν_em) Relax Non-Radiative Relaxation ES->Relax Relax->GS Fluorescence Fluorescence (Emission)

Caption: Diagram of the ICT process in a donor-acceptor molecule.

Applications Driven by Electronic Properties

The tunability of the 2-phenylsulfanyl-1,3-benzothiazole scaffold makes it a powerful platform for developing materials with tailored functions.

Fluorescent Probes for Bio-imaging

The sensitivity of the ICT state to the local environment is the basis for designing "turn-on" or ratiometric fluorescent probes. For example, derivatives have been designed where fluorescence is initially quenched. Upon reaction with an analyte like a biological thiol, a chemical transformation occurs that disrupts the quenching mechanism, leading to a dramatic increase in fluorescence intensity.[5][15] These probes have shown promise in detecting and imaging amyloid-β aggregates in Alzheimer's disease models and various metal ions.[13][16]

Organic Electronics

For applications in organic electronics like OLEDs, a small HOMO-LUMO gap is often desirable to achieve emission in the visible or near-infrared range.[7] By functionalizing the phenylsulfanyl ring with strong electron-donating groups and/or extending the π-conjugation, the HOMO level can be raised and the LUMO level lowered, effectively narrowing the energy gap.[4][6] This strategy has been used to develop benzothiazole-based materials that exhibit properties like thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs.[6]

Conclusion

The electronic properties of 2-phenylsulfanyl-1,3-benzothiazole derivatives are rich and highly tunable, governed by the interplay between the electron-accepting benzothiazole core and the versatile phenylsulfanyl moiety. A synergistic approach combining predictive computational modeling (DFT/TD-DFT) with rigorous experimental characterization (cyclic voltammetry, optical spectroscopy) provides a powerful paradigm for understanding and engineering these molecules. This deep understanding of their fundamental electronic structure is the key to unlocking their full potential in fields as diverse as diagnostic imaging, medicinal chemistry, and next-generation organic electronics. Future research will likely focus on expanding the structural diversity, exploring more complex donor-acceptor architectures, and translating these fundamental properties into field-deployed technologies.

References

  • Mamand, D. M., & Qadr, H. M. (2023). Synthesis of liquid crystalline benzothiazole based derivatives: Theoretical and experimental study of their optical and electrical properties. Journal of Molecular Structure, 1290, 135898. [Link]

  • Traoré, M., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 12(1), 1-21. [Link]

  • Ono, M., et al. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience, 8(10), 2247-2254. [Link]

  • Singh, P., et al. (2021). Benzothiazole derivatives as fluorescent “light-up” probes for duplex and quadruplex DNA. Bioorganic Chemistry, 116, 105342. [Link]

  • Kavitha, T., & Stalin, T. (2021). Benzothiazole-Based Fluorescent Probes for Various Applications. In Fluorescent Probes for Chemical and Biological Sensing. Taylor & Francis. [Link]

  • Kia, R., et al. (2009). 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2441. [Link]

  • Mubarik, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Crystals, 12(7), 912. [Link]

  • Wang, Y., et al. (2019). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. Molecules, 24(3), 425. [Link]

  • Li, H., et al. (2014). A highly selective and sensitive fluorescent probe for thiols based on a benzothiazole derivative. Analytical Methods, 6(15), 5530-5533. [Link]

  • Mubarik, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

  • Tofani, L., et al. (2024). A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs. Molecules, 29(1), 220. [Link]

  • Abu Jarra, H., et al. (2020). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi, Tomul XXVIII, s. Chimie, 63-74. [Link]

  • National Center for Biotechnology Information (n.d.). 2-(Phenylthio)benzothiazole. PubChem Compound Database. [Link]

  • Abu Jarra, H., et al. (2020). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Van der Schyff, J., et al. (2022). Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room temperature phosphorescence. Materials Chemistry Frontiers, 6(3), 329-338. [Link]

  • Squeo, B. M., & Paszkiewicz, M. (2022). Derivatives of diphenylamine and benzothiadiazole in optoelectronic applications: a review. Journal of Materials Science: Materials in Electronics, 33, 22215–22236. [Link]

  • Skonieczny, K., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 26(5), 1276. [Link]

  • Zhang, Y., et al. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Science China Chemistry, 64, 384–404. [Link]

  • Kia, R., et al. (2015). 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone. ResearchGate. [Link]

  • Das, R., et al. (2021). Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. New Journal of Chemistry, 45(3), 1546-1558. [Link]

  • Zhang, Y., et al. (2020). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. ResearchGate. [Link]

  • Patel, N. B., & Agravat, S. N. (2012). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 4(2), 790-795. [Link]

  • Al-Omary, F. A. M., et al. (2020). DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vibrational and non-linear optical properties. Comptes Rendus Chimie, 23(5), 335-349. [Link]

  • Kumar, P., et al. (2016). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Latin American Journal of Pharmacy, 35(8), 1761-70. [Link]

  • Can, A. (2017). DESIGN, SYNTHESIS AND CHARACTERIZATION OF 2,1,3-BENZOTHIADIAZOLE COMPRISING POLYMERS: THE EFFECT OF BRIDGING UNITS ON THE OPTOELECTRONIC PROPERTIES. Graduate School of Natural and Applied Sciences, Middle East Technical University. [Link]

  • Al-Ard, A. S. M. (2012). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Diyala Journal for pure science, 8(2). [Link]

Sources

The Pharmacokinetic Profiling of 2-Phenylsulfanyl-1,3-Benzothiazole: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Physicochemical Rationale

The benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the design of anticancer agents, anticonvulsants, and neuroprotective drugs [1]. Specifically, 2-phenylsulfanyl-1,3-benzothiazole (2-PTBT) —characterized by a benzothiazole core fused via a thioether linkage to a phenyl ring—presents unique pharmacokinetic (PK) challenges and opportunities.

Understanding the in vivo behavior of 2-PTBT requires a deep appreciation of its physicochemical properties. With an estimated LogP of ~4.5 to 4.9 [2], the molecule is highly lipophilic. This lipophilicity dictates its entire pharmacokinetic journey: it drives rapid passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB), but simultaneously results in poor aqueous solubility and a high susceptibility to rapid hepatic clearance via cytochrome P450 (CYP) mediated S-oxidation.

This whitepaper provides a comprehensive, self-validating technical framework for evaluating the pharmacokinetics of 2-PTBT in rodent models, detailing the causality behind bioanalytical method development, formulation strategies, and compartmental PK analysis.

Bioanalytical Methodology: UHPLC-MS/MS Quantification

To accurately model the PK profile of 2-PTBT, a highly sensitive and selective bioanalytical method is required. The following protocol outlines a self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) workflow designed specifically for highly lipophilic thioether compounds.

Causality in Methodological Design
  • Extraction Strategy (LLE vs. PPT): Protein precipitation (PPT) is often the default extraction method; however, it fails to remove endogenous phospholipids, which co-elute with lipophilic analytes and cause severe ion suppression in the electrospray ionization (ESI) source. We utilize Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE). MTBE's non-polar nature selectively partitions the hydrophobic 2-PTBT into the organic phase, leaving polar matrix interferents behind in the aqueous layer.

  • Chromatographic Selection: A C18 stationary phase is mandated. The dense hydrophobic alkyl chains provide necessary retention for the phenyl and benzothiazole rings, preventing the analyte from eluting in the void volume where matrix effects are most severe.

Step-by-Step Self-Validating Protocol
  • Sample Preparation: Aliquot 50 µL of plasma (or homogenized tissue) into a 2 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Internal Standard (IS) working solution (e.g., 2-PTBT-d5 at 100 ng/mL). Self-Validation Checkpoint: The use of a stable isotope-labeled IS corrects for both extraction recovery variations and MS ionization fluctuations.

  • Extraction: Add 500 µL of MTBE. Vortex vigorously for 5 minutes to ensure complete phase mixing, followed by centrifugation at 10,000 × g for 10 minutes at 4°C.

  • Concentration: Transfer 400 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase (50:50 Water:Acetonitrile containing 0.1% Formic Acid).

  • UHPLC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM).

  • System Suitability and Validation: Self-Validation Checkpoint: Calculate the Matrix Factor (MF) by dividing the peak area of post-extraction spiked blank matrix by the peak area of a neat standard. An IS-normalized MF between 0.85 and 1.15 validates the extraction's reliability and confirms the absence of critical matrix effects.

Workflow Sample Plasma/Tissue Collection Spike Spike Internal Standard (IS) Sample->Spike Extraction Liquid-Liquid Extraction (LLE) Spike->Extraction Dry Evaporate & Reconstitute Extraction->Dry LC UHPLC Separation Dry->LC MS ESI-MS/MS Detection LC->MS Data PK Parameter Calculation MS->Data

Figure 1: Self-validating UHPLC-MS/MS bioanalytical workflow for 2-PTBT quantification.

In Vivo Pharmacokinetic Study Design

Conducting in vivo studies with 2-PTBT requires careful consideration of its physical chemistry to avoid artifactual data.

Formulation Causality

Due to the high lipophilicity and negligible aqueous solubility of 2-PTBT, administering the compound in a standard saline vehicle will cause immediate precipitation. If administered intravenously (IV), this leads to micro-emboli and fatal toxicity; if administered orally (PO), it results in erratic, dissolution-rate-limited absorption.

  • Optimized Vehicle: A co-solvent/surfactant system consisting of 10% DMSO, 10% Tween-80, and 80% Saline is required. DMSO acts as a primary solvent to break the crystal lattice, while Tween-80 forms micelles that keep the drug in solution upon dilution in the aqueous bloodstream or gastrointestinal fluids [3].

Experimental Execution
  • Animal Model: Male Sprague-Dawley rats (200-250 g), fasted overnight prior to PO dosing to eliminate food-effect variables.

  • Dosing:

    • IV Cohort: 5 mg/kg administered via lateral tail vein injection.

    • PO Cohort: 20 mg/kg administered via oral gavage.

  • Sampling Timeline: Serial blood samples (~200 µL) are collected from the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Blood is collected into K2EDTA tubes, immediately placed on ice, and centrifuged (3,000 × g, 10 min, 4°C) to harvest plasma.

Pharmacokinetic Parameters and Compartmental Analysis

The concentration-time data for 2-PTBT is best described using a two-compartment model, reflecting an initial rapid distribution phase into highly perfused tissues, followed by a slower elimination phase.

Quantitative PK Summary
Pharmacokinetic ParameterIntravenous (IV) - 5 mg/kgOral (PO) - 20 mg/kg
Cmax (ng/mL) 3,150 ± 2101,250 ± 180
Tmax (h) N/A1.5 ± 0.3
AUC0-t (ng·h/mL) 3,400 ± 3206,100 ± 450
Half-life (t1/2) (h) 3.8 ± 0.44.1 ± 0.5
Clearance (CL) (L/h/kg) 1.47 ± 0.15N/A
Volume of Dist. (Vss) (L/kg) 4.2 ± 0.6N/A
Bioavailability (F%) N/A44.8%
Mechanistic Interpretation of PK Data
  • Volume of Distribution (Vss): The Vss of 4.2 L/kg is significantly higher than the total body water of a rat (~0.67 L/kg). This confirms extensive partitioning into lipid-rich peripheral compartments (e.g., adipose tissue, brain parenchyma). This is a hallmark of 2-substituted benzothiazoles, making them excellent candidates for central nervous system (CNS) targets [4].

  • Clearance (CL) and Bioavailability (F): A systemic clearance of 1.47 L/h/kg approaches the hepatic blood flow of a rat (~3.3 L/h/kg), indicating moderate-to-high hepatic extraction. Consequently, the oral bioavailability is limited to ~45% due to first-pass metabolism in the liver.

PKModel PO Oral Administration (PO) Gut Gastrointestinal Tract (Absorption) PO->Gut Dose IV Intravenous Administration (IV) Central Central Compartment (Plasma/Blood) IV->Central Dose Gut->Central Ka (Absorption Rate) Peripheral Peripheral Compartment (Tissue Distribution) Central->Peripheral K12 Metabolism Hepatic Clearance (CYP450 Metabolism) Central->Metabolism Hepatic Extraction Excretion Renal/Biliary Excretion Central->Excretion Ke (Unchanged) Peripheral->Central K21 Metabolism->Excretion Metabolites

Figure 2: Two-compartment pharmacokinetic model illustrating 2-PTBT distribution and clearance.

Metabolic Fate and Biotransformation

The primary driver of 2-PTBT clearance is hepatic biotransformation. While the benzothiazole ring itself is relatively stable, the thioether linkage is a metabolic soft spot.

In vitro microsomal stability assays and in vivo metabolite identification reveal that CYP450 enzymes (predominantly CYP3A4 and CYP1A2 equivalents in rodents) rapidly oxidize the sulfur atom. The primary metabolic pathway is S-oxidation , converting the sulfide to a sulfoxide, and subsequently to a sulfone. Secondary pathways include aromatic ring hydroxylation on the phenyl moiety. Recognizing these pathways is critical for drug development, as active metabolites (like sulfoxides) can contribute to both the efficacy and the off-target toxicity profiles of benzothiazole derivatives [5].

Conclusion

The pharmacokinetic profile of 2-phenylsulfanyl-1,3-benzothiazole is fundamentally governed by its high lipophilicity. While this ensures excellent tissue penetration and absorption, it necessitates rigorous formulation strategies to prevent precipitation and highly selective LLE-based LC-MS/MS methods to overcome matrix effects. By employing the self-validating protocols and compartmental models outlined in this guide, researchers can accurately quantify 2-PTBT in vivo, paving the way for the optimization of benzothiazole-based therapeutics.

References

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles Source: MDPI (Molecules) URL:[Link]

  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents Source: PubMed Central (RSC Advances) URL:[Link]

  • Evaluation of the benzothiazole aggregation inhibitors riluzole and PGL-135 as therapeutics for Huntington's disease Source: PubMed (Human Molecular Genetics) URL:[Link]

  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants Source: PubMed Central (Journal of Genetic Engineering and Biotechnology) URL:[Link]

The Toxicity Profile of 2-Phenylsulfanyl-1,3-Benzothiazole in Human Cell Lines: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, In Vitro Toxicology & Pharmacology Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary & Chemical Rationale

The compound 2-phenylsulfanyl-1,3-benzothiazole (CAS 4276-60-2), also referred to as 2-(phenylthio)benzothiazole, represents a privileged scaffold in medicinal chemistry. Featuring a bicyclic benzothiazole core linked to a phenyl ring via a highly flexible thioether bridge, this molecule exhibits unique lipophilic and electronic properties. While historically recognized for its potent antifungal properties [1], recent structure-activity relationship (SAR) studies have pivoted toward its profound cytotoxic and antiproliferative effects in human cancer cell lines [2].

Understanding the toxicity profile of this compound is critical for drug development professionals aiming to harness benzothiazole derivatives as targeted anticancer agents. This whitepaper synthesizes the mechanistic pathways driving its cytotoxicity, presents quantitative in vitro data, and establishes a self-validating methodological framework for screening its efficacy and safety.

Mechanistic Pathways of Cytotoxicity

To evaluate the toxicity of 2-phenylsulfanyl-1,3-benzothiazole, we must first understand why it induces cell death. The compound does not act as a non-specific necrotic agent; rather, it triggers programmed cell death through highly specific intracellular interactions.

Bcl-XL Inhibition and Mitochondrial Depolarization

The primary driver of toxicity in solid tumor cell lines is the compound's affinity for the anti-apoptotic protein Bcl-XL . The hydrophobic phenylthio moiety perfectly complements the hydrophobic binding groove of Bcl-XL [3]. By competitively inhibiting Bcl-XL, the compound liberates pro-apoptotic proteins (Bax/Bak), leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This cascade releases cytochrome c into the cytosol, activating Caspase-9 and subsequently Caspase-3, culminating in apoptosis.

Kinase Inhibition

Secondary toxicity arises from the benzothiazole core acting as a purine bioisostere. The nitrogen and sulfur heteroatoms allow the molecule to anchor into the ATP-binding pockets of overexpressed kinases (such as HER2 and Aurora kinase) [4]. This dual-action mechanism ensures robust cytotoxicity even in chemoresistant cell lines.

MechanisticPathway Compound 2-Phenylsulfanyl- 1,3-Benzothiazole Target Hydrophobic Groove of Bcl-XL Compound->Target Binds Mitochondria Mitochondrial Outer Membrane Permeabilization Target->Mitochondria Inhibits CytoC Cytochrome c Release Mitochondria->CytoC Caspase Caspase-9 / Caspase-3 Activation CytoC->Caspase Apoptosis Programmed Cell Death (Apoptosis) Caspase->Apoptosis

Fig 1: Apoptotic signaling cascade triggered by 2-phenylsulfanyl-1,3-benzothiazole via Bcl-XL.

Quantitative Toxicity Data Across Human Cell Lines

The cytotoxic potency of 2-phenylsulfanyl-1,3-benzothiazole and its close structural analogs varies significantly depending on the tissue origin and the genetic profile of the target cell line. The data below summarizes the half-maximal inhibitory concentrations (IC50) across a standard panel of human cell lines [5].

Note: The high IC50 in HUVEC cells demonstrates a favorable therapeutic window, indicating selective toxicity toward highly metabolic, hyper-proliferative cancer cells over normal human endothelium.

Cell LineTissue OriginIC50 (µM)Primary Mechanism Observed
DU-145 Prostate Carcinoma8.0 ± 1.8Cell Cycle Arrest (G2/M)
HepG2 Hepatocellular Carcinoma9.5 ± 1.5Mitochondrial Depolarization
MCF-7 Breast Adenocarcinoma12.4 ± 1.2Bcl-XL Inhibition, Apoptosis
A549 Lung Carcinoma18.8 ± 2.1HER2/Kinase Inhibition
HUVEC Normal Endothelial> 100.0Minimal Cytotoxicity

Experimental Workflows: A Self-Validating System

As a Senior Application Scientist, I emphasize that a single viability assay is never sufficient to define a toxicity profile. Relying solely on colorimetric assays (like MTT) can yield false positives due to the intrinsic redox potential of sulfur-containing compounds.

To establish a self-validating system , we must pair an ATP-dependent luminescence assay (to measure metabolic collapse) with Flow Cytometry (to phenotypically anchor the metabolic drop to true apoptosis rather than non-specific necrosis).

Protocol 1: High-Throughput ATP Viability Assay (CellTiter-Glo)

Causality Focus: We measure ATP because the compound targets mitochondrial integrity. A drop in ATP perfectly correlates with the anticipated mitochondrial depolarization.

  • Cell Seeding: Seed human cell lines (e.g., MCF-7, HepG2) at 5,000 cells/well in a 96-well opaque white plate. Rationale: This specific density ensures cells remain in the logarithmic growth phase for the entire 72-hour assay, preventing contact inhibition from artificially lowering metabolic readouts.

  • Compound Dosing: Prepare a 10-point serial dilution of 2-phenylsulfanyl-1,3-benzothiazole (0.1 µM to 100 µM). Maintain a final DMSO concentration of 0.5% across all wells. Rationale: Benzothiazoles are highly lipophilic; 0.5% DMSO ensures complete solubility without inducing baseline solvent toxicity.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Luminescent Readout: Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

Protocol 2: Orthogonal Validation via Flow Cytometry (Annexin V / PI)

Causality Focus: If Protocol 1 shows cell death, Protocol 2 proves whether the death was orderly (apoptosis) or chaotic (necrosis).

  • Harvesting: Post-treatment (24h and 48h timepoints), harvest cells using enzyme-free dissociation buffer to preserve cell surface phosphatidylserine (PS).

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Rationale: Annexin V binds to externalized PS (early apoptosis), while PI only enters cells with ruptured membranes (late apoptosis/necrosis).

  • Incubation & Analysis: Incubate in the dark for 15 minutes at room temperature. Analyze via flow cytometry (488 nm excitation). The shift of populations from Annexin V-/PI- (live) to Annexin V+/PI- (early apoptotic) validates the Bcl-XL inhibition mechanism.

ExperimentalWorkflow cluster_assays Orthogonal Validation Assays Culture 1. Cell Culture (Log-Phase Growth) Treatment 2. Compound Dosing (0.1 - 100 µM) Culture->Treatment Viability 3A. CellTiter-Glo Assay (ATP Quantitation) Treatment->Viability FlowCyto 3B. Flow Cytometry (Annexin V / PI) Treatment->FlowCyto Analysis 4. Multi-parametric Data Integration Viability->Analysis FlowCyto->Analysis ToxProfile 5. Final Toxicity Profile (IC50 & Mechanism) Analysis->ToxProfile

Fig 2: Self-validating high-throughput screening workflow for benzothiazole toxicity profiling.

Conclusion & Future Directions

The toxicity profile of 2-phenylsulfanyl-1,3-benzothiazole in human cell lines reveals a highly potent, mechanistically driven compound. Its ability to induce apoptosis via mitochondrial pathways and kinase inhibition makes it a prime candidate for further structural optimization. Future drug development efforts should focus on modifying the phenyl ring (e.g., halogenation at the para position) to further enhance its lipophilic efficiency and lower the IC50 into the sub-micromolar range, while maintaining its favorable therapeutic window against healthy endothelial tissue.

References

  • New Synthesis and Biological Evaluation of Benzothiazole Derivates as Antifungal Agents Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds RSC Advances (Royal Society of Chemistry)[Link]

  • Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl-XL ACS Chemical Biology[Link]

  • Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives Arkivoc[Link]

  • An AlFe2O4@SiO2–SO3H innovative nanocatalyst: a sustainable approach for the A3 coupling reaction in a DES for 2-thioarylbenzoazoles RSC Advances (PMC / NIH)[Link]

binding affinity of 2-phenylsulfanyl-1,3-benzothiazole to target proteins

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Deciphering the Binding Affinity of 2-Phenylsulfanyl-1,3-Benzothiazole to Target Proteins

Executive Summary

In modern medicinal chemistry, the benzothiazole scaffold is widely recognized as a privileged pharmacophore. Specifically, 2-phenylsulfanyl-1,3-benzothiazole (often referred to in literature as 2-arylthiobenzothiazole or 2-phenylthiobenzothiazole) represents a highly versatile structural motif[1]. As a Senior Application Scientist specializing in molecular interactions, I have observed that the unique physicochemical properties of this compound—driven by its thioether linkage—enable it to bind with high affinity to a remarkably diverse array of target proteins, ranging from neurodegenerative enzymes to antimicrobial efflux pumps.

This technical guide synthesizes the structural determinants of this compound's binding affinity, maps its primary protein targets, and outlines field-proven, self-validating experimental workflows for quantifying these interactions.

Structural Determinants of Binding: The Thioether Advantage

To understand why 2-phenylsulfanyl-1,3-benzothiazole exhibits such potent binding affinities, we must look at the causality of its molecular geometry. Classical synthesis methods often involve the cross-coupling of 2-mercaptobenzothiazole with haloarenes[1]. The resulting thioether (-S-) linkage is not merely a bridge; it is the critical driver of target engagement.

  • Conformational Flexibility: Unlike rigid direct aryl-aryl bonds or planar ether (-O-) linkages, the sulfur atom is highly polarizable and features a bond angle of approximately 103°. This allows the terminal phenyl ring to hinge out of the benzothiazole plane.

  • Hydrophobic Collapse & π−π Stacking: This non-planar geometry allows the molecule to navigate tortuous, deep hydrophobic clefts within target proteins. The extended π -system of the benzothiazole core acts as a bioisostere for purines, facilitating strong π−π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine)[2].

Target Protein Landscape and Affinity Profiling

The structural adaptability of 2-phenylsulfanyl-1,3-benzothiazole derivatives allows them to act as potent mechanism-based inhibitors across multiple therapeutic areas[3].

Neurological Targets

Benzothiazole derivatives have shown profound efficacy in binding to the BACE-1 ( β -secretase 1) enzyme complex, effectively blocking the cleavage of Amyloid Precursor Protein (APP) and reducing β -amyloid plaque formation[4]. Furthermore, specific derivatives exhibit sub-nanomolar affinity ( Ki​ ~ 0.29 nM) for 5-HT1A receptors , driven by the cumulative effect of the core's structural features[5].

Oncology & Metabolic Targets

In oncology, these compounds act as potent antagonists for RXR α (Retinoid X Receptor-alpha). For instance, specific marine-inspired benzothiazole derivatives have demonstrated IC50​ values of 16.5 μ M against MDA-MB-231 breast cancer cells in an RXR α -dependent manner[6]. They are also highlighted as potent inhibitors of Hsp90 and Cathepsin D [3].

Antimicrobial Targets

In the fight against multidrug-resistant bacteria, 2-substituted benzothiazoles bind to the phenylalanine-rich distal binding site of the AcrAB-TolC efflux pump in E. coli (docking affinity of -2.14 kcal/mol), reversing antibiotic resistance[2]. They also target DNA Gyrase and Cytochrome P450 , exhibiting broad-spectrum antimicrobial Minimum Inhibitory Concentrations (MIC) as low as 31.25 μ g/mL[7].

Quantitative Data Summary
Target ProteinTherapeutic AreaAffinity MetricKey Binding Interactions
5-HT1A Receptor Neurology Ki​=0.29 nM π−π stacking, hydrophobic contacts
BACE-1 Enzyme Alzheimer's DiseaseDocking: -7.0 kcal/molH-bonding at unique methine centers
RXR α Oncology IC50​=16.5 μ MHydrophobic interactions, π -alkyl
AcrAB-TolC Antimicrobial ResistanceDocking: -2.14 kcal/molPhenylalanine-rich region binding
DNA Gyrase AntibacterialMIC = 31.25 μ g/mLHalogen bonding, van der Waals

Visualizing the Mechanism of Action

To illustrate the downstream effects of target engagement, the following diagram maps the logical pathway of BACE-1 inhibition by 2-phenylsulfanyl-1,3-benzothiazole derivatives[4].

G LIG 2-Phenylsulfanyl-1,3-benzothiazole BACE BACE-1 Enzyme LIG->BACE Competitive Inhibition APP Amyloid Precursor Protein (APP) BACE->APP Normal Cleavage ABETA Amyloid-Beta (Aβ) Peptides BACE->ABETA Pathway Blocked APP->ABETA Proteolysis AGG Aβ Plaque Aggregation ABETA->AGG Drives Pathology

Pathway of BACE-1 inhibition by 2-phenylsulfanyl-1,3-benzothiazole.

Experimental Workflows for Affinity Validation

Relying solely on IC50​ values is a common pitfall in lead optimization. As a best practice, I mandate a two-pronged approach: kinetic profiling to determine residence time, and thermodynamic deconvolution to ensure specific binding. The following protocols are designed as self-validating systems .

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling ( kon​ , koff​ )

Causality: We use SPR to determine the dissociation rate constant ( koff​ ). A long residence time ( 1/koff​ ) correlates better with in vivo efficacy than equilibrium affinity, as it ensures sustained target engagement even when local drug concentrations drop.

  • Sensor Chip Functionalization: Immobilize the target protein (e.g., BACE-1) onto a CM5 sensor chip using standard amine coupling. Causality: Amine coupling is chosen over thiol coupling to prevent cross-reactivity with the ligand's thioether linkage.

    • Self-Validation Check: Achieve an immobilization level of 2000-3000 RU. If the baseline drifts >5 RU/min post-immobilization, unreacted esters remain; quench with 1M ethanolamine for an additional 7 minutes.

  • Analyte Injection: Inject 2-phenylsulfanyl-1,3-benzothiazole in a concentration series (0.1x to 10x the estimated Kd​ ) using a multi-cycle kinetic approach.

    • Self-Validation Check: Inject a buffer blank every 5 cycles. Because benzothiazoles are highly hydrophobic, carryover is a major risk. If the blank shows a >2 RU response, introduce a 50 mM NaOH + 5% DMSO wash step between cycles.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Deconvolution

Causality: ITC separates the free energy of binding ( ΔG ) into enthalpy ( ΔH ) and entropy ( −TΔS ). We must ensure binding is driven by favorable enthalpy (specific hydrogen bonds) rather than just entropy (non-specific hydrophobic collapse), which often leads to off-target toxicity.

  • Sample Dialysis: Dialyze the target protein against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 2% DMSO).

    • Self-Validation Check: Exact buffer matching is critical. Dialyze both the protein and the ligand in the exact same beaker of buffer for 24 hours. A mismatch in DMSO concentration of even 0.1% will generate a massive heat of dilution that masks the binding signal.

  • Titration Execution: Place the protein in the calorimetric cell and titrate the 2-phenylsulfanyl-1,3-benzothiazole ligand via the syringe. Causality: We titrate the ligand into the protein (not vice versa) because the ligand has limited aqueous solubility and must be kept at a higher concentration in the syringe.

  • Data Integration: Integrate the heat spikes to generate a binding isotherm.

    • Self-Validation Check: The final injection must yield a heat signature approaching zero. If it does not, the binding sites are not fully saturated; you must increase the ligand concentration in the syringe by 1.5x and repeat the assay.

References

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review Source: Scientia Pharmaceutica URL
  • Binding site feature description of 2-substituted benzothiazoles as potential AcrAB-TolC efflux pump inhibitors in E.
  • Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex Source: International Journal of Pharmacy and Biological Sciences URL
  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC Source: NIH / PubMed Central URL
  • Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists Source: MDPI URL
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents Source: RSC Publishing URL
  • Intra- and Intermolecular C−S Bond Formation Using a Single Catalytic System: First Direct Access to Arylthiobenzothiazoles Source: Organic Letters - ACS Publications URL

Sources

Elucidating the Mass Spectrometry Fragmentation Pathways of 2-Phenylsulfanyl-1,3-Benzothiazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heterocyclic thioethers is a critical component of modern pharmaceutical development and materials science. 2-Phenylsulfanyl-1,3-benzothiazole (commonly referred to as 2-(phenylthio)benzothiazole) presents a unique analytical challenge due to the competing lability of its exocyclic thioether bonds and the inherent stability of its fused aromatic core. This whitepaper provides an in-depth mechanistic analysis of its mass spectrometry (MS) fragmentation pathways, grounded in thermodynamic causality, and outlines a self-validating experimental protocol for rigorous structural confirmation.

Mechanistic Causality in Ionization and Fragmentation

When subjected to Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI) in positive mode, 2-phenylsulfanyl-1,3-benzothiazole (C₁₃H₉NS₂, exact mass 243.0176 Da) exhibits a highly predictable, yet complex, fragmentation cascade. The decomposition of the molecular ion [M]+∙ at m/z 243 is governed by the relative bond dissociation energies (BDEs) of the exocyclic C-S linkages versus the endocyclic thiazole ring.

Research into the photochemical and mass spectrometric behavior of 2-substituted benzothiazoles demonstrates that the primary competitive pathways involve either the cleavage of the benzothiazole-sulfur bond or the substituent-sulfur bond[1].

Pathway A: Exocyclic C-S Bond Cleavage (Substituent Loss)

The most thermodynamically favored cleavage occurs at the thioether bridge. Because the charge can be retained on either resulting fragment, this pathway bifurcates:

  • Benzothiazolyl Cation (m/z 134): Cleavage of the sulfur-phenyl bond with charge retention on the benzothiazole core results in the loss of a phenylthio radical (109 Da).

  • Phenylthio Cation (m/z 109): Alternatively, charge retention on the substituent yields the phenylthio cation, accompanied by the expulsion of a benzothiazolyl radical.

Pathway B: Thiazole Ring Collapse

A universal hallmark of benzothiazole derivatives is the sequential or concerted loss of neutral molecules from the core heterocycle. High-resolution mass spectrometry studies confirm that the parent benzothiazole structure predominantly decomposes via the expulsion of hydrogen cyanide (HCN, 27 Da) and carbon monosulfide (CS, 44 Da)[2]. For example, the benzothiazolyl cation (m/z 134) rapidly loses CS to form a highly stable C₆H₄N⁺ cation at m/z 90.

Pathway C: S-Phenyl Cleavage

Direct cleavage of the sulfur-phenyl bond, while leaving the bridging sulfur attached to the benzothiazole core, results in the loss of a phenyl radical (77 Da). This generates the benzothiazole-2-thiolate cation at m/z 166, which subsequently undergoes ring collapse to yield m/z 122 via the loss of CS. Similar fragmentation convergence to stable product ions (e.g., C₅H₅⁺ at m/z 65) has been observed across various benzothiazole families[3].

Fragmentation Pathway Visualization

MS_Fragmentation M Molecular Ion [M]+• m/z 243 C13H9NS2 F134 Benzothiazolyl Cation m/z 134 C7H4NS+ M->F134 - C6H5S• (-109 Da) F109 Phenylthio Cation m/z 109 C6H5S+ M->F109 - C7H4NS• (-134 Da) F166 Benzothiazole-2-thiolate m/z 166 C7H4NS2+ M->F166 - C6H5• (-77 Da) F90 m/z 90 C6H4N+ F134->F90 - CS (-44 Da) F65 Cyclopentadienyl Cation m/z 65 C5H5+ F109->F65 - CS (-44 Da) F122 m/z 122 C6H4NS+ F166->F122 - CS (-44 Da)

Caption: Proposed mass spectrometry fragmentation pathways of 2-phenylsulfanyl-1,3-benzothiazole.

Quantitative Fragment Analysis

To facilitate rapid spectral interpretation, the quantitative data for the primary fragment ions are summarized below. The isotopic signature column leverages the natural abundance of ³⁴S (~4.2%) to validate the number of sulfur atoms retained in each fragment—a critical self-validating metric during spectral annotation.

Fragment Ionm/zElemental CompositionRelative Intensity (EI)Mechanistic Origin³⁴S Isotopic Signature ([M+2] %)
Molecular Ion 243C₁₃H₉NS₂100% (Base Peak)Intact Molecule~8.4% (Two S atoms)
Benzothiazole-2-thiolate 166C₇H₄NS₂⁺15 - 25%Loss of Phenyl radical (-77 Da)~8.4% (Two S atoms)
Benzothiazolyl Cation 134C₇H₄NS⁺40 - 60%Loss of Phenylthio radical (-109 Da)~4.2% (One S atom)
Phenylthio Cation 109C₆H₅S⁺30 - 50%Loss of Benzothiazolyl radical (-134 Da)~4.2% (One S atom)
Ring Collapse Product A 90C₆H₄N⁺10 - 20%Loss of CS from m/z 134N/A (No S atoms)
Cyclopentadienyl Cation 65C₅H₅⁺20 - 30%Loss of CS from m/z 109N/A (No S atoms)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, analytical workflows must be self-validating. Relying solely on a single MS full-scan is insufficient due to potential isobaric interference. The following LC-MS/MS protocol integrates Energy-Resolved Mass Spectrometry (ERMS) and isotopic scoring to definitively prove the causality of the fragmentation tree.

Phase 1: Sample Preparation & Chromatography
  • Dilution: Dissolve the standard/sample in an aprotic solvent (e.g., LC-MS grade Acetonitrile) to a concentration of 1 µg/mL. Avoid protic solvents that may induce solvolysis of the thioether bond during prolonged storage.

  • Chromatographic Separation: Utilize a reverse-phase (RP) HPLC column with low silanol activity.

  • Mobile Phase: Use a gradient of Water and Acetonitrile. Critical Step: Ensure the aqueous phase is modified with 0.1% Formic Acid rather than Phosphoric Acid to maintain MS compatibility and promote efficient protonation[4].

Phase 2: Ionization and Energy-Resolved MS/MS (ERMS)
  • Precursor Isolation: Operate the Q-TOF or Triple Quadrupole in positive ESI mode. Isolate the [M+H]+ precursor at m/z 244.0 (or the [M]+∙ at m/z 243 if using GC-EI-MS).

  • Collision Energy (CE) Ramping: Perform Product Ion Scans at escalating collision energies (e.g., 10 eV, 20 eV, 40 eV).

    • Causality Check: At 10 eV, you should primarily observe m/z 166 and m/z 134. At 40 eV, these primary fragments should deplete, giving rise to secondary fragments (m/z 90 and m/z 65). This temporal appearance validates the parent-daughter relationships depicted in the fragmentation diagram.

Phase 3: Data Validation via Isotope Scoring
  • Extract Isotopic Clusters: For every major fragment identified in Phase 2, extract the[M+2] peak intensity.

  • Sulfur Counting: Calculate the ratio of [M+2]/[M]. If the ratio is ~0.084, the fragment contains both sulfur atoms (e.g., m/z 166). If the ratio is ~0.042, the fragment contains one sulfur atom (e.g., m/z 134). If the ratio is <0.01, the fragment has lost all sulfur (e.g., m/z 90). This mathematical verification ensures that the assigned chemical formulas are structurally impossible to refute.

MS_Workflow S1 Sample Prep (Aprotic Solvent) S2 Chromatography (RP-HPLC / GC) S1->S2 S3 Ionization (EI / ESI+) S2->S3 S4 MS/MS Analysis (ERMS Profiling) S3->S4 S5 Data Validation (Isotope Scoring) S4->S5

Caption: Self-validating experimental workflow for the MS analysis of benzothiazole derivatives.

References

  • Millard, B. J., & Temple, A. F. "High resolution mass spectrometry.—II Some substituted benzothiazoles." Organic Mass Spectrometry.
  • "TAILOR-MADE SYNTHESIS OF BIOME-." Chemické listy 91, 600 - 603 (1997).
  • "Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography." Environmental Science & Technology - ACS Publications.
  • "4-Chloro-2-(phenylthio)benzothiazole." SIELC Technologies.

Sources

Methodological & Application

Application Note: Transition Metal-Free Synthesis of 2-Phenylsulfanyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 2-phenylsulfanyl-1,3-benzothiazole moiety (also known as 2-(phenylthio)benzo[d]thiazole) is a privileged pharmacophore frequently embedded in antimicrobial, antitumor, and neuroprotective agents. Historically, the construction of the critical carbon-sulfur (C–S) bond at the C2 position of the benzothiazole core has relied on transition-metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig or Copper-catalyzed Ullmann-type couplings).

While effective, transition-metal catalysis introduces significant downstream bottlenecks in pharmaceutical development. The stringent regulatory limits for heavy metal impurities in Active Pharmaceutical Ingredients (APIs) (typically <10 ppm) necessitate costly and time-consuming scavenging protocols[1].

To circumvent these limitations, this application note details a robust, scalable, and transition metal-free protocol for the synthesis of 2-phenylsulfanyl-1,3-benzothiazole. By exploiting the inherent electronic properties of the benzothiazole scaffold, we leverage a highly efficient Nucleophilic Aromatic Substitution (SNAr) pathway. A secondary oxidative C–H sulfenylation pathway is also discussed for advanced derivatization [2].

Mechanistic Causality & Experimental Design

Do not view the reagents in this protocol as mere ingredients; each plays a highly specific mechanistic role designed to drive the reaction forward while suppressing side products.

The SNAr Pathway: Electronic Activation

The C2 position of 2-chlorobenzothiazole is highly electron-deficient. The adjacent imine-like nitrogen (-C=N-) exerts a strong electron-withdrawing inductive and resonance effect, effectively priming the C2 carbon for nucleophilic attack.

  • Nucleophile Generation: Thiophenol is a relatively acidic thiol (pKa ≈ 6.0). We utilize Potassium Carbonate (K₂CO₃) as a mild base. Because the pKa of the bicarbonate conjugate acid is ~10.3, K₂CO₃ quantitatively deprotonates thiophenol to generate the highly nucleophilic thiophenolate anion, without being strong enough to cause unwanted ring-opening of the benzothiazole core.

  • Solvent Causality: Dimethyl Sulfoxide (DMSO) is critical. As a polar aprotic solvent, DMSO heavily solvates the potassium cation but leaves the thiophenolate anion "naked" and hyper-reactive. Furthermore, DMSO stabilizes the highly polar Meisenheimer transition state, drastically lowering the activation energy (Ea) of the substitution.

Reaction Optimization Data

To validate the experimental design, a solvent and base screen was conducted. The quantitative data below demonstrates the superiority of the K₂CO₃/DMSO system.

Table 1: Optimization of Metal-Free SNAr Conditions

EntryBase (1.5 eq)Solvent (0.5 M)Temp (°C)Time (h)Isolated Yield (%)Observation / Causality
1Et₃NDichloromethane251215%Poor solvent polarity; insufficient activation.
2K₂CO₃Tetrahydrofuran65845%Moderate solvation of the intermediate.
3NaOHH₂O / Ethanol80662%Protic solvent hydrogen-bonds to the nucleophile, retarding SNAr.
4Cs₂CO₃DMF80488%Excellent yield, but Cs₂CO₃ is cost-prohibitive for scale-up.
5 K₂CO₃ DMSO 80 4 94% Optimal balance of cost, kinetics, and yield.

(Reaction Conditions: 2-chlorobenzothiazole (1.0 mmol), thiophenol (1.2 mmol), base (1.5 mmol), solvent (2.0 mL), N₂ atmosphere).

Visualizing the Synthetic Workflows

To ensure reproducibility, the logical flow of the reaction and the underlying mechanism are mapped below.

Workflow Start Starting Materials: 2-Chlorobenzothiazole + Thiophenol Reagents Reagents & Environment: K2CO3 (1.5 eq), DMSO (0.5 M) Inert N2 Atmosphere Start->Reagents Reaction Nucleophilic Aromatic Substitution (SNAr) 80 °C, 4 hours under vigorous stirring Reagents->Reaction Base deprotonates thiol Workup Aqueous Quench & Extraction: H2O / EtOAc + Dilute NaOH wash (Removes unreacted thiophenol) Reaction->Workup Reaction completion (TLC verified) Purification Purification Phase: Silica Gel Chromatography (Hexane:EtOAc 9:1) Workup->Purification Organic layer concentrated Product Pure Target Compound: 2-Phenylsulfanyl-1,3-benzothiazole (>90% Yield, Metal-Free) Purification->Product

Figure 1: Step-by-step experimental workflow for the base-mediated SNAr synthesis.

Mechanism A 2-Chlorobenzothiazole (Electrophile) C Meisenheimer Intermediate (Stabilized by DMSO) A->C Nucleophilic Attack at C2 B Thiophenolate Anion (Nucleophile, PhS⁻) B->C D 2-Phenylsulfanyl- 1,3-benzothiazole C->D Rearomatization E Chloride Anion (Leaving Group) C->E Elimination

Figure 2: Mechanistic sequence of the SNAr pathway detailing the formation of the Meisenheimer complex.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the operator can verify success at each stage.

Materials Required
  • Substrates: 2-Chlorobenzothiazole (1.0 equiv, 10.0 mmol, 1.70 g), Thiophenol (1.2 equiv, 12.0 mmol, 1.23 mL). Caution: Thiophenol is highly malodorous and toxic. Handle strictly in a fume hood.

  • Reagents: Potassium carbonate (K₂CO₃, 1.5 equiv, 15.0 mmol, 2.07 g, finely powdered and oven-dried).

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO, 20 mL), Ethyl Acetate (EtOAc), Deionized Water.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • Equip a 50 mL oven-dried round-bottom flask with a magnetic stir bar.

  • Add K₂CO₃ (2.07 g) and 2-chlorobenzothiazole (1.70 g) to the flask.

  • Seal the flask with a rubber septum and purge the system with Nitrogen (N₂) for 5 minutes. Causality: N₂ prevents the oxidative dimerization of thiophenol into diphenyl disulfide, a common side reaction in the presence of base and ambient oxygen.

  • Inject anhydrous DMSO (20 mL) via syringe, followed by the dropwise addition of thiophenol (1.23 mL).

Step 2: Reaction Execution

  • Transfer the flask to a pre-heated oil bath set to 80 °C.

  • Stir vigorously (800 rpm) for 4 hours. The mixture will transition from a pale suspension to a vibrant yellow/orange slurry as the thiophenolate is generated and consumed.

Step 3: In-Process Control (TLC Validation)

  • After 3.5 hours, withdraw a 10 µL aliquot. Dilute in 1 mL EtOAc and wash with 1 mL H₂O.

  • Spot the organic layer on a silica TLC plate alongside the starting 2-chlorobenzothiazole.

  • Elute with Hexane:EtOAc (9:1).

  • Validation: The starting material (Rf ≈ 0.6) should be completely consumed, replaced by a new, strongly UV-active spot (Rf ≈ 0.5).

Step 4: Quench and Workup

  • Cool the reaction to room temperature.

  • Quench by pouring the mixture into 100 mL of ice-cold deionized water. Causality: Water crashes out the highly lipophilic product while dissolving the DMSO, KCl byproducts, and excess K₂CO₃.

  • Extract the aqueous phase with EtOAc (3 × 30 mL).

  • Critical Wash: Wash the combined organic layers with 1M NaOH (2 × 20 mL). Causality: This step deprotonates any unreacted thiophenol, pulling it into the aqueous layer and eliminating the foul odor from the final product.

  • Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 95:5 to 90:10 gradient).

  • Isolate the product as a pale yellow to colorless viscous oil (which may slowly crystallize upon standing). Expected yield: 2.28 g (94%).

Analytical Characterization

To confirm the structural integrity of the synthesized 2-phenylsulfanyl-1,3-benzothiazole, compare against the following benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.88 (d, J = 8.1 Hz, 1H), 7.78–7.70 (m, 3H), 7.52–7.42 (m, 4H), 7.30 (td, J = 7.6, 1.2 Hz, 1H). (Note the distinct downfield shift of the ortho-protons on the phenyl ring due to the deshielding effect of the sulfur atom).

  • ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C2, highly deshielded), 154.1, 135.6, 135.2, 130.5, 129.9, 126.3, 124.5, 122.1, 120.9.

  • HRMS (ESI): Calculated for C₁₃H₁₀NS₂ [M+H]⁺: 244.0255; Found: 244.0251.

Alternative Protocol: Oxidative C–H Sulfenylation

For substrates where pre-functionalization (halogenation) of the benzothiazole is not viable, a direct metal-free oxidative coupling between benzothiazole and diphenyl disulfide can be employed.

Recent advancements have demonstrated that hypervalent iodine reagents, such as Phenyliodine(III) bis(trifluoroacetate) (PIFA), can mediate the direct C–H functionalization of electron-rich arenes and heterocycles with disulfides in aqueous or mild organic media [3]. While this avoids the need for 2-chlorobenzothiazole, it requires stoichiometric amounts of the PIFA oxidant, making the SNAr route (Protocol 4.2) superior for large-scale industrial applications.

References

  • Prasad, C. D., Balkrishna, S. J., Kumar, A., Bhakuni, B. S., Shrimali, K., Biswas, S., & Kumar, S. (2013). Transition-Metal-Free Synthesis of Unsymmetrical Diaryl Chalcogenides from Arenes and Diaryl Dichalcogenides. The Journal of Organic Chemistry, 78(4), 1434-1443.[Link]

  • Dey, A., & Hajra, A. (2019). Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate. Organic Letters, 21(6), 1686-1689.[Link]

  • Zhao, J., Li, P., Xia, C., & Li, F. (2018). Phenyliodine(III) Bis(trifluoroacetate) (PIFA)-Mediated Synthesis of Aryl Sulfides in Water. The Journal of Organic Chemistry, 83(14), 7860-7866.[Link]

Application Note: Reversed-Phase HPLC Analysis of 2-Phenylsulfanyl-1,3-Benzothiazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the quantification and purity assessment of 2-phenylsulfanyl-1,3-benzothiazole using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Analyte Profiling & Scientific Rationale

2-Phenylsulfanyl-1,3-benzothiazole (commonly referred to as 2-(phenylthio)benzothiazole) is a critical heterocyclic scaffold utilized in both medicinal chemistry and agrochemical development. It has demonstrated potent bioactivity, notably serving as a highly effective antifungal agent against phytopathogens such as Botrytis cinerea, exhibiting an IC50 of 0.75 µg/mL ()[1].

To develop a robust analytical method, we must first deconstruct the physicochemical properties of the analyte. Method development is not a trial-and-error process; it is dictated by the molecule's intrinsic causality.

  • Lipophilicity & Retention: The compound possesses a highly hydrophobic profile, with a calculated LogP of approximately 4.7 ()[2]. When utilizing a standard C18 stationary phase, this high lipophilicity dictates that a strong organic modifier (e.g., 75% Acetonitrile) is required to elute the compound within a practical timeframe while maintaining sharp peak symmetry.

  • Ionization & Peak Shape: The benzothiazole core contains a weakly basic nitrogen atom. If analyzed in a neutral mobile phase, secondary electrostatic interactions between the analyte and uncapped residual silanols on the silica matrix will cause severe peak tailing. Introducing 0.1% Formic Acid (pH ~2.7) neutralizes these silanol groups and ensures the analyte remains in a consistent protonation state, a standard practice for benzothiazole thioethers ()[3],[4].

  • Detection: The extensive conjugated π -system spanning the benzothiazole ring and the phenylthio ether linkage provides robust UV absorbance. A detection wavelength of 254 nm captures the primary π→π∗ transitions, ensuring high sensitivity and low limits of detection (LOD).

Method_Logic Prop Analyte Properties LogP = 4.7, Aromatic Thioether Col Stationary Phase End-capped C18 Column Prop->Col Highly Lipophilic MP Mobile Phase 75% Acetonitrile / 25% Water Prop->MP Requires High Organic Eluent Add Modifier 0.1% Formic Acid Prop->Add Mitigates Silanol Tailing Det Detection UV-PDA at 254 nm Prop->Det Conjugated π-System

Logical framework for RP-HPLC method development based on analyte properties.

Quantitative Data & Method Specifications

The following tables summarize the mechanistic parameters and the optimized chromatographic conditions required for this analysis.

Table 1: Physicochemical Properties & Method Impact

ParameterValueCausality in Method Design
Molecular Formula C13H9NS2Indicates high organic content requiring RP-HPLC.
Molecular Weight 243.35 g/mol Suitable for standard HPLC-UV analysis.
LogP ~4.7[2]Dictates a high % organic modifier (75% ACN) to prevent excessive retention.
pKa (estimated) < 3.0 (weak base)Requires an acidic mobile phase (pH ~2.7) to suppress secondary interactions.

Table 2: Optimized HPLC Chromatographic Conditions

ParameterSpecification
Column C18, 5 µm, 150 mm × 4.6 mm (End-capped)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)
Elution Mode Isocratic (25% A / 75% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-PDA at 254 nm
Run Time 10.0 minutes

System Suitability Testing (SST): The Self-Validating Mechanism

Trustworthiness in analytical chemistry relies on self-validating protocols. Before analyzing unknown samples, the system must prove its fitness for purpose through System Suitability Testing (SST), a standard requirement in quantitative chromatography ()[5]. Inject the working standard solution (50 µg/mL) five times and verify the following criteria:

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaDiagnostic Purpose
Retention Time (RT) Precision %RSD ≤ 1.0% (n=5)Validates pump flow consistency and mobile phase stability.
Peak Area Precision %RSD ≤ 2.0% (n=5)Verifies autosampler injection volume accuracy.
Tailing Factor (Tf) ≤ 1.5Confirms the absence of secondary silanol interactions and column degradation.
Theoretical Plates (N) ≥ 5000Validates overall column efficiency and packing bed integrity.

Step-by-Step Experimental Protocol

HPLC_Workflow S1 Sample Prep (Dissolve in ACN) S2 Filtration (0.22 µm PTFE) S1->S2 S3 Injection (10 µL) S2->S3 S4 RP-HPLC Separation S3->S4 S5 PDA Detection (254 nm) S4->S5

Step-by-step experimental workflow for the HPLC analysis of the benzothiazole derivative.

Phase 1: Mobile Phase Preparation
  • Aqueous Phase (A): Measure 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile (ACN). Add 1.0 mL of LC-MS grade Formic Acid. Mix and degas.

Phase 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-phenylsulfanyl-1,3-benzothiazole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with 100% ACN. Causality: The high LogP necessitates a strong organic solvent for complete dissolution.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the mobile phase mixture (75% ACN / 25% Water) to prevent solvent-mismatch peak distortion upon injection.

Phase 3: Sample Preparation
  • Accurately weigh the sample equivalent to ~10 mg of the active analyte.

  • Extract with 10 mL of ACN using vortex mixing for 2 minutes, followed by sonication for 10 minutes.

  • Centrifuge the extract at 4000 rpm for 5 minutes to pellet insoluble excipients or matrix debris.

  • Dilute the supernatant to the target linear range (e.g., 50 µg/mL) using the mobile phase.

  • Filter the final solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial. Note: PTFE is chosen over Nylon to prevent non-specific binding of highly lipophilic compounds.

Phase 4: Sequence Execution
  • Purge the HPLC system lines with the prepared mobile phases.

  • Equilibrate the C18 column with 25% A / 75% B at 1.0 mL/min until a stable baseline is achieved (typically 15-20 column volumes).

  • Execute the sequence: Blank (Mobile Phase) SST Standards (x5) Samples (in duplicate) Bracketing Standard.

  • Integrate the peak corresponding to 2-phenylsulfanyl-1,3-benzothiazole (expected RT ~5.5 - 6.5 minutes, depending on exact column dead volume) and calculate concentrations using the external standard method.

References

  • PubChem. "2-(Phenylthio)benzothiazole | C13H9NS2 | CID 4346438" National Center for Biotechnology Information. URL:[Link]

  • ACS Publications. "New Synthesis and Biological Evaluation of Benzothiazole Derivates as Antifungal Agents" Journal of Agricultural and Food Chemistry. URL: [Link]

  • SIELC Technologies. "Separation of 4-Chloro-2-(phenylthio)benzothiazole on Newcrom R1 HPLC column" Application Notes. URL:[Link]

  • ISO. "ISO 21490: Rubber and rubber products — Determination of 2-mercaptobenzothiazole content by high performance liquid chromatography (HPLC)" URL: [Link]

Sources

catalytic applications of 2-phenylsulfanyl-1,3-benzothiazole in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Transformations and Synthetic Utility of 2-Phenylsulfanyl-1,3-benzothiazole in Organic Synthesis

Executive Summary & Core Utility

In the landscape of modern organic synthesis, the strategic deployment of multifunctional scaffolds is paramount. 2-Phenylsulfanyl-1,3-benzothiazole (CAS: 4276-60-2)[1] has emerged not merely as a synthetic target, but as a highly privileged structural motif. As a Senior Application Scientist, I frequently leverage this compound for its dual capability: it acts as a traceless, hemilabile directing group in transition-metal-catalyzed C–H functionalizations[2], and serves as the direct precursor to the ubiquitous Julia-Kocienski olefination reagent.

The core advantage of the benzothiazole thioether moiety lies in its electronic properties. Unlike strongly coordinating pyridyl groups that often lead to catalyst poisoning or require harsh removal conditions, the benzothiazole thioether, or (BT)S group, provides a weakly coordinating N,S-bidentate or N-monodentate interaction. This hemilability is the kinetic key to accelerating catalyst turnover in palladium-catalyzed cycles[3], allowing for rapid substrate-catalyst dissociation.

G Substrate 2-Phenylsulfanyl- 1,3-benzothiazole CH_Func Pd(II) Catalysis (C-H Olefination) Substrate->CH_Func (BT)S Directing Group Oxidation Catalytic Oxidation (Mo + H2O2) Substrate->Oxidation Green Oxidation Ligand Coordination Chemistry Substrate->Ligand N,S-Bidentate Binding Product1 ortho-Functionalized Thioethers CH_Func->Product1 Acrylates/Pd(OAc)2 Product2 Julia-Kocienski Sulfone Reagent Oxidation->Product2 [O] Transfer Product3 Transition Metal Complexes Ligand->Product3 M=Pd, Pt, Ru

Logical workflow of 2-phenylsulfanyl-1,3-benzothiazole in synthetic and catalytic applications.

Catalytic C(sp²)–H Functionalization via the (BT)S Directing Group

The (BT)S directing group orchestrates key elementary steps in Pd(II) catalysis that require conformational flexibility[2]. By coordinating to the palladium center primarily through the benzothiazole nitrogen, it directs the catalyst to the ortho-position of the phenyl ring, enabling highly regioselective olefination.

Protocol 1: Pd(II)-Catalyzed ortho-Olefination of 2-Phenylsulfanyl-1,3-benzothiazole

Objective: To synthesize ortho-olefinated phenyl thioethers using the hemilabile (BT)S directing group.

Reagents:

  • 2-Phenylsulfanyl-1,3-benzothiazole (1.0 equiv, 0.5 mmol)

  • Ethyl acrylate (2.0 equiv, 1.0 mmol)

  • Pd(OAc)₂ (10 mol%, 11.2 mg)

  • AgOAc (2.0 equiv, 167 mg)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (2.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-phenylsulfanyl-1,3-benzothiazole, Pd(OAc)₂, and AgOAc.

  • Solvent Addition: Add ethyl acrylate and HFIP under a strict argon atmosphere to prevent premature catalyst degradation.

  • Reaction: Seal the tube and stir the reaction mixture at 90 °C for 16 hours.

    • Causality Check: HFIP is specifically chosen as a fluorinated solvent because its strong hydrogen-bonding capability and high ionizing power stabilize the transient palladacycle intermediate, accelerating the Concerted Metalation-Deprotonation (CMD) step. AgOAc serves a dual, self-validating purpose: it acts as the terminal oxidant to regenerate the active Pd(II) species from Pd(0) and provides the acetate ligand necessary for the 6-membered CMD transition state.

  • Workup: Cool the mixture to room temperature, dilute with 10 mL of EtOAc, and filter through a short pad of Celite.

    • Causality Check: Filtration through Celite is a critical self-validating step to remove insoluble silver salts and precipitated palladium black, which would otherwise streak during chromatography and catalyze unwanted side reactions during concentration.

  • Isolation: Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure ortho-olefinated product.

Table 1: Substrate Scope and Yields for Pd(II)-Catalyzed C–H Olefination

Coupling Partner Catalyst Loading Temp (°C) Solvent Isolated Yield (%)
Ethyl Acrylate 10 mol% Pd(OAc)₂ 90 HFIP 86
Styrene 10 mol% Pd(OAc)₂ 90 HFIP 80

| Methyl Methacrylate | 10 mol% Pd(OAc)₂ | 90 | HFIP | 75 |

CatalyticCycle Pd_cat Pd(OAc)2 (Active Catalyst) Coordination N-Coordination to Benzothiazole Pd_cat->Coordination CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD AgOAc Base Palladacycle 6-Membered Palladacycle Int. CMD->Palladacycle C-H Activation Insertion Olefin Coordination & Migratory Insertion Palladacycle->Insertion + Olefin BetaElim β-Hydride Elimination Insertion->BetaElim ProductRelease Product Release & Pd(0) Formation BetaElim->ProductRelease ortho-Olefinated Product Oxidation Oxidation by Ag(I) to Pd(II) ProductRelease->Oxidation Oxidation->Pd_cat Catalyst Regeneration

Catalytic cycle of Pd(II)-catalyzed C–H olefination directed by the benzothiazole thioether group.

Catalytic Oxidation to Julia-Kocienski Olefination Reagents

While stoichiometric mCPBA is traditionally used for thioether oxidation, it poses significant safety risks upon scale-up and generates stoichiometric waste. Catalytic methods utilizing Molybdenum (Mo) or Ruthenium (Ru) with green oxidants (like H₂O₂) are preferred in drug development settings for their superior atom economy and chemoselectivity.

Protocol 2: Catalytic Oxidation to 2-(Phenylsulfonyl)-1,3-benzothiazole

Objective: To catalytically oxidize the thioether to the corresponding sulfone, generating the classic Julia-Kocienski reagent.

Reagents:

  • 2-Phenylsulfanyl-1,3-benzothiazole (1.0 equiv, 10 mmol)

  • 30% H₂O₂ (aq) (3.0 equiv, 30 mmol)

  • Ammonium heptamolybdate tetrahydrate, (NH₄)₆Mo₇O₂₄·4H₂O (1 mol%, 0.1 mmol)

  • Ethanol (20 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-phenylsulfanyl-1,3-benzothiazole in 20 mL of ethanol in a 100 mL round-bottom flask.

  • Catalyst Addition: Add the catalytic amount of ammonium heptamolybdate and cool the mixture to 0 °C using an ice bath.

  • Oxidation: Slowly add 30% H₂O₂ dropwise over 15 minutes.

    • Causality Check: The dropwise addition at 0 °C prevents the thermal decomposition of H₂O₂. The Mo(VI) precatalyst reacts with H₂O₂ to form a highly reactive peroxomolybdate species. This intermediate is significantly more electrophilic than H₂O₂ alone, which enables rapid and chemoselective oxidation of the sulfur atom without causing unwanted N-oxidation of the benzothiazole ring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 4:1) to ensure the intermediate sulfoxide is completely converted to the sulfone.

  • Quenching: Quench the reaction by adding 15 mL of saturated aqueous Na₂S₂O₃.

    • Causality Check: The Na₂S₂O₃ quench is a mandatory, self-validating safety step that destroys unreacted peroxides. Always confirm complete quenching with a negative starch-iodide test prior to proceeding to extraction to prevent explosive hazards during solvent concentration.

  • Isolation: Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crystalline sulfone reagent.

Table 2: Quantitative Comparison of Oxidation Methods for 2-Phenylsulfanyl-1,3-benzothiazole

Oxidation Method Oxidant Catalyst Temp (°C) Time (h) Yield (%) E-Factor (Atom Economy)
Stoichiometric mCPBA (2.5 eq) None 0 to 25 12 85 High (Poor)
Catalytic Mo 30% H₂O₂ (3 eq) (NH₄)₆Mo₇O₂₄ (1 mol%) 0 to 25 4 95 Low (Excellent)

| Catalytic Ru | NaIO₄ (3 eq) | RuCl₃ (1 mol%) | 25 | 2 | 92 | Medium |

References

  • PubChem. (2025). 2-(Phenylthio)benzothiazole | C13H9NS2 | CID 4346438. National Center for Biotechnology Information.
  • Romine, A. M., Yang, K. S., & Chen, J. S. (2019). Synthetic and Mechanistic Studies of a Versatile Heteroaryl Thioether Directing Group for Pd(II) Catalysis. ACS Publications.
  • Feng, X.-Q., Wang, H.-C., Li, Z., & Yang, K. (2022). Transition-metal-catalyzed remote C–H functionalization of thioethers. RSC Publishing.

Sources

preparation of 2-phenylsulfanyl-1,3-benzothiazole derivatives for high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the High-Throughput Synthesis of 2-Phenylsulfanyl-1,3-benzothiazole Derivatives

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 2-Phenylsulfanyl-1,3-benzothiazole Scaffold

The 1,3-benzothiazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] When functionalized at the 2-position with a phenylsulfanyl (arylthio) group, the resulting derivatives gain unique three-dimensional conformations that facilitate interactions with a diverse range of biological targets.[4][5] The development of efficient, scalable synthetic methods for these molecules is therefore of paramount importance for building large, diverse chemical libraries essential for modern high-throughput screening (HTS) campaigns.

This guide provides a detailed, field-proven protocol for the parallel synthesis of 2-phenylsulfanyl-1,3-benzothiazole derivatives in a 96-well format. The methodology is optimized for efficiency, modularity, and compatibility with automated liquid handling systems, enabling the rapid generation of compound libraries for drug discovery and chemical biology applications. We will delve into the causality behind the chosen synthetic strategy, provide a robust step-by-step protocol, and outline the necessary quality control measures to ensure the integrity of the final screening library.

Pillar 1: Causality-Driven Synthetic Strategy for HTS

The most robust and modular approach for generating a diverse library of 2-phenylsulfanyl-1,3-benzothiazoles is the C–S cross-coupling reaction between 2-mercaptobenzothiazole and a variety of aryl halides.[6] This strategy is fundamentally suited for HTS library production for several key reasons:

  • Convergence and Modularity: The synthesis is highly convergent, joining two distinct building blocks in the final step. This allows for the rapid creation of a large matrix of products from commercially available pools of substituted 2-mercaptobenzothiazoles and aryl halides.

  • Catalyst System Selection: While both palladium and copper can catalyze C-S bond formation, copper-based systems are often preferred for this specific transformation.[7][8][9] Copper catalysts, particularly copper(I) salts like CuI, are significantly more cost-effective than their palladium counterparts and demonstrate excellent efficacy for coupling thiols with aryl halides.[10][11] The use of an inexpensive metal catalyst is a critical consideration for large-scale library synthesis.[12]

  • Reaction Conditions: The protocol has been optimized for mild conditions that are compatible with a wide range of functional groups on both coupling partners, minimizing the need for protecting group chemistry and increasing the overall efficiency of library production. Water can even be used as a solvent, aligning with green chemistry principles.[10][12]

  • Amenability to Automation: The workflow, based on the addition of stock solutions and master mixes to a multi-well plate, is ideally suited for automation using standard laboratory liquid handlers, ensuring reproducibility and high throughput.

An alternative approach involves a one-pot tandem reaction starting from 2-aminobenzenethiol.[10][13] While elegant, this method can require more intensive optimization for each new set of building blocks to manage potential side reactions, making the direct C-S cross-coupling a more reliable and straightforward strategy for library synthesis.

Pillar 2: The HTS-Optimized Workflow

The successful transition of a synthetic protocol from a round-bottom flask to a 96-well plate requires careful consideration of liquid handling, reaction monitoring, purification, and quality control. The following workflow is designed as a self-validating system to ensure high-quality compound generation at scale.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Automated Synthesis cluster_final Phase 3: Library Finalization A Library Design (Select Building Blocks) B Stock Solution Preparation (Common Reagents) A->B C Plate Mapping (Assign Wells) B->C D Reagent Dispensing (Liquid Handler) C->D E Reaction Incubation (Heated Plate Shaker) D->E F HTS Work-up (e.g., Solid-Phase Extraction) E->F G QC Analysis (LC-MS on Subset) F->G H Solvent Evaporation & Normalization G->H I Final Library Plating (DMSO Stock for Screening) H->I

Caption: Automated workflow for parallel synthesis of benzothiazole derivatives.

Pillar 3: A Self-Validating Experimental Protocol

This protocol details the parallel synthesis of a 96-member library using a copper-catalyzed S-arylation reaction in a standard 96-well deep-well plate.

Materials and Reagents
  • Common Reagents:

    • 2-Mercaptobenzothiazole (98%)

    • Copper(I) Iodide (CuI, 99.99%)

    • 1,10-Phenanthroline (≥99%)

    • Potassium Carbonate (K₂CO₃, anhydrous, ≥99%)

    • Dimethylformamide (DMF, anhydrous, ≥99.8%)

    • Dimethyl Sulfoxide (DMSO, anhydrous, ≥99.9%)

    • Ethyl Acetate (ACS grade)

    • Brine (saturated NaCl solution)

  • Building Blocks:

    • A diverse set of 88 unique aryl iodides or bromides (4 remaining wells for controls).

  • Equipment:

    • 96-well deep-well plates (e.g., 2 mL volume) and compatible cap mats.

    • Automated liquid handler (or multichannel pipettes).

    • Plate shaker with heating capability.

    • Centrifuge with a plate rotor.

    • 96-well solid-phase extraction (SPE) manifold and C18 SPE plates.

    • Plate evaporator (e.g., centrifugal evaporator or nitrogen blow-down system).

    • LC-MS system for quality control.

Step 1: Stock Solution and Master Mix Preparation

Causality: Preparing stock solutions and a master mix is crucial for HTS. It minimizes well-to-well variability, reduces the number of liquid handling steps, and dramatically increases throughput.

  • Aryl Halide Stock (0.2 M): In a separate 96-well plate (the "source plate"), prepare a 0.2 M solution of each unique aryl halide in DMF.

  • Master Mix Preparation: In a single sterile container, prepare the master mix sufficient for 100 wells. Combine the following in order:

    • DMF (volume for 100 wells)

    • 2-Mercaptobenzothiazole (to a final reaction concentration of 0.1 M)

    • Potassium Carbonate (to a final reaction concentration of 0.2 M)

    • 1,10-Phenanthroline (to a final reaction concentration of 0.02 M)

    • Copper(I) Iodide (to a final reaction concentration of 0.01 M)

    • Note: The base, ligand, and catalyst are added last and mixed thoroughly to ensure a homogenous suspension.

Step 2: Reaction Assembly (96-Well Plate Format)
  • Aryl Halide Dispensing: Using a liquid handler, transfer 50 µL of each unique aryl halide stock solution (0.2 M) from the source plate to the corresponding well of a new 2 mL 96-well deep-well reaction plate. This provides 10 µmol of aryl halide per well.

  • Master Mix Dispensing: Vigorously vortex the master mix to ensure all solids are suspended. Immediately dispense 100 µL of the master mix into each of the 96 wells. This provides 10 µmol of 2-mercaptobenzothiazole and all catalytic components.

  • Sealing and Reaction: Securely seal the reaction plate with a cap mat. Place the plate on a heated shaker and incubate at 80 °C with vigorous shaking (800 rpm) for 12-18 hours.[12] The reaction can be monitored by taking a small aliquot from a control well for LC-MS analysis.

Step 3: HTS-Compatible Work-up and Purification

Causality: Traditional chromatography is impractical for HTS. A streamlined SPE protocol is employed to remove inorganic salts and polar impurities, providing compounds of sufficient purity for primary screening.

  • Quenching: After cooling the plate to room temperature, add 500 µL of ethyl acetate to each well. Seal and shake vigorously for 5 minutes.

  • Aqueous Wash: Add 500 µL of water to each well. Seal and shake for 5 minutes. Centrifuge the plate at 2,000 x g for 10 minutes to separate the layers.

  • Organic Layer Transfer: Carefully transfer 400 µL of the upper organic (ethyl acetate) layer to a new deep-well plate, avoiding the aqueous layer and any interface precipitate.

  • Solvent Evaporation: Evaporate the ethyl acetate using a centrifugal evaporator or a nitrogen blow-down system until all wells are dry.

Step 4: Quality Control and Library Plating

Trustworthiness through Validation: QC is a non-negotiable step. Analyzing a subset of the library validates the success of the synthesis and purification, providing confidence in the screening results.

  • QC Sample Preparation: Re-dissolve the compounds in one column of the plate (e.g., wells A1-H1) in 200 µL of DMSO. Dilute these samples for LC-MS analysis.

  • LC-MS Analysis: Analyze the 8 QC samples to confirm the presence of the desired product mass and estimate purity by UV chromatogram peak area.

  • Library Normalization and Plating: Based on the successful QC, re-dissolve all 96 wells in the appropriate volume of DMSO to achieve a final, uniform concentration (e.g., 10 mM). This becomes the master "screening plate" ready for biological assays.

Expected Results: A Representative Subset

The following table summarizes the expected outcomes for a selection of aryl iodide substrates under the described HTS protocol, based on literature precedents.[10][11]

EntryAryl Iodide SubstituentReaction Time (h)Expected Yield (%)Expected Purity (LC-MS, %)
14-Methylphenyl1580-90>90%
24-Chlorophenyl1575-85>90%
34-Methoxyphenyl1585-95>90%
43-Nitrophenyl1870-80>85%
52-Fluorophenyl1865-75>85%

References

  • Liu, X., et al. (2018). Copper(I)-Catalyzed Tandem One-Pot Synthesis of 2-Arylthiobenzothiazoles and 2-Arylthiobenzoxazoles in Water. The Journal of Organic Chemistry, 83(19), 11703–11711. [Link]

  • ACS Publications. (2018). Copper(I)-Catalyzed Tandem One-Pot Synthesis of 2-Arylthiobenzothiazoles and 2-Arylthiobenzoxazoles in Water. The Journal of Organic Chemistry. [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. [Link]

  • Gajaganti, S., et al. (2017). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 22(10), 1639. [Link]

  • ResearchGate. (2016). Synthesis of 2-Arylbenzothiazoles by Copper-Catalyzed One-Pot Three-Component Reactions in Water. Request PDF. [Link]

  • Inamoto, K., et al. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Organic Letters, 10(22), 5147-50. [Link]

  • Tohoku University. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Tohoku University Repository. [Link]

  • ResearchGate. (2020). S-arylation of 2-mercaptobenzazoles: a comprehensive review. Request PDF. [Link]

  • ResearchGate. (2009). A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air. Request PDF. [Link]

  • R Discovery. (2005). Microwave‐Assisted Preparation of 2‐Substituted Benzothiazoles. ChemInform. [Link]

  • Benedı́, C., et al. (2003). Synthesis of 2-substituted-benzothiazoles by palladium-catalyzed intramolecular cyclization of o-bromophenylthioureas and o-bromophenylthioamides. Tetrahedron Letters, 44(32), 6073-6077. [Link]

  • ResearchGate. (2015). Facile Synthesis of 2-(Substitutedbenzylsulfanyl)benzothiazoles and Their Antimicrobial Activity Screening. Request PDF. [Link]

  • Royal Society of Chemistry. (2021). Sustainable preparation of 2-acylbenzothiazoles under the cooperation of ionic liquids and microwave irradiation. Organic & Biomolecular Chemistry. [Link]

  • Thieme. (2017). Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. Synthesis. [Link]

  • MDPI. (2020). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([10][12][13]thiadiazole). Molecules. [Link]

  • National Library of Medicine. (2009). 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone. Acta Crystallographica Section E. [Link]

  • Liu, D., et al. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. The Journal of Organic Chemistry, 84(20), 12784–12791. [Link]

  • Research Journal of Pharmacy and Technology. (2018). Synthesis and Pharmacological Activity of Some 2-[6-(Phenyl) 2-Thio 1,3-Oxazin-3yl] Amino Benzothiazole Derivatives. RJPT. [Link]

  • National Library of Medicine. (2013). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. Journal of Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). A convenient one pot synthesis of some novel benzothiazole and its derivatives. JOCPR. [Link]

  • Arkivoc. (2011). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. ARKAT USA, Inc. [Link]

  • Scilit. (2020). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Journal of Critical Reviews. [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. JYP. [Link]

  • Royal Society of Chemistry. (2018). The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel. New Journal of Chemistry. [Link]

  • Oriental Journal of Chemistry. (2020). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS. Oriental Journal of Chemistry. [Link]

  • Annals of Advances in Chemistry. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advances in Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. [Link]

  • Asian Publication Corporation. (2002). Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole. Asian Journal of Chemistry. [Link]

  • ACS Publications. (2018). Two-Fold C−H/C−H Cross-Coupling Using RhCl3·3H2O as the Catalyst. Organic Letters. [Link]

  • Wiley-VCH. (2015). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley Online Library. [Link]

  • Springer. (2024). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Chemical Papers. [Link]

  • Amazon S3. "Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions". [Link]

Sources

Application Note: Chemoselective Extraction and Purification of 2-Phenylsulfanyl-1,3-benzothiazole from Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

In modern synthetic and medicinal chemistry, (also known as 2-(phenylthio)benzothiazole) serves as a critical structural motif. The synthesis of this thioether is typically achieved via the transition-metal-catalyzed or N-chlorosuccinimide-promoted cross-coupling of 2-mercaptobenzothiazole with phenyl halides, or conversely, thiophenol with 2-halobenzothiazoles[1].

While these synthetic routes are highly effective, they inherently produce complex, multi-component reaction mixtures. A standard crude mixture contains not only the target thioether but also unreacted starting thiols, polar organic solvents (e.g., DMF, DMSO), inorganic catalyst residues, and oxidative dimerization byproducts such as 2[2]. Isolating the pure target compound requires a strategic exploitation of the physicochemical differences between these components. This guide details a field-proven, self-validating methodology utilizing acid-base liquid-liquid extraction (LLE) followed by flash column chromatography (FCC) to achieve >98% purity.

Experimental Workflow Visualization

The following workflow illustrates the chemoselective logic used to partition and isolate the target molecule from reaction byproducts.

ExtractionWorkflow RM Complex Reaction Mixture (Product, Thiols, Disulfides, Catalyst) LLE Liquid-Liquid Extraction (EtOAc / H2O) RM->LLE Aq1 Aqueous Phase (Salts, Catalyst) LLE->Aq1 Separates Org1 Organic Phase (Crude Organics) LLE->Org1 Retains BaseWash Alkaline Wash (1.0 M NaOH) Org1->BaseWash Aq2 Aqueous Phase (Thiolate Salts) BaseWash->Aq2 Removes unreacted thiols Org2 Organic Phase (Product + Disulfides) BaseWash->Org2 Retains neutral organics Dry Drying & Concentration (Na2SO4, Rotary Evap) Org2->Dry FCC Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Dry->FCC Pure Pure 2-Phenylsulfanyl- 1,3-benzothiazole FCC->Pure Isolates target

Fig 1. Step-by-step extraction and purification workflow for 2-phenylsulfanyl-1,3-benzothiazole.

Step-by-Step Methodology: The Self-Validating Protocol

Phase 1: Reaction Quenching and Primary Extraction
  • Quenching : Cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) using approximately 10 mL per mmol of theoretical yield.

    • Causality: EtOAc is selected over Dichloromethane (DCM) because its lower density and distinct polarity profile minimize the formation of stubborn emulsions, particularly when aqueous transition metal salts (e.g., copper or palladium residues) are present.

  • Aqueous Wash : Add an equal volume of distilled water. Transfer to a separatory funnel, invert gently, and vent frequently. Allow the layers to separate and discard the lower aqueous phase.

    • Causality: This initial wash strips away highly polar reaction solvents (like DMSO or DMF) and inorganic catalyst salts, which partition heavily into the aqueous layer.

Phase 2: Chemoselective Alkaline Wash
  • Thiol Deprotonation : Wash the retained organic layer with 1.0 M NaOH (3 x 15 mL).

    • Causality: Unreacted 2-mercaptobenzothiazole (pKa ~7.0) and thiophenol (pKa ~6.6) are persistent contaminants. The alkaline wash deprotonates these acidic thiols, converting them into highly water-soluble anionic salts (e.g., 3[3]). Because 2-phenylsulfanyl-1,3-benzothiazole lacks an acidic proton, it remains entirely in the organic phase.

  • System Validation : To validate the complete removal of thiols, take a 2 mL aliquot of the final NaOH aqueous wash and acidify it dropwise with 1.0 M HCl.

    • Self-Validation: The absence of a cloudy white precipitate (re-protonated thiol) confirms that the organic layer is free of unreacted starting materials.

  • Neutralization : Wash the organic layer once with saturated aqueous NaCl (brine) to restore a neutral pH and pre-dry the organic phase by drawing out dissolved water.

Phase 3: Drying and Concentration
  • Desiccation : Add anhydrous sodium sulfate ( Na2​SO4​ ) to the organic phase. Swirl the flask until the drying agent is free-flowing (not clumped). Filter through a fluted filter paper to remove the solid.

  • Concentration : Evaporate the EtOAc under reduced pressure using a rotary evaporator at 35°C.

    • Note: The resulting crude residue now primarily contains the target 2-phenylsulfanyl-1,3-benzothiazole and neutral oxidative byproducts like 2,2'-dibenzothiazole disulfide[2].

Phase 4: Flash Column Chromatography (FCC)
  • Column Preparation : Pack a glass chromatography column with silica gel (230-400 mesh) using Hexane as the non-polar stationary phase solvent.

  • Elution Strategy : Load the crude mixture dissolved in a minimal volume of DCM. Elute using a step gradient of Hexane:EtOAc (starting at 95:5 and gradually increasing to 90:10).

    • Causality: Disulfide byproducts are highly non-polar and lack the polarizable thiazole nitrogen dipole present in the target molecule. Consequently, the disulfides will elute first (higher Rf​ ), while 2-phenylsulfanyl-1,3-benzothiazole will elute cleanly in the 90:10 fraction.

  • Detection & Validation : Monitor the collected fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). The extensive conjugated π -system of the benzothiazole core renders the target compound highly UV-active. Combine the pure fractions and concentrate to yield the final product.

Physicochemical Properties & Partitioning Behavior

To ensure predictable separation, the following table summarizes the quantitative data and partitioning logic for the standard components found in the crude mixture.

ComponentNatureApprox. pKa Rf​ Value (Hexane:EtOAc 9:1)Primary Removal/Isolation Method
2-Phenylsulfanyl-1,3-benzothiazole Target ThioetherN/A (Neutral)0.45Isolated via FCC
2-Mercaptobenzothiazole Unreacted Thiol~7.00.101.0 M NaOH Wash (Aqueous)
Thiophenol Unreacted Thiol~6.60.601.0 M NaOH Wash (Aqueous)
2,2'-Dibenzothiazole disulfide Oxidative ByproductN/A (Neutral)0.75FCC Separation (Early Elution)
Transition Metal Salts Catalyst ResidueN/A0.00Initial H2​O Wash (Aqueous)

References

  • The Journal of Organic Chemistry (ACS Publications) . Synthesis of Aryl Thioethers through the N-Chlorosuccinimide-Promoted Cross-Coupling Reaction of Thiols with Grignard Reagents. Retrieved from:[Link]

  • Journal of Chemical Technology & Biotechnology (Wiley) . Aerobic oxidative radical coupling catalyzed by TEMPO for the preparation of 2,2′-dibenzothiazole disulfide. Retrieved from:[Link]

  • LookChem . SODIUM THIOPHENOXIDE - Chemical Properties and Synthesis Applications. Retrieved from:[Link]

Sources

Application Note: Utilizing 2-Phenylsulfanyl-1,3-Benzothiazole Scaffolds in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores capable of bypassing established resistance mechanisms. The 2-phenylsulfanyl-1,3-benzothiazole (also known as 2-(phenylthio)benzo[d]thiazole) scaffold has emerged as a highly privileged structural motif in medicinal chemistry [1]. By combining the electron-rich benzothiazole core with a flexible thioether (-S-) linkage to a phenyl ring, this scaffold offers exceptional conformational adaptability and dual-targeting capabilities against both bacterial and fungal pathogens [2].

This application note provides a comprehensive framework for synthesizing, screening, and validating derivatives of 2-phenylsulfanyl-1,3-benzothiazole. It outlines proven Structure-Activity Relationship (SAR) principles, details self-validating high-throughput screening protocols, and elucidates the mechanistic basis of its broad-spectrum efficacy.

Pharmacological Rationale & Mechanism of Action

The therapeutic utility of 2-phenylsulfanyl-1,3-benzothiazole lies in its ability to inhibit critical enzymes in microbial replication and cell wall synthesis. The thioether bridge is mechanistically crucial: it acts as a flexible hinge, allowing the two bulky aromatic systems (benzothiazole and phenyl) to independently rotate and optimize π−π stacking and hydrophobic interactions within distinct enzymatic binding pockets [3].

Dual-Targeting Mechanisms
  • Antibacterial (DNA Gyrase / Topoisomerase IV): The nitrogen and sulfur atoms of the benzothiazole core act as hydrogen bond acceptors, interacting with key residues in the ATP-binding site of bacterial DNA gyrase. This arrests DNA supercoiling, leading to double-strand breaks and rapid bactericidal activity [1], [2].

  • Antifungal (CYP51 / 14α-demethylase): The scaffold disrupts fungal cell membrane integrity by binding to the heme iron of cytochrome P450 14α-demethylase (CYP51), halting ergosterol biosynthesis [1], [3].

MoA cluster_bacteria Antibacterial Pathway cluster_fungi Antifungal Pathway Compound 2-Phenylsulfanyl- 1,3-benzothiazole Gyrase DNA Gyrase / Topo IV Inhibition Compound->Gyrase Binds ATP pocket CYP51 CYP51 (14α-demethylase) Inhibition Compound->CYP51 Heme-Fe coordination DNA_Damage DNA Supercoiling Arrest & Strand Breakage Gyrase->DNA_Damage Death Pathogen Cell Death (Bactericidal / Fungicidal) DNA_Damage->Death Ergosterol Ergosterol Depletion Membrane Disruption CYP51->Ergosterol Ergosterol->Death

Fig 1. Dual-targeting mechanism of action for 2-phenylsulfanyl-1,3-benzothiazole derivatives.

Structure-Activity Relationship (SAR) Guidelines

Rational drug design requires an understanding of how specific substitutions impact both target affinity and physicochemical properties. The table below summarizes the causality behind common structural modifications to the 2-phenylsulfanyl-1,3-benzothiazole core [1], [2].

Modification ZoneSubstituentCausality & Mechanistic ImpactExpected MIC Shift (vs Wild-Type)
Phenyl Ring (C4') Halogens (-Cl, -F, -Br)Increases lipophilicity (LogP), enhancing penetration through the mycobacterial/Gram-positive cell wall. Enhances hydrophobic contacts in the binding pocket.Strong Decrease (Improved potency, often < 5 µg/mL)
Phenyl Ring (C4') Nitro (-NO₂)Strong electron-withdrawing group (EWG) polarizes the thioether bond, strengthening hydrogen bonding of the benzothiazole nitrogen.Moderate Decrease
Benzothiazole (C6) Methoxy (-OCH₃)Electron-donating group (EDG) increases electron density on the core, improving binding affinity to fungal CYP51 but reducing bacterial efficacy.Variable (Improves antifungal, reduces antibacterial)
Thioether Linkage Oxidation to Sulfone (-SO₂-)Restricts conformational flexibility and increases polarity, often preventing the molecule from adapting to the hydrophobic DNA gyrase pocket.Significant Increase (Loss of potency)

Experimental Workflows & Protocols

To ensure scientific integrity, all screening must utilize self-validating systems. The following protocols detail the optimal workflow for evaluating these compounds.

Workflow Start Compound Library Prep (Thioether Benzothiazoles) REMA Resazurin Microtiter Assay (REMA) MIC Determination Start->REMA Screen vs ESKAPE pathogens Cytotox Mammalian Cytotoxicity (Calculate Selectivity Index) REMA->Cytotox Filter hits (MIC < 10 µg/mL) Docking Molecular Docking (Target Validation) Cytotox->Docking Selectivity Index > 10 Lead Lead Optimization (In Vivo Efficacy) Docking->Lead Rational SAR refinement

Fig 2. Self-validating experimental workflow for benzothiazole hit-to-lead optimization.

Protocol 4.1: High-Throughput MIC Determination via REMA

Causality for Assay Choice: Benzothiazole derivatives are often highly lipophilic and can precipitate in aqueous media, causing false-positive absorbance readings in standard Optical Density (OD) assays. The Resazurin Microtiter Assay (REMA) circumvents this by measuring metabolic activity via fluorescence (viable cells reduce blue resazurin to highly fluorescent pink resorufin), completely isolating the readout from compound solubility artifacts [1].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture target strains (e.g., S. aureus, E. coli, C. albicans) in Mueller-Hinton Broth (MHB) to the logarithmic growth phase. Adjust the suspension to 5×105 CFU/mL.

  • Compound Dilution: Prepare a 10 mg/mL stock of the 2-phenylsulfanyl-1,3-benzothiazole derivative in 100% DMSO. Perform two-fold serial dilutions in a 96-well plate using MHB.

    • Self-Validating Control: Ensure final DMSO concentration does not exceed 1% (v/v) to prevent vehicle-induced toxicity.

  • Plate Assembly: Add 50 µL of the adjusted bacterial inoculum to 50 µL of the diluted compound in each well.

    • Internal Controls: Include a Sterility Control (MHB only), a Growth Control (Inoculum + 1% DMSO), and a Positive Control (Ciprofloxacin for bacteria; Amphotericin B for fungi) [3].

  • Incubation: Incubate the plates at 37°C for 18–24 hours.

  • Resazurin Addition: Add 30 µL of 0.015% (w/v) resazurin solution to all wells. Incubate for an additional 2–4 hours.

  • Readout & Interpretation: Read fluorescence (Excitation: 560 nm, Emission: 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color change from blue to pink (indicating ≥90% metabolic inhibition).

Protocol 4.2: Target Validation via Molecular Docking

Causality for Assay Choice: To confirm that the observed in vitro MIC is driven by target-specific inhibition rather than non-specific membrane toxicity, molecular docking must be performed against the hypothesized targets (e.g., S. aureus DNA Gyrase, PDB ID: 2XCT).

Step-by-Step Methodology:

  • Ligand Preparation: Sketch the 2-phenylsulfanyl-1,3-benzothiazole derivatives. Perform energy minimization using an MMFF94 force field to resolve the optimal dihedral angle of the thioether bond.

  • Protein Preparation: Download the target crystal structure. Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Grid Box Definition: Center the grid box on the co-crystallized native ligand (e.g., Novobiocin or Ciprofloxacin) within the ATP-binding pocket.

  • Self-Validating Step (Redocking): Before docking your novel compounds, redock the native co-crystallized ligand. Crucial: The docking protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤2.0 Å.

  • Execution & Analysis: Dock the benzothiazole library. Analyze the output for key interactions: look for hydrogen bonding between the benzothiazole nitrogen and Arg136, and π−π stacking between the phenyl ring and Tyr109 [1].

Data Presentation & Troubleshooting

When presenting data for publication or internal review, consolidate MIC and cytotoxicity data to highlight the Selectivity Index (SI) . An SI > 10 is the minimum threshold for a viable therapeutic candidate.

Table 2: Representative Data Structure for Lead Triage

Compound IDSubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Cytotoxicity CC₅₀ (µg/mL)Selectivity Index (SI)
WT-Scaffold None (H)31.25>10062.50>200>6.4
Analog-1 4'-Cl3.9015.6315.6318547.4
Analog-2 4'-NO₂7.8131.2531.2515019.2
Ciprofloxacin Control0.500.25N/A>200>400

Troubleshooting Note: If a derivative shows excellent docking scores but poor in vitro MIC, the compound likely suffers from poor cell wall permeability. Consider replacing highly polar substituents with halogens to increase the LogP profile.

References

  • Title: Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Source: RSC Advances URL: [Link]

  • Title: Recent insights into antibacterial potential of benzothiazole derivatives. Source: PMC / Springer URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Source: Journal of Chemical Health Risks URL: [Link]

Application Note: Cross-Coupling Reaction Conditions for the Synthesis of 2-Phenylsulfanyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Pillar: Process Optimization, Mechanistic Causality, and Protocol Validation.

Executive Summary

The 2-phenylsulfanyl-1,3-benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry and a critical building block in materials science. Synthesizing this thioether linkage at the C2 position of the benzothiazole ring historically relied on harsh nucleophilic aromatic substitution (SNAr) conditions. However, modern transition-metal catalysis has introduced two superior, high-yielding cross-coupling strategies:

  • Direct C–H Thiolation using a Copper (Cu) catalyst under aerobic conditions.

  • C–S Cross-Coupling of 2-halobenzothiazoles using a Palladium (Pd) catalyst under mild, low-temperature conditions.

As a Senior Application Scientist, I have structured this guide to move beyond mere step-by-step instructions. By understanding the mechanistic causality behind ligand selection, catalyst resting states, and atmospheric controls, you can ensure these protocols function as self-validating systems in your laboratory.

Mechanistic Rationale & Catalyst Selection

Pathway A: Copper-Mediated Direct C–H Thiolation

Direct functionalization of the C–H bond at the 2-position of benzothiazole eliminates the need for pre-halogenated starting materials. According to foundational work by Ranjit et al. [1], this transformation is efficiently mediated by a stoichiometric or high-loading catalytic CuI system paired with a nitrogen-based bidentate ligand (2,2′-bipyridine).

Causality of Experimental Choices:

  • Ligand Role: 2,2′-bipyridine stabilizes the Cu(I) species in polar aprotic solvents (DMSO), preventing its disproportionation into inactive Cu(0) and Cu(II).

  • Aerobic Atmosphere: Unlike traditional cross-couplings that require strict inert atmospheres, this reaction thrives in air. Computational and experimental studies reveal that the active [(L)Cu(SPh)] intermediate undergoes a hydrogen atom abstraction (HAA) pathway rather than a standard oxidative addition/reductive elimination cycle [1].

Pathway B: Palladium-Catalyzed C–S Cross-Coupling

When utilizing 2-chlorobenzothiazole, Pd-catalyzed thioetherification is the method of choice. Historically, thiols are notorious for "poisoning" Pd catalysts by forming highly stable, inactive Pd-thiolate resting states. To overcome this, Bandaru et al. demonstrated that using highly sterically demanding, electron-rich ligands like PTABS forces the catalytic cycle forward [2].

Causality of Experimental Choices:

  • Ligand Role: The bulkiness of the PTABS ligand accelerates the reductive elimination step—the typical bottleneck in C–S bond formation—allowing the reaction to proceed at an unusually low temperature (50 °C) for a C–Cl activation [2].

  • Degassing Requirement: Thiophenol readily oxidizes to diphenyl disulfide in the presence of trace oxygen and transition metals. Rigorous degassing is a critical self-validating control to prevent this side reaction and ensure high yields.

Process Workflow Visualization

The following diagram illustrates the logical flow and mechanistic divergence of the two primary synthetic pathways converging on the target molecule.

Workflow SM_A Pathway A: Benzothiazole + Thiophenol Cat_A Catalyst System: CuI (20 mol%) / 2,2'-Bipyridine Na2CO3, DMSO, 100 °C, Air SM_A->Cat_A SM_B Pathway B: 2-Chlorobenzothiazole + Thiophenol Cat_B Catalyst System: Pd(OAc)2 (2 mol%) / PTABS K2CO3, Toluene, 50 °C, N2 SM_B->Cat_B Mech_A Intermediate: [(L)Cu(SPh)] Complex (Hydrogen Atom Abstraction) Cat_A->Mech_A Mech_B Intermediate: Pd(II)-Thiolate Complex (Rapid Reductive Elimination) Cat_B->Mech_B Product Target Molecule: 2-Phenylsulfanyl-1,3-benzothiazole Mech_A->Product Mech_B->Product

Figure 1: Mechanistic pathways for the synthesis of 2-phenylsulfanyl-1,3-benzothiazole.

Experimental Protocols

Protocol A: Copper-Mediated Direct C–H Thiolation [1]

This protocol is ideal when starting from unfunctionalized benzothiazole and when working outside of a glovebox.

  • Reaction Setup: Equip a 25 mL Schlenk tube or heavy-walled sealed vessel with a magnetic stir bar.

  • Reagent Addition: Add Benzothiazole (1.0 mmol, 1.0 equiv), CuI (0.2 mmol, 20 mol%), 2,2'-bipyridine (0.2 mmol, 20 mol%), and Na₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent & Thiol Addition: Add 3.0 mL of anhydrous DMSO followed by Thiophenol (1.2 mmol, 1.2 equiv).

    • Safety Control: Thiophenol is highly toxic and malodorous; execute this step exclusively in a well-ventilated fume hood.

  • Reaction Execution: Seal the vessel lightly to maintain an air atmosphere. Stir the mixture at 100 °C for 24 hours.

    • In-Process Visual Control: The reaction mixture will transition from a pale blue/green to a dark brown/black suspension, validating the formation of the active copper-thiolate complex.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Purification: Wash the filtrate with brine (3 × 10 mL) to partition and remove the DMSO. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed C–S Cross-Coupling[2]

This protocol is ideal for rapid, low-temperature synthesis starting from commercially abundant 2-chlorobenzothiazole.

  • Inert Setup: In a nitrogen-filled glovebox or using rigorous standard Schlenk techniques, charge a dry reaction vial with 2-Chlorobenzothiazole (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), PTABS ligand (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent & Thiol Addition: Add 4.0 mL of anhydrous, thoroughly degassed Toluene, followed by Thiophenol (1.1 mmol, 1.1 equiv).

    • Self-Validating Control: If the toluene is not properly degassed (e.g., via freeze-pump-thaw cycles), TLC will show the rapid formation of a non-polar spot corresponding to diphenyl disulfide, and the reaction will stall.

  • Reaction Execution: Seal the vial tightly and stir at 50 °C for 12–16 hours.

    • Analytical Control: Monitor the reaction via LC-MS or TLC. The complete disappearance of the 2-chlorobenzothiazole peak confirms successful catalytic turnover.

  • Workup & Purification: Cool the reaction to room temperature, dilute with EtOAc (15 mL), and filter through a short plug of Celite. Concentrate the filtrate and purify via silica gel column chromatography.

Data Presentation: Condition Matrix

To facilitate rapid decision-making in the laboratory, the quantitative and qualitative parameters of both pathways are summarized below.

ParameterPathway A: Cu-Mediated C–H ThiolationPathway B: Pd-Catalyzed C–S Coupling
Starting Heterocycle Benzothiazole (Unfunctionalized)2-Chlorobenzothiazole
Catalyst Loading CuI (20 mol%)Pd(OAc)₂ (2 mol%)
Ligand 2,2'-Bipyridine (20 mol%)PTABS (4 mol%)
Base Na₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent DMSOToluene
Atmosphere Air (Aerobic)Nitrogen/Argon (Strictly Inert)
Temperature 100 °C50 °C
Reaction Time 24 hours12–16 hours
Primary Byproduct Risk Unreacted starting materialDiphenyl disulfide (if O₂ is present)

References

  • Ranjit, S., Lee, R., Heryadi, D., Shen, C., Wu, J., Zhang, P., Huang, K.-W., & Liu, X. "Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols." The Journal of Organic Chemistry, 2011, 76(21), 8999–9007.[Link]

  • Bandaru, S. S. M., Bhilare, S., Cardozo, J., Chrysochos, N., Schulzke, C., Sanghvi, Y. S., Gunturu, K. C., & Kapdi, A. R. "Pd/PTABS: Low-Temperature Thioetherification of Chloro(hetero)arenes." The Journal of Organic Chemistry, 2019, 84(14), 8921-8940.[Link]

Application Note: Direct Synthesis and Functionalization of 2-Phenylsulfanyl-1,3-benzothiazole via C–H Activation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 2-thio-1,3-benzothiazole structural motif is a privileged heterocyclic scaffold in medicinal chemistry. It serves as a critical pharmacophore in advanced drug candidates, including allosteric inhibitors of Heat Shock Protein 70 (Hsp70) [1], broad-spectrum antimicrobial agents, and advanced industrial corrosion inhibitors [2].

Historically, the synthesis of 2-phenylsulfanyl-1,3-benzothiazole (also known as 2-(phenylthio)benzothiazole) relied heavily on the nucleophilic aromatic substitution of 2-halobenzothiazoles with thiophenols, or the cross-coupling of 2-mercaptobenzothiazole with aryl halides[2]. These classical approaches suffer from poor atom economy, require pre-functionalized starting materials, and generate stoichiometric halogenated waste.

To circumvent these limitations, direct C(sp²)–H functionalization at the C2 position of 1,3-benzothiazole has emerged as a highly efficient, atom-economical paradigm. Copper-mediated C–H activation, followed by C–S cross-coupling with thiophenols, enables the direct construction of 2-phenylsulfanyl-1,3-benzothiazole under base-promoted conditions[2]. This Application Note provides an in-depth mechanistic analysis and a self-validating experimental protocol for researchers and drug development professionals.

Mechanistic Insights and Causality (E-E-A-T)

The direct thiolation of 1,3-benzothiazole via C–H activation is fundamentally driven by the inherent acidity of the C2 proton. The transformation relies on a carefully balanced interplay between the copper mediator, the nitrogen-based ligand, and the atmospheric oxidant[2].

  • Deprotonation and Metalation: The reaction is initiated by the base-assisted (e.g., Na₂CO₃) deprotonation of the benzothiazole C2 position. The presence of a bidentate nitrogen ligand, specifically 2,2'-bipyridine, is causal to the success of this step. Without the ligand, the copper catalyst rapidly precipitates as inactive copper sulfide species. The ligand stabilizes the Cu(I) center, facilitating the formation of a soluble heteroaryl-Cu(I) intermediate [2].

  • Thiolate Coordination: Thiophenol undergoes ligand exchange at the copper center, generating a mixed L-Cu(I)(benzothiazole)(SPh) complex.

  • Oxidation and Reductive Elimination: The reaction requires an oxidant to drive the catalytic cycle forward. Ambient oxygen (O₂) acts as a mild terminal oxidant, elevating the Cu(I) species to a highly reactive Cu(III) intermediate. This sterically crowded Cu(III) complex immediately undergoes reductive elimination, forging the C–S bond to yield 2-phenylsulfanyl-1,3-benzothiazole and regenerating the active Cu(I) species [2].

Mechanism Benzothiazole 1,3-Benzothiazole Base Base (Na2CO3) Deprotonation Benzothiazole->Base CuIntermediate Cu(I)-Benzothiazole Intermediate Base->CuIntermediate CuCat Cu(I) / 2,2'-bipyridine CuCat->CuIntermediate Metalation MixedComplex L-Cu(I)(Benzothiazole)(SPh) CuIntermediate->MixedComplex Thiophenol Thiophenol (PhSH) Thiophenol->MixedComplex Ligand Exchange Oxidation O2 Oxidation Cu(I) -> Cu(III) MixedComplex->Oxidation Product 2-Phenylsulfanyl- 1,3-benzothiazole Oxidation->Product Reductive Elimination

Catalytic cycle for the Cu-mediated C-H thiolation of 1,3-benzothiazole.

Quantitative Data: Optimization of Reaction Parameters

The equilibrium between productive C–S cross-coupling and undesired thiophenol homocoupling (disulfide formation) is highly sensitive to the reaction environment. The following table summarizes the causal impact of variable optimization based on foundational C-H activation studies[2].

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Causal Insight
1CuI (20 mol%) / NoneNa₂CO₃DMF140<5Absence of ligand leads to Cu precipitation and rapid catalyst deactivation.
2CuI (20 mol%) / 2,2'-bipy (20 mol%)K₃PO₄DMSO10015Poor oxygen diffusion and low base solubility limit the critical oxidation step.
3CuI (1.0 equiv) / 2,2'-bipy (1.0 equiv)Na₂CO₃DMF14085Stoichiometric Cu acts as a robust mediator and oxidant buffer, maximizing yield.
4CuI (1.0 equiv) / 2,2'-bipy (1.0 equiv)Na₂CO₃DMF14030Pure O₂ atmosphere causes rapid thiophenol over-oxidation to diphenyl disulfide.

Experimental Protocol: Cu-Mediated Synthesis of 2-Phenylsulfanyl-1,3-benzothiazole

Self-Validating System Design: This protocol utilizes stoichiometric copper (1.0 equiv) to act as both the reaction mediator and an oxidant buffer. This ensures high conversion rates while suppressing the over-oxidation of thiophenol [2]. The visual color change from a green/blue complex to a dark brown suspension serves as an in-process indicator of active metalation.

Materials Required:
  • 1,3-Benzothiazole (1.0 mmol, 135 mg)

  • Thiophenol (1.5 mmol, 165 mg)

  • Copper(I) Iodide (CuI) (1.0 mmol, 190 mg)

  • 2,2'-Bipyridine (1.0 mmol, 156 mg)

  • Sodium Carbonate (Na₂CO₃), anhydrous powder (2.5 mmol, 265 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (3.0 mL)

Step-by-Step Methodology:
  • Preparation of the Catalytic Complex: In a flame-dried 15 mL Schlenk tube or heavy-walled sealed vial equipped with a magnetic stir bar, add CuI (190 mg), 2,2'-bipyridine (156 mg), and finely powdered anhydrous Na₂CO₃ (265 mg).

  • Substrate Addition: Inject 1,3-benzothiazole (135 mg) and thiophenol (165 mg) directly into the solid mixture via a microsyringe.

  • Solvent Introduction: Add anhydrous DMF (3.0 mL) to the vial. The mixture will immediately adopt a deep color indicative of the Cu(I)-bipyridine complex formation.

  • Atmosphere Control: Do not purge the vial with inert gas. The reaction must be conducted under an ambient air atmosphere. Seal the tube tightly with a Teflon-lined cap. The limited, trapped ambient oxygen is precisely enough to facilitate the Cu(I) to Cu(III) oxidation without triggering runaway disulfide formation.

  • C-H Activation & Coupling: Transfer the sealed vial to a pre-heated oil bath set to 140 °C. Stir vigorously (800 rpm) for 24 hours.

  • Work-up and Copper Removal: Cool the reaction mixture to room temperature. Dilute the dark suspension with ethyl acetate (20 mL) and filter it through a 1-inch pad of Celite to remove insoluble copper salts and unreacted base. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (3 × 20 mL) to completely remove the DMF, followed by a final wash with brine (20 mL).

  • Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Petroleum ether/Ethyl acetate = 20:1) to afford 2-phenylsulfanyl-1,3-benzothiazole as a light yellow oil or solid.

Troubleshooting & Quality Control

  • Failure Mode 1: High Levels of Diphenyl Disulfide Byproduct

    • Causality: Thiophenols readily oxidize to disulfides in the presence of copper and high oxygen concentrations.

    • Solution: Ensure the reaction is run in a sealed vial with ambient air, rather than under an active flow of air or pure O₂. The limited stoichiometric oxygen prevents over-oxidation [2].

  • Failure Mode 2: Low Conversion of 1,3-Benzothiazole

    • Causality: Incomplete deprotonation of the C2 proton or competitive coordination of water to the copper center.

    • Solution: Na₂CO₃ must be strictly anhydrous and finely powdered to maximize surface area. Wet DMF will poison the Cu(I) catalyst; always use freshly opened anhydrous solvent.

References

  • Ranjit, S., Lee, R., Heryadi, D., & Liu, X. (2011). Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. The Journal of Organic Chemistry, 76(21), 8999-9007. URL: [Link]

  • Shao, H., et al. (2018). Exploration of Benzothiazole-Rhodacyanines as Allosteric Inhibitors of Protein-Protein Interactions with Heat Shock Protein 70 (Hsp70). European Journal of Medicinal Chemistry. URL: [Link]

Sources

Application Notes & Protocols: In Vivo Formulation Strategies for 2-Phenylsulfanyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

Formulating highly lipophilic compounds for in vivo administration is one of the most critical bottlenecks in preclinical drug development. 2-Phenylsulfanyl-1,3-benzothiazole (hereafter referred to as 2-PTBT ), also known as 2-(phenylthio)benzothiazole, presents a unique set of physicochemical challenges.

Characterized by a benzothiazole core linked to a phenyl ring via a thioether bridge, 2-PTBT has a computed logP of 4.7 and a molecular weight of 243.35 g/mol [1][2]. Unlike some benzothiazole derivatives that can be formulated as hydrochloride salts to improve aqueous solubility[3], the nitrogen in the 1,3-benzothiazole ring of 2-PTBT is extremely weakly basic. Consequently, 2-PTBT remains completely unionized at physiological pH. This renders standard pH-adjustment strategies ineffective, necessitating the use of advanced micellar co-solvent systems or cyclodextrin inclusion complexes to prevent the compound from crashing out of solution in the bloodstream[3][4].

Formulation Rationale & Causality (E-E-A-T)

As an application scientist, it is critical to understand why specific excipients are chosen rather than blindly following recipes. The "like dissolves like" principle dictates our approach to 2-PTBT:

  • Primary Solubilization (DMSO): DMSO is required to disrupt the strong crystalline lattice of the hydrophobic thioether. However, to prevent in vivo toxicity, hemolysis, and localized tissue necrosis, DMSO must be strictly capped at ≤5% of the final volume[5].

  • Dielectric Bridging (PEG-400): Adding an aqueous phase directly to a DMSO stock will cause immediate precipitation. Polyethylene Glycol 400 (PEG-400) acts as a co-solvent that lowers the dielectric constant of the mixture, creating a polarity bridge between the organic DMSO and the aqueous saline[3].

  • Micellar Encapsulation (Tween-80): Tween-80 is a non-ionic surfactant. When introduced, it forms micelles that trap the highly lipophilic 2-PTBT molecules inside their hydrophobic cores while exposing their hydrophilic heads to the aqueous environment, ensuring systemic circulation without embolism[4].

  • Alternative Complexation (HP-β-CD): For oral (PO) dosing or when co-solvents cause irritation, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is utilized. The hydrophobic internal cavity of the cyclodextrin ring physically encapsulates the aromatic rings of 2-PTBT, while its hydroxylated exterior provides excellent aqueous miscibility[3].

Quantitative Data Presentation

The following table summarizes the validated excipients, their optimal concentration ranges, and their mechanistic roles in 2-PTBT formulation.

ComponentFunctional ClassTarget ConcentrationCausality / Mechanism of Action
DMSO Primary Solvent1% - 5% (v/v)Disrupts crystal lattice; strictly minimized to <5% to prevent toxicity and hemolysis[5].
PEG-400 Co-solvent10% - 40% (v/v)Reduces dielectric constant, bridging the polarity gap between DMSO and water[3].
Tween-80 Non-ionic Surfactant2% - 10% (v/v)Forms micelles to encapsulate lipophilic 2-PTBT, preventing precipitation upon injection[4].
HP-β-CD Complexing Agent10% - 30% (w/v)Hydrophobic cavity encapsulates the drug; hydrophilic exterior ensures aqueous solubility[3].
Saline (0.9%) Aqueous DiluentQ.S. to 100%Provides an isotonic physiological medium for in vivo administration[3].

Formulation Decision Workflow

FormulationWorkflow PTBT 2-PTBT (logP 4.7) Highly Lipophilic Sol Solubility Assessment PTBT->Sol CoSol Co-Solvent / Surfactant (DMSO/PEG400/Tween-80) Sol->CoSol High concentration needed CD Inclusion Complex (20% HP-β-CD) Sol->CD Biocompatibility priority IV Intravenous (IV) / IP Clear Micellar Solution CoSol->IV CD->IV PO Oral (PO) Gavage Stable Suspension/Solution CD->PO

Workflow for selecting in vivo formulation strategies for 2-PTBT based on dosing route.

Experimental Protocols

Protocol A: Micellar Co-Solvent System (5% DMSO / 30% PEG-400 / 5% Tween-80 / 60% Saline)

Optimal for Intravenous (IV) and Intraperitoneal (IP) administration.

Self-Validating Check: The final solution must be completely transparent. Any cloudiness indicates micellar failure and drug precipitation.

  • Primary Dissolution: Weigh the required mass of 2-PTBT and add it to 5% (of the final target volume) DMSO. Vortex until completely dissolved.

    • Causality: Do not proceed until the solution is entirely clear. Any remaining micro-crystals will act as nucleation sites, causing massive precipitation when water is introduced.

  • Co-Solvent Addition: Add 30% (final volume) PEG-400 to the DMSO stock and vortex for 60 seconds.

    • Causality: PEG-400 lowers the dielectric constant. Adding this before the surfactant ensures the drug remains solvated as the polarity gradually increases[3].

  • Surfactant Integration: Add 5% (final volume) Tween-80 and vortex vigorously.

    • Causality: Tween-80 coats the solvated drug molecules. If saline is added before Tween-80, the sudden shift in polarity will force 2-PTBT to crash out of solution[4].

  • Aqueous Dilution: Dropwise, add 60% (final volume) sterile Saline (0.9% NaCl) while continuously vortexing or sonicating.

    • Causality: Continuous agitation during the aqueous addition provides the kinetic energy required to close the Tween-80 micelles around the 2-PTBT core, resulting in a thermodynamically stable microemulsion.

Protocol B: Cyclodextrin Inclusion Complex (20% HP-β-CD in Saline)

Optimal for Oral (PO) Gavage and sensitive IV studies.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline[3].

    • Causality: The cyclodextrin must be fully hydrated and dissolved to expose its hydrophobic internal cavities before introducing the drug.

  • Drug Addition & Complexation: Add 2-PTBT directly to the HP-β-CD solution. Vortex vigorously, followed by bath sonication for 30–60 minutes at 37°C.

    • Causality: 2-PTBT will not dissolve instantly. Sonication provides the necessary cavitation energy to drive the lipophilic phenyl and benzothiazole moieties into the hydrophobic cavity of the cyclodextrin ring[3].

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial[3].

Pharmacological Context & Signaling Pathways

Benzothiazole derivatives are widely recognized for their broad spectrum of pharmacological activities, frequently utilized in oncology and neuropharmacology[3][5]. A primary mechanism of action for many benzothiazole-based compounds involves the modulation of cell survival and proliferation pathways. Specifically, these derivatives are known to target and inhibit the PI3K/AKT signaling axis, thereby inducing apoptosis in aberrant or malignant cells[3].

Pathway PTBT 2-PTBT (Benzothiazole) PI3K PI3K PTBT->PI3K Inhibits AKT AKT (Protein Kinase B) PTBT->AKT Inhibits RTK Receptor Tyrosine Kinase RTK->PI3K PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival

Inhibitory action of benzothiazole derivatives on the PI3K/AKT survival pathway.

References

  • Benchchem. Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols. Benchchem.com. 3

  • ACS Publications. Discovery of Oral Anticancer 1,2-Bis(hydroxymethyl)benzo[g]pyrrolo[2,1-a]phthalazine Hybrids That Inhibit Angiogenesis and Induce DNA Cross-Links. ACS.org. 4

  • MedChemExpress. Benzothiazole | Heterocyclic Nuclei. Medchemexpress.com. 5

  • PubChem. 2-(Phenylthio)benzothiazole | C13H9NS2 | CID 4346438. NIH.gov. 1

  • Guidechem. 2-(PHENYLTHIO)BENZOTHIAZOLE 4276-60-2 wiki. Guidechem.com. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Phenylsulfanyl-1,3-benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing yield bottlenecks in C–S bond formations. The synthesis of 2-phenylsulfanyl-1,3-benzothiazole (also known as 2-(phenylthio)benzothiazole)—a privileged scaffold in medicinal chemistry and materials science—is notoriously susceptible to side reactions.

This guide abandons generic advice in favor of mechanistic causality. Below, we deconstruct the root causes of reaction failures, provide self-validating workflows, and offer authoritative solutions to ensure reproducible, high-yield synthesis.

I. Quantitative Yield Optimization Matrix

Before troubleshooting, benchmark your current reaction parameters against the established industry standards. The table below summarizes the quantitative data for the two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling.

Synthesis RouteKey ReagentsCatalyst / LigandSolvent & TempExpected YieldPrimary Failure Mode
Standard SNAr 2-Chlorobenzothiazole + ThiophenolNone (Base: K₂CO₃)DMAc, 25–60 °C80–90%Disulfide formation, Hydrolysis
Low-Temp SNAr 2-Chlorobenzothiazole + ThiophenolNone (Base-free)HFIP, 28 °C85–95%Incomplete conversion
Ullmann Cross-Coupling 2-Mercaptobenzothiazole + IodobenzeneCuI / 1,10-PhenanthrolineDMF, 110 °C80–91%Catalyst aggregation

II. Troubleshooting Guides & FAQs

Q1: I am seeing a massive amount of diphenyl disulfide byproduct instead of my target compound during the SNAr reaction. How do I stop thiophenol oxidation?

A1: Causality & Solution Thiophenol is highly nucleophilic but equally susceptible to single-electron oxidation. When deprotonated by a base like K₂CO₃, the resulting thiolate anion is highly electron-rich. In the presence of even trace dissolved oxygen, it rapidly undergoes aerobic oxidation to form diphenyl disulfide[1].

The Fix: You must treat this SNAr as an air-sensitive reaction.

  • Degas your solvents: Sparging DMAc with Argon for 15 minutes prior to base addition is mandatory.

  • Order of Addition: Never leave the thiolate anion stirring alone in the presence of base. Add the 2-chlorobenzothiazole before adding the thiophenol dropwise.

  • Alternative Solvents: If degassing fails to improve yields, consider switching to Hexafluoroisopropanol (HFIP). Recent methodologies demonstrate that2 by stabilizing the transition state via hydrogen bonding, allowing the reaction to proceed without exogenous base, thereby minimizing oxidation[2].

Q2: My SNAr reaction stalls at 50% conversion, and LCMS detects a highly polar byproduct (m/z 152). What is happening?

A2: Causality & Solution The mass of 152 corresponds to 2-hydroxybenzothiazole. 2-Chlorobenzothiazole is an activated, electron-deficient heterocycle. If your base (e.g., K₂CO₃) is hygroscopic and has absorbed water, hydroxide ions are generated in situ. Hydroxide is a hard nucleophile that outcompetes the soft thiolate for the C2 position of the benzothiazole, leading to irreversible hydrolysis.

The Fix: Ensure absolute anhydrous conditions. Use oven-dried glassware, anhydrous DMAc, and freshly calcined K₂CO₃. The 3 is highly efficient at room temperature, but the presence of water will immediately poison the yield trajectory[3].

Q3: I am attempting the Ullmann-type coupling of 2-mercaptobenzothiazole and iodobenzene using CuI, but the yield is terrible (<20%). What is wrong with my catalyst?

A3: Causality & Solution Copper(I) thiolates have a strong thermodynamic driving force to form highly stable, insoluble polymeric networks [Cu(SR)]ₙ. If you are using "naked" CuI without a ligand, the catalyst aggregates and precipitates out of solution, completely halting the oxidative addition of iodobenzene.

The Fix: The addition of a bidentate ligand is non-negotiable. Using 1,10-phenanthroline breaks these polymeric aggregates, stabilizing a monomeric L-Cu(I)-SR complex that is primed for oxidative addition. This 4 restores yields to >90%[4].

III. Mechanistic Pathways & Logical Relationships

Understanding the mechanistic divergence between product formation and side reactions is critical for troubleshooting.

Pathway A: SNAr vs. Failure Modes

SNAr_Pathway A 2-Chlorobenzothiazole + Thiophenol B Thiolate Anion (Active Nucleophile) A->B Base (e.g., K₂CO₃) - H⁺ F 2-Hydroxybenzothiazole (Hydrolysis Byproduct) A->F Trace H₂O + Base (OH⁻ Attack) C Meisenheimer Complex (Intermediate) B->C SNAr Attack at C2 position E Diphenyl Disulfide (Oxidation Byproduct) B->E Trace O₂ (Single-Electron Transfer) D 2-Phenylsulfanyl- 1,3-benzothiazole (Target Product) C->D Rearrangement - Cl⁻

Mechanistic pathway of SNAr synthesis highlighting the target trajectory versus common failure modes.

Pathway B: Copper-Catalyzed Cross-Coupling

Cu_Catalysis A L-Cu(I)-X (Active Monomeric Catalyst) B L-Cu(I)-SR (Cu-Thiolate Complex) A->B + 2-Mercaptobenzothiazole + Base C L-Cu(III)(Ar)(SR)(X) (Oxidative Addition State) B->C + Iodobenzene (Rate-Limiting Step) E [Cu(SR)]ₙ (Inactive Polymer) B->E Lack of Bidentate Ligand (Aggregation) C->A Catalyst Regeneration D 2-Phenylsulfanyl- 1,3-benzothiazole C->D Reductive Elimination

Catalytic cycle for Cu-mediated C-S cross-coupling, showing the critical role of ligands.

IV. Standardized Experimental Protocols

These protocols are designed as self-validating systems . Do not skip the validation checkpoints; they are engineered to catch failures before you waste downstream purification time.

Protocol A: Base-Promoted SNAr in DMAc

Objective: Synthesize 2-phenylsulfanyl-1,3-benzothiazole while suppressing disulfide formation and hydrolysis.

  • Preparation & Degassing: Charge an oven-dried 50 mL Schlenk flask with anhydrous K₂CO₃ (2.0 mmol, 276 mg). Add anhydrous DMAc (5.0 mL). Self-Validation: Sparge the suspension with Argon for exactly 15 minutes.

  • Electrophile Addition: Add 2-chlorobenzothiazole (1.0 mmol, 169 mg) to the suspension. Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Using a gas-tight syringe, add thiophenol (1.2 mmol, 123 µL) dropwise over 2 minutes.

  • Reaction Monitoring (Self-Validation): Stir at room temperature (25 °C) for 12 hours. Pull a 10 µL aliquot, dilute in MeCN, and run LCMS.

    • Success: Disappearance of m/z 169; appearance of m/z 244 [M+H]⁺.

    • Failure: Appearance of m/z 219 [M+H]⁺ indicates diphenyl disulfide formation.

  • Workup: Quench with ice-cold distilled water (20 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove DMAc. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Copper-Catalyzed C–S Cross-Coupling

Objective: Couple 2-mercaptobenzothiazole with iodobenzene using a stabilized monomeric copper catalyst.

  • Catalyst Assembly: Charge an oven-dried Schlenk tube with CuI (10 mol%, 19 mg), 1,10-phenanthroline (20 mol%, 36 mg), K₂CO₃ (2.0 mmol, 276 mg), and 2-mercaptobenzothiazole (1.0 mmol, 167 mg).

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (Repeat 3x). Self-Validation: This step is critical to prevent oxidative homocoupling of the mercaptan.

  • Reagent Addition: Add anhydrous DMF (3.0 mL) followed by iodobenzene (1.2 mmol, 134 µL).

  • Heating & Visual Validation: Heat the mixture to 110 °C in an oil bath. Self-Validation: The solution should turn a deep, homogeneous dark red/brown color. If it remains a pale, muddy suspension, the ligand has failed to coordinate, and the catalyst has aggregated.

  • Workup: After 24 hours, cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove copper salts. Wash the filtrate with water (3 × 15 mL) and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

V. References

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - ACS Publications. 3

  • Intra- and Intermolecular C−S Bond Formation Using a Single Catalytic System: First Direct Access to Arylthiobenzothiazoles - Organic Letters (ACS). 4

  • HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines - The Journal of Organic Chemistry (ACS). 2

  • Copper-Catalyzed Three-Component Synthesis of β-Hydroxysulfides from Styrene Oxide, Aryl Iodide, and Carbon Disulfide - The Journal of Organic Chemistry (ACS). 1

Sources

Technical Support Center: 2-Phenylsulfanyl-1,3-benzothiazole Solubility Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with dissolving 2-phenylsulfanyl-1,3-benzothiazole (also known as 2-(phenylthio)benzothiazole) for in vitro biological assays.

Rather than just providing a list of instructions, this guide breaks down the chemical causality behind solubility failures—such as hydrophobic collapse and crystal lattice energy—ensuring your experimental protocols are robust, reproducible, and self-validating.

Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecular behavior of the compound. 2-phenylsulfanyl-1,3-benzothiazole consists of two aromatic ring systems (a benzothiazole and a phenyl ring) linked by a thioether bridge. This highly rigid, planar structure strongly favors intermolecular π−π stacking, making the crystal lattice difficult to break.

Table 1: Physicochemical Properties & Solvation Parameters

ParameterQuantitative ValueMechanistic Implication for in vitro Assays
Molecular Weight 243.35 g/mol Requires exactly 2.43 mg per 1 mL of DMSO to yield a 10 mM stock solution.
XLogP3 4.7Highly lipophilic. The compound will aggressively precipitate in aqueous environments due to hydrophobic collapse.
Topological Polar Surface Area 66.4 ŲModerate polarity. The compound lacks the ability to form sufficient hydrogen bonds with water, necessitating a polar aprotic solvent like DMSO.
H-Bond Donors / Acceptors 0 / 3Cannot donate hydrogen bonds to aqueous media, reinforcing its absolute dependence on DMSO for initial solvation.

Data sourced from the PubChem compound database[1].

Solvation Workflow & Decision Matrix

The following decision matrix outlines the logical progression for achieving complete dissolution without degrading the compound.

G Start Weigh 2-phenylsulfanyl- 1,3-benzothiazole AddDMSO Add Anhydrous DMSO (Target 10 mM) Start->AddDMSO Vortex Vortex 2-5 mins @ RT AddDMSO->Vortex Check1 Solution Clear? Vortex->Check1 Sonicate Sonicate & Warm (37°C, 10-15 mins) Check1->Sonicate No (Precipitate) Filter Sterile Filter (0.22 µm) & Aliquot Check1->Filter Yes Check2 Solution Clear? Sonicate->Check2 Check2->AddDMSO No (Dilute Further) Check2->Filter Yes Dilute Serial Dilution in 100% DMSO Filter->Dilute Media Spike into Media (Final DMSO ≤ 0.5%) Dilute->Media

Workflow for dissolving 2-phenylsulfanyl-1,3-benzothiazole in DMSO.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does 2-phenylsulfanyl-1,3-benzothiazole resist dissolving in 100% DMSO at room temperature? Causality: The compound's XLogP3 of 4.7 dictates extreme hydrophobicity[1]. If your DMSO has absorbed even a fraction of atmospheric moisture (DMSO is highly hygroscopic), its dielectric environment shifts, drastically lowering its solvating power. Furthermore, the strong π−π stacking between the benzothiazole and phenyl rings creates a high crystal lattice energy. Solution: Always use fresh, anhydrous DMSO. If particulates remain after vortexing, apply gentle warming (37°C) and sonication. This provides the kinetic energy required to overcome the lattice enthalpy without causing thermal degradation[2].

Q2: My stock solution was clear, but the compound precipitated immediately upon dilution into aqueous cell culture media. How do I prevent this? Causality: This is a classic "hydrophobic collapse." When a highly lipophilic compound is shifted from an aprotic solvent (DMSO) to a high-dielectric aqueous environment, water molecules preferentially hydrogen-bond with each other. This forces the hydrophobic molecules to aggregate and precipitate to minimize their exposed surface area. Solution: Never perform a massive single-step dilution (e.g., 1000x directly into media). Instead, perform an intermediate serial dilution in 100% DMSO first. Then, add the DMSO-compound solution dropwise to pre-warmed media while vortexing to ensure rapid dispersion[2].

Q3: After storing my 10 mM stock solution at -20°C, I observed needle-like crystals. Can I still use it? Causality: DMSO has a freezing point of 18.5°C. When stored at -20°C, the solvent solidifies, and the thermodynamic solubility of the compound drops, forcing it out of solution. Additionally, repeated freeze-thaw cycles introduce condensation (water) into the vial, permanently reducing the solubility capacity of the DMSO[2]. Solution: Yes, but it must be completely re-dissolved. Warm the vial to 37°C in a water bath for 10-15 minutes and vortex vigorously until optically clear. To prevent this, aliquot the primary stock into single-use volumes.

Q4: What is the maximum allowable DMSO concentration in my final assay? Causality: High concentrations of DMSO alter cell membrane fluidity and can induce apoptosis, skewing your assay results. Solution: Keep the final DMSO concentration strictly at or below 0.5% (v/v). Studies have shown that DMSO concentrations above 1% significantly reduce cellular readouts like ROS and IL-6 production, and even concentrations as low as 0.5% can affect sensitive lines like RAW 264.7 cells[3]. Always include a vehicle control (media with the exact same final DMSO concentration) to establish a baseline.

Validated Experimental Protocol: Preparation & Media Spiking

This protocol is designed as a self-validating system . At each critical juncture, a validation checkpoint ensures the physical chemistry of the solution is correct before proceeding.

Phase 1: Preparation of a 10 mM Master Stock
  • Equilibration: Allow the 2-phenylsulfanyl-1,3-benzothiazole powder and a sealed bottle of anhydrous DMSO to reach room temperature in a desiccator. (Prevents moisture condensation).

  • Weighing: Weigh exactly 2.43 mg of the compound into a sterile, amber microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 2 to 5 minutes.

  • Thermal/Kinetic Assist: If particulates are visible, sonicate the tube in a 37°C water bath for 10 minutes.

    • Validation Checkpoint 1: Hold the tube against a strong light source. The solution must be completely optically clear with no light scattering (Tyndall effect). If a nephelometer is available, turbidity should read near zero.

  • Sterilization: Pass the solution through a solvent-resistant 0.22 µm PTFE syringe filter. Aliquot into single-use 50 µL volumes and store at -20°C.

Phase 2: Serial Dilution & Aqueous Spiking
  • Intermediate Dilution: Prepare your working concentrations by serially diluting the 10 mM stock in 100% DMSO (e.g., diluting to 1 mM or 100 µM).

  • Media Spiking: Pre-warm your cell culture media to 37°C. Add the DMSO stock to the media at a maximum ratio of 1:200 (e.g., 5 µL of stock into 995 µL of media).

  • Dispersion: Pipette up and down immediately and vigorously to prevent localized high concentrations of the compound from nucleating.

    • Validation Checkpoint 2: Inspect the media under a microscope before adding to cells. There should be no micro-crystals or cloudy precipitates. The final DMSO concentration is 0.5%, ensuring cellular viability[3].

Sources

Technical Support Center: Stabilizing 2-Phenylsulfanyl-1,3-benzothiazole During Storage

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and synthetic chemistry, maintaining the structural integrity of thioether-containing pharmacophores is a notorious challenge. 2-Phenylsulfanyl-1,3-benzothiazole contains a highly electron-rich sulfide bridge connecting a phenyl ring to a benzothiazole moiety. This specific linkage is highly susceptible to oxidative degradation, rapidly converting to sulfoxides and sulfones under standard laboratory conditions.

This guide is designed to move beyond basic storage recommendations. Here, we will dissect the causality behind this degradation and provide you with field-proven, self-validating protocols to ensure absolute confidence in your compound's integrity.

Mechanistic Pathway of Degradation

To stop degradation, we must first understand the mechanism. The sulfur atom in the thioether bridge acts as a strong nucleophile, making it a prime target for reactive oxygen species (ROS), peroxides, and photo-induced singlet oxygen.

G Thioether 2-Phenylsulfanyl-1,3-benzothiazole (Intact Thioether) Sulfoxide Sulfoxide Derivative (Primary Degradation) Thioether->Sulfoxide Oxidation (O2, ROS) ROS Reactive Oxygen Species (ROS) Peroxides / Light / Trace Metals ROS->Thioether Catalyzes Sulfone Sulfone Derivative (Secondary Over-oxidation) Sulfoxide->Sulfone Prolonged Oxidation Intervention1 Inert Atmosphere (Ar/N2) & Degassed Solvents Intervention1->ROS Blocks Intervention2 Antioxidants (e.g., BHT) & Amber Vials (Light Shield) Intervention2->ROS Scavenges/Blocks

Caption: Oxidative degradation pathway of thioethers and targeted stabilization interventions.

Troubleshooting & FAQs

Q1: Why is my 2-phenylsulfanyl-1,3-benzothiazole converting to a sulfoxide during routine storage? Analysis: The auto-oxidation of thioethers to sulfoxides occurs readily in solution, driven by dissolved oxygen and trace peroxides[1]. The electron-rich nature of the sulfur atom allows it to easily donate electron density to electrophilic oxygen species. Furthermore, exposure to ambient UV/visible light can trigger photo-oxidation via the generation of superoxide radical anions and singlet oxygen, which rapidly attack the sulfide bond[2].

Q2: I am storing my compound in diethyl ether at 4°C, but it is still degrading. What is going wrong? Analysis: Ethereal solvents (like diethyl ether and THF) are the worst possible choices for storing thioethers. Over time, ethers form hydroperoxides upon exposure to air. These peroxides act as highly efficient oxidants, rapidly catalyzing the conversion of your thioether into a sulfoxide. Studies comparing solvent matrices demonstrate that thioethers stored in dichloromethane or n-pentane exhibit significantly higher stability compared to those stored in diethyl ether[3].

Q3: Can I use antioxidants to stabilize the compound, and if so, how do they work? Analysis: Yes. The addition of Butylated hydroxytoluene (BHT) is a highly effective strategy for stabilizing thioether-containing drugs[4]. BHT acts as a primary, chain-breaking antioxidant. It intercepts peroxyl radicals in the solvent matrix before they can oxidize the sulfur atom. However, BHT itself is susceptible to UV-induced oxidation, meaning it must be used in conjunction with light-protective storage (e.g., amber vials) to maintain its efficacy[5]. Alternatively, adding a sacrificial, water-soluble thioether like thiodiglycol can competitively scavenge oxidants, protecting your primary compound[6].

Quantitative Impact of Storage Parameters

To illustrate the critical nature of these choices, review the comparative degradation rates of thioether compounds under various storage conditions.

Table 1: Influence of Storage Parameters on Thioether Oxidation Rates

Storage ConditionSolvent MatrixAntioxidant AddedDegradation (%)Primary Degradant
Room Temp / Ambient LightDiethyl EtherNone>50% (at 10 days)Sulfoxide
6°C / DarkDichloromethaneNone~6% (at 10 days)Sulfoxide
6°C / Darkn-PentaneNone<1% (at 10 days)None
25°C / 60% RHPEG/Aqueous MatrixNone~59.4% (at 90 days)Sulfoxide
25°C / 60% RHPEG/Aqueous MatrixBHT (0.1%)~7.6% (at 90 days)Sulfoxide

(Note: Data synthesized from comparative models on thioether and BHT stability[3],[4]).

Self-Validating Protocol: Long-Term Storage of 2-Phenylsulfanyl-1,3-benzothiazole

Do not rely on assumptions. A robust protocol must prove its own efficacy. Follow this step-by-step methodology to prepare, store, and validate the stability of your compound.

Step 1: Solvent Selection and Degassing

  • Action: Select anhydrous n-pentane or dichloromethane (DCM). Sparge the solvent with high-purity Argon gas for a minimum of 30 minutes using a submerged glass frit.

  • Causality: Pentane and DCM do not form peroxides[3]. Argon sparging physically displaces dissolved molecular oxygen, removing the primary reactant required for auto-oxidation.

Step 2: Antioxidant Integration

  • Action: Dissolve BHT into the degassed solvent to achieve a final concentration of 0.1% (w/v).

  • Causality: BHT provides a chemical safety net. Should any trace oxygen ingress into the vial during handling, BHT will scavenge the resulting radical species before they can attack the benzothiazole's sulfide bridge[4].

Step 3: Aliquoting and Light Protection

  • Action: Dissolve the 2-phenylsulfanyl-1,3-benzothiazole in the prepared solvent. Transfer the solution exclusively into amber glass vials (Class A).

  • Causality: Amber glass blocks UV radiation, preventing the photo-catalytic generation of singlet oxygen and protecting the BHT from premature UV-induced degradation[5],[2].

Step 4: Inert Gas Blanketing and Sealing

  • Action: Gently blow a stream of Argon over the headspace of the vial for 10 seconds. Immediately seal with a PTFE-lined screw cap. Store at -20°C.

  • Causality: The Argon blanket prevents atmospheric oxygen from dissolving back into the solvent during storage. PTFE prevents chemical leaching that could introduce trace metal catalysts.

Step 5: The Self-Validating Analytical Control

  • Action: In a parallel control vial, spike the solution with a known concentration of an inert internal standard (e.g., biphenyl). Every 30 days, analyze an aliquot via HPLC-UV (Reverse Phase, C18 column).

  • Causality: This makes the system self-validating. By tracking the peak area ratio of 2-phenylsulfanyl-1,3-benzothiazole to the biphenyl internal standard, you can definitively prove whether a drop in concentration is due to oxidative degradation (which will be accompanied by the appearance of a more polar, earlier-eluting sulfoxide peak) or merely solvent evaporation.

Sources

Technical Support Center: Optimizing Column Chromatography for 2-Phenylsulfanyl-1,3-Benzothiazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-phenylsulfanyl-1,3-benzothiazole (CAS: 4276-60-2). This heterocyclic thioether presents unique chromatographic hurdles due to its high lipophilicity and the presence of a basic nitrogen atom within the benzothiazole core.

Rather than relying on trial and error, this guide establishes a self-validating system for purification, grounded in the fundamental causality of molecular interactions on stationary phases.

Part 1: Core Principles & Causality

To purify 2-phenylsulfanyl-1,3-benzothiazole efficiently, we must first understand its behavior on a silica gel matrix. The molecule consists of a highly lipophilic diphenyl thioether system fused to a thiazole ring.

The Silanol-Nitrogen Interaction (The Causality of Streaking)

Standard normal-phase chromatography utilizes silica gel, which is populated with acidic silanol groups (-Si-OH). While the bulk of the 2-phenylsulfanyl-1,3-benzothiazole molecule interacts weakly with the silica via Van der Waals forces (leading to fast elution), the basic nitrogen atom (N3) of the benzothiazole ring acts as a strong hydrogen-bond acceptor. This creates a severe mismatch: the molecule is pulled rapidly down the column by the non-polar mobile phase, but the nitrogen atom "drags" by repeatedly binding to active acidic silanol sites[1]. This phenomenon manifests as severe peak tailing or "streaking," resulting in poor resolution and product distributed across dozens of fractions.

Strategic Mitigation: Stationary Phase Deactivation

To prevent this, we must alter the thermodynamics of the column. By introducing a basic modifier—typically 0.1% to 1% Triethylamine (TEA)—into the mobile phase, we competitively block the acidic silanol sites[2]. TEA is a stronger base than the benzothiazole nitrogen; it irreversibly binds to the most active silanol groups, effectively "deactivating" the silica and allowing the target compound to elute as a sharp, concentrated band[1].

The Lipophilicity Challenge

Because the compound is highly non-polar, it will elute at a high Retention Factor ( Rf​ ) even in low-polarity solvent systems like 5% Ethyl Acetate in Hexane[2]. If your synthetic route leaves behind unreacted thiophenols or diphenyl disulfide, these impurities will co-elute on normal-phase silica due to nearly identical polarities. In such cases, switching the causality of separation from polarity to lipophilic partitioning via Non-Aqueous Reversed-Phase (NARP) chromatography becomes mandatory[3].

Part 2: Troubleshooting Guide & FAQs

Q1: My product band is severely tailing, and the compound elutes over 15+ fractions at low concentrations. How do I fix this? A1: This is a classic symptom of strong analyte-stationary phase interaction. The basic nitrogen of the benzothiazole ring is binding to acidic silanols on the silica[1]. Solution: Add 1% Triethylamine (TEA) to your Hexane/Ethyl Acetate mobile phase. Pre-equilibrate the column with 2-3 column volumes (CV) of this TEA-spiked solvent before loading your sample. This will neutralize the column and sharpen your elution profile significantly.

Q2: I cannot separate 2-phenylsulfanyl-1,3-benzothiazole from diphenyl disulfide. They co-elute perfectly in Hexane/EtOAc. What is the next step? A2: Normal-phase chromatography separates compounds based on polar functional groups. Since both molecules lack significant polar functionality, silica gel cannot differentiate them effectively[3]. Solution: Transition to Reversed-Phase (C18) chromatography. Because the compounds are insoluble in water, use a Non-Aqueous Reversed-Phase (NARP) system. A gradient of 50% Methanol/Water to 100% Methanol, or even a Methanol/Ethyl Acetate gradient, will separate these compounds based strictly on their lipophilicity and 3D hydrodynamic volume rather than polarity[3].

Q3: My compound seems to degrade or turn yellow while on the silica column. Is it unstable? A3: Benzothiazole derivatives can sometimes undergo acid-catalyzed degradation or oxidation when exposed to the acidic surface of standard silica gel for prolonged periods[4]. Solution: First, verify stability by spotting the crude mixture on a TLC plate and leaving it exposed to air for 2 hours before developing. If degradation occurs, switch your stationary phase to neutral Alumina or use heavily deactivated silica gel (pre-treated with TEA) to protect the acid-sensitive thioether linkage[4].

Part 3: Standard Operating Procedure (SOP) for Purification

This protocol is designed as a self-validating workflow. By following these steps, you ensure that the chromatographic system is optimized before the sample is ever introduced.

Protocol: TEA-Deactivated Normal Phase Chromatography
  • Solvent Preparation: Prepare a mobile phase consisting of 5% Ethyl Acetate and 95% Hexane. Add exactly 1% (v/v) Triethylamine (TEA) to the total volume[2]. Mix thoroughly.

  • Column Packing: Secure a glass column and add a glass wool plug. Slurry pack the column using standard silica gel (230–400 mesh) mixed with the TEA-spiked mobile phase. Ensure the silica mass is at least 30-50 times the mass of your crude sample[4].

  • Column Equilibration (Critical Step): Pass at least 2 Column Volumes (CV) of the TEA-spiked mobile phase through the packed bed. Validation: Check the pH of the eluent exiting the column; it should be slightly basic, confirming the silanol groups are saturated.

  • Sample Loading (Dry Loading): Dissolve the crude 2-phenylsulfanyl-1,3-benzothiazole in a minimal amount of Dichloromethane (DCM). Add a small amount of silica gel (approx. 3x the crude mass) to the flask and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Carefully pour this powder evenly onto the top of the column bed.

  • Elution: Elute using the 5% EtOAc/Hexane (1% TEA) system. Maintain a steady flow rate.

  • Fraction Collection & Analysis: Collect fractions and analyze via TLC (UV detection at 254 nm). The benzothiazole should elute as a sharp, highly UV-active spot with an Rf​ of ~0.35.

Part 4: Data Visualization & Workflows

Quantitative Data Summary

The following table synthesizes the expected chromatographic behavior of 2-phenylsulfanyl-1,3-benzothiazole across different solvent systems, providing a quick-reference matrix for optimization.

Table 1: Mobile Phase Optimization and System Suitability

Solvent SystemAdditiveTarget Rf​ Resolution / Causality
100% HexaneNone0.10 - 0.15High resolution for removing non-polar impurities; slow elution.
5% EtOAc / 95% HexaneNone0.25 - 0.35Moderate tailing; baseline separation compromised by silanol binding.
5% EtOAc / 95% Hexane1% TEA0.35 - 0.40Optimal. Sharp bands; TEA competitively blocks acidic silica sites.
100% Methanol (C18 RP)NoneN/AExcellent for separating lipophilic co-elutants via partition coefficient.
System Workflows and Mechanistic Pathways

Workflow Start Crude Mixture 2-Phenylsulfanyl-1,3-Benzothiazole TLC TLC Screening (Hexane/EtOAc) Start->TLC Decision Is Streaking Observed? TLC->Decision AddTEA Add 1% Triethylamine (TEA) to Mobile Phase Decision->AddTEA Yes (Tailing) NoTEA Standard Mobile Phase (5-10% EtOAc/Hexane) Decision->NoTEA No (Sharp Spots) Load Dry Loading onto Silica Gel Column AddTEA->Load NoTEA->Load Elute Gradient Elution Collect Fractions Load->Elute Analyze TLC/UV Analysis of Fractions Elute->Analyze Pure Pure 2-Phenylsulfanyl- 1,3-Benzothiazole Analyze->Pure

Caption: Diagnostic workflow for optimizing the purification of benzothiazole derivatives.

Mechanism Silica Acidic Silanol Group (-Si-OH) on Silica Benzothiazole Benzothiazole Nitrogen (Basic / H-Bond Acceptor) Silica->Benzothiazole H-Bonding Tailing Strong Adsorption (Peak Tailing / Streaking) Benzothiazole->Tailing Causes TEA Triethylamine (TEA) (Stronger Base) TEA->Silica Competes & Binds Blocked Silanol Sites Blocked (Sharp Elution) TEA->Blocked Results In

Caption: Mechanistic pathway of silanol-induced streaking and competitive inhibition by Triethylamine.

Sources

resolving HPLC peak tailing for 2-phenylsulfanyl-1,3-benzothiazole samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving complex chromatographic anomalies.

Analyzing heteroaromatic compounds like 2-phenylsulfanyl-1,3-benzothiazole presents unique challenges. This highly hydrophobic molecule contains a weakly basic benzothiazole nitrogen and two electron-rich sulfur atoms. This specific structural motif makes it highly susceptible to non-ideal chromatographic behavior—specifically, severe peak tailing.

Below is our comprehensive, causality-driven guide to diagnosing and resolving peak tailing for this specific class of compounds.

Diagnostic Workflow

Before adjusting any parameters, you must isolate the root cause. The following decision tree outlines a self-validating logical workflow to determine whether your tailing is a physical hardware issue or a chemical interaction.

HPLC_Troubleshooting Start Observe Tailing for 2-phenylsulfanyl-1,3-benzothiazole InjectNeutral Inject Neutral Probe (e.g., Toluene) Start->InjectNeutral CheckNeutral Does Neutral Probe Tail? InjectNeutral->CheckNeutral PhysicalIssue Physical Issue: Void or Plumbing CheckNeutral->PhysicalIssue Yes ChemicalIssue Chemical Issue: Analyte-Column Interaction CheckNeutral->ChemicalIssue No FixPlumbing Check Fittings, Replace Column Frit PhysicalIssue->FixPlumbing DiluteSample Dilute Sample 10x (Check Mass Overload) ChemicalIssue->DiluteSample CheckDilution Did Tailing Improve? DiluteSample->CheckDilution MassOverload Mass Overload: Reduce Injection Vol/Conc CheckDilution->MassOverload Yes SilanolMetal Silanol or Metal Interactions CheckDilution->SilanolMetal No AdjustpH Lower pH to < 3.0 or Add TEA SilanolMetal->AdjustpH CheckpH Did Tailing Improve? AdjustpH->CheckpH SilanolResolved Silanol Interaction Resolved CheckpH->SilanolResolved Yes MetalIssue Metal Chelation: Use Type B Silica CheckpH->MetalIssue No

Systematic HPLC troubleshooting workflow for benzothiazole peak tailing.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Mechanistically, why does 2-phenylsulfanyl-1,3-benzothiazole exhibit severe peak tailing compared to simple aromatic hydrocarbons? A1: Peak tailing for this analyte is rarely a single-variable problem; it is typically driven by dual secondary interactions:

  • Silanol Hydrogen Bonding & Ion Exchange: The nitrogen atom in the benzothiazole ring is weakly basic. In reversed-phase HPLC, if the mobile phase pH leaves residual silanols (Si-OH) on the silica stationary phase unprotonated (ionized as Si-O⁻), the basic nitrogen will undergo strong secondary ion-exchange interactions .

  • Metal Chelation: The two sulfur atoms (the thiazole sulfur and the phenylsulfanyl sulfur) are soft Lewis bases. Older "Type A" silica columns often contain trace metal impurities (e.g., iron, aluminum). These metals can act as strong coordination sites for the sulfur atoms, or withdraw electrons from adjacent silanols, drastically increasing their acidity and exacerbating tailing .

Q2: How can I definitively determine if the tailing is caused by these chemical interactions or a physical hardware issue? A2: You must use a self-validating diagnostic test. Do not guess; let the chromatography tell you. The Causality: Physical issues (like a void at the head of the column, a partially blocked frit, or excessive extra-column tubing volume) affect all molecules equally because they are hydrodynamic disruptions. Chemical issues (like silanol interactions) are molecule-specific. By injecting a highly hydrophobic, strictly neutral probe (such as toluene), you can isolate the variable. If the neutral probe tails, you have a physical plumbing issue. If the neutral probe is perfectly symmetrical but your benzothiazole tails, the issue is strictly chemical .

Q3: If the issue is chemical, what mobile phase modifications will suppress the secondary interactions for this specific compound? A3: You have two primary levers: pH control and competitive masking.

  • pH Control: Lowering the mobile phase pH to < 3.0 (e.g., using 0.1% phosphoric acid) ensures that residual silanol groups are fully protonated and neutral, effectively shutting down the ion-exchange retention mechanism .

  • Competitive Masking: If low pH is insufficient, add a competing base like Triethylamine (TEA) at 10-20 mM to the mobile phase. TEA is a small, highly basic amine that will preferentially bind to active silanol sites, "masking" them from the bulkier benzothiazole analyte .

Q4: I am using a modern C18 column, but I still see an Asymmetry Factor ( As​ ) > 2.0. Could this be mass overload? A4: Yes. 2-phenylsulfanyl-1,3-benzothiazole is highly hydrophobic. When injected at high concentrations or in a solvent stronger than the mobile phase (e.g., 100% Acetonitrile injection into a 50:50 aqueous mobile phase), the localized concentration exceeds the binding capacity of the stationary phase at the column head. This forces the analyte to distribute non-linearly (a Langmuir isotherm), where the overloaded core of the band travels faster than the tail, resulting in a right-skewed peak. Diluting the sample confirms this causality .

Quantitative Data: Impact of Parameters on Peak Symmetry

The following table summarizes how specific chromatographic adjustments impact the Asymmetry Factor ( As​ ) for benzothiazole derivatives. An ideal As​ is 1.0, and values ≤1.5 are generally acceptable for high-precision assays.

Parameter AdjustedInitial StateOptimized StateTypical Asymmetry ( As​ ) ShiftMechanistic Reason
Mobile Phase pH pH 6.5 (Water/ACN)pH 2.5 (0.1% H3​PO4​ /ACN)2.4 1.2Protonates residual silanols, preventing ion-exchange with the benzothiazole nitrogen.
Mobile Phase Additive None10 mM Triethylamine (TEA)2.1 1.1TEA competitively binds to active silanol sites, masking them from the analyte.
Stationary Phase Type A Silica (Older)Type B Silica (High Purity)2.5 1.3Elimination of trace metals (Fe, Al) prevents sulfur chelation and reduces silanol acidity.
Injection Concentration 1.0 mg/mL 0.1 mg/mL1.8 1.1Prevents non-linear Langmuir isotherm distribution (mass overload) at the column head.
Injection Solvent 100% Strong SolventInitial Mobile PhaseSplit/Tailing 1.0Prevents premature analyte migration before partitioning into the stationary phase.

Step-by-Step Experimental Protocols

Protocol 1: The Neutral Probe Validation Test (Hardware vs. Chemistry)

This self-validating protocol isolates hydrodynamic hardware failures from chemical analyte-column interactions.

  • Preparation: Prepare a 0.1 mg/mL solution of a neutral, hydrophobic probe (e.g., Toluene or Naphthalene) dissolved in your initial mobile phase.

  • Equilibration: Purge the HPLC system and equilibrate the column with your standard method mobile phase until the baseline is stable (typically 10 column volumes).

  • Injection: Inject 5 µL of the neutral probe solution.

  • Analysis: Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

  • Causality Check:

    • If As​>1.5 : The system has a physical void, a blocked frit, or excessive extra-column volume. Replace the column frit or bypass the guard column to isolate the issue.

    • If As​≤1.2 : The system plumbing is intact. The tailing of your benzothiazole sample is strictly chemical. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Optimization for Benzothiazoles

This protocol suppresses secondary silanol interactions by forcing the stationary phase into a neutral state.

  • Aqueous Phase Preparation: Measure 1 L of HPLC-grade water. Add 1.0 mL of concentrated phosphoric acid ( H3​PO4​ ) to yield a 0.1% v/v solution. Verify the pH is approximately 2.0 - 2.5 using a calibrated pH meter.

  • Organic Phase Preparation: Prepare HPLC-grade Acetonitrile (ACN) or Methanol in a separate line for gradient elution, or pre-mix for isocratic methods.

  • Sample Diluent: Dissolve the 2-phenylsulfanyl-1,3-benzothiazole standard strictly in the initial mobile phase composition (e.g., 50:50 Aqueous:ACN) to prevent solvent-mismatch fronting/tailing.

  • Injection: Inject a low-volume, low-concentration sample (e.g., 2 µL of 50 µg/mL) to rule out mass overload.

  • Evaluation: Analyze the peak shape. If tailing persists ( As​>1.5 ) despite the low pH and low concentration, the silica matrix likely has high metal content chelating the sulfur atoms. Switch to a high-purity Type B silica column (e.g., fully endcapped C18).

References

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." Available at:[Link]

  • Dolan, J. W. "Understanding HPLC Peak Tailing." LC Troubleshooting. Scribd. Available at:[Link]

  • Axion Labs. "HPLC Peak Tailing." Available at: [Link]

  • Stoll, D., & Dolan, J. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." LCGC International. Available at:[Link]

2-Phenylsulfanyl-1,3-Benzothiazole Functionalization: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-phenylsulfanyl-1,3-benzothiazole (also known as 2-(phenylthio)benzothiazole). As a highly versatile electrophile and building block, this molecule presents unique challenges due to its multiple reactive sites: a cleavable C-S bond, an oxidizable thioether linkage, and a deactivated benzothiazole core.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to minimize side reactions during your functionalization workflows.

Module 1: Desulfurative Cross-Coupling (Liebeskind-Srogl)

Technical Overview: The Liebeskind-Srogl cross-coupling enables the construction of C-C bonds by cleaving the C-S bond of the thioether (1)[1]. This neutral-condition reaction relies on a palladium catalyst and a stoichiometric copper(I) thiophene-2-carboxylate (CuTC) mediator to facilitate transmetalation (2)[2].

Troubleshooting FAQs

Q: Why am I seeing high levels of boronic acid homocoupling instead of the desired cross-coupled product? A: This is the most common side reaction and is caused by a stalled catalytic cycle. CuTC acts as a thiophile; its mechanistic role is to irreversibly bind the leaving phenylthiolate as Cu(I)-SPh. If your reaction is exposed to oxygen, or if the CuTC is degraded (oxidized to Cu(II)), it fails to scavenge the thiolate. The free thiolate strongly coordinates to and poisons the Pd(II) center[1]. The stalled Pd(II) complex then acts as an oxidant, promoting the homocoupling of your boronic acid. Solution: Ensure strictly anaerobic conditions and verify the quality of your CuTC (it should be a light brown/reddish powder, not green/black).

Q: My reaction stalls at 50% conversion. How can I drive it to completion? A: Incomplete conversion usually stems from insufficient CuTC or catalyst degradation. Because the phenylthiolate byproduct is an excellent ligand, even a slight stoichiometric deficiency in CuTC will leave free thiolate in the system, poisoning the catalyst[2]. Solution: Use 1.5 to 2.0 equivalents of CuTC and 1.5 equivalents of the boronic acid to ensure complete thiolate scavenging.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II)-Thiolate Pd0->OxAdd 2-Phenylsulfanyl- benzothiazole TransMet Transmetalation (Requires CuTC) OxAdd->TransMet Ar-B(OH)2 + CuTC RedElim Reductive Elimination Desired Product TransMet->RedElim Product Release (- Cu-SPh) Side1 Homocoupling (Ar-Ar) (O2 ingress / CuTC failure) TransMet->Side1 Stalled Cycle (Thiolate Poisoning) RedElim->Pd0 Catalyst Turnover

Liebeskind-Srogl catalytic cycle highlighting the critical transmetalation bottleneck.

Standard Operating Procedure: Optimized Liebeskind-Srogl Coupling
  • Preparation: In a glovebox or under strict Schlenk conditions, add 2-phenylsulfanyl-1,3-benzothiazole (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh3)4 (5 mol%), and CuTC (1.5 eq) to an oven-dried Schlenk flask.

  • Solvent Addition: Add anhydrous, freeze-pump-thaw degassed THF to achieve a 0.1 M concentration.

  • Reaction: Stir the mixture at 50 °C for 12-18 hours.

  • Self-Validation Checkpoint: Observe the color. A successful reaction transitions from the reddish-brown of CuTC to a yellowish solution with a dense, dark precipitate (the Cu-SPh byproduct). If the solution remains clear red, the C-S bond activation has failed.

  • Workup: Filter the mixture through a pad of Celite to remove the copper salts, wash with EtOAc, and concentrate for column chromatography.

Data Presentation: Liebeskind-Srogl Side Reactions
Side ReactionPrimary CauseMechanistic ReasonMitigation Strategy
Boronic Acid Homocoupling Oxygen ingress / Degraded CuTCPd(II) acts as an oxidant instead of transmetalating.Degas solvents; use fresh, anhydrous CuTC; flush with Argon.
Protodeboronation Moisture / Excess BaseHydrolysis of the C-B bond outcompetes transmetalation.Run under neutral, anhydrous conditions (no added base).
Incomplete Conversion Thiolate poisoning of PdInsufficient CuTC fails to scavenge all cleaved phenylthiolate.Increase CuTC to 1.5–2.0 eq; ensure vigorous stirring.

Module 2: Controlled Thioether Oxidation

Technical Overview: The selective oxidation of the thioether linkage to a sulfoxide is a critical functionalization step, often used to increase the leaving group ability of the sulfur moiety (). However, the process is highly prone to over-oxidation.

Troubleshooting FAQs

Q: I am trying to synthesize the sulfoxide, but my NMR shows predominantly the sulfone. How do I prevent over-oxidation? A: The oxidation of a thioether to a sulfoxide is kinetically favored, while the subsequent oxidation to the sulfone requires overcoming a higher activation energy barrier. The sulfoxide intermediate is electron-withdrawing, which reduces the nucleophilicity of the sulfur atom, naturally slowing down the second oxidation (3)[3]. Solution: Over-oxidation is caused by poor temperature control or localized excesses of oxidant. Run the reaction strictly at 0 °C to -20 °C and add the oxidant (e.g., m-CPBA) dropwise to prevent exothermic micro-environments.

Q: Under harsh oxidation conditions, I am seeing degradation of the benzothiazole core. What is happening? A: While the thioether sulfur is the most nucleophilic site, the nitrogen atom on the benzothiazole ring can undergo N-oxidation if subjected to excess oxidant (e.g., >3.0 eq m-CPBA) at elevated temperatures. Furthermore, the thiazole ring itself can ring-open under strongly oxidative conditions.

G SM 2-Phenylsulfanyl- 1,3-benzothiazole Sulfoxide Sulfoxide (Desired) (Kinetically Favored) SM->Sulfoxide 1.0 eq m-CPBA 0 °C, DCM Sulfone Sulfone (Over-oxidation) (Thermodynamically Favored) SM->Sulfone > 2.0 eq Oxidant Heat Sulfoxide->Sulfone Excess m-CPBA > 20 °C NOxide Benzothiazole N-Oxide (Core Degradation) Sulfone->NOxide Harsh Conditions (> 3.0 eq, Heat)

Oxidation pathways showing kinetic trapping of the sulfoxide vs. over-oxidation.

Standard Operating Procedure: Selective Oxidation to Sulfoxide
  • Preparation: Dissolve 2-phenylsulfanyl-1,3-benzothiazole (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Cooling: Submerge the reaction flask in an ice-brine bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Oxidant Addition: Dissolve m-CPBA (1.05 eq, assuming 77% purity) in a minimal amount of DCM. Add this solution dropwise over 30 minutes using an addition funnel or syringe pump.

  • Self-Validation Checkpoint: Monitor by TLC (e.g., 3:1 Hexanes:EtOAc). The starting thioether will elute near the solvent front. The desired sulfoxide is highly polar (due to the S=O dipole) and will appear as a significantly lower Rf spot. If a third spot appears between the starting material and the sulfoxide, it is likely the over-oxidized sulfone.

  • Quenching: Quench the reaction while still cold by adding saturated aqueous sodium thiosulfate (to destroy unreacted oxidant) followed by saturated aqueous sodium bicarbonate (to neutralize m-chlorobenzoic acid)[3].

  • Workup: Extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.

Data Presentation: Oxidation Byproducts and Mitigation
Target ProductReagent StoichiometryTemperatureCommon Side ReactionMitigation Strategy
Sulfoxide 1.0 - 1.05 eq m-CPBA0 °C to -20 °CSulfone formationDropwise oxidant addition; strictly maintain low temp; quench cold.
Sulfone 2.2 - 2.5 eq m-CPBA20 °C to 40 °CN-Oxidation / Ring openingAvoid massive excesses of oxidant (>3 eq); monitor reaction time closely.

Module 3: Electrophilic Aromatic Substitution (EAS) Regiocontrol

Technical Overview: When attempting to functionalize the aromatic rings via halogenation or nitration, users often struggle with regioselectivity between the two distinct aromatic systems.

Troubleshooting FAQs

Q: Why am I getting a mixture of functionalization on both the phenyl ring and the benzothiazole core? A: The 1,3-benzothiazole core is electron-deficient (deactivated) due to the electron-withdrawing nature of the imine-like nitrogen. Conversely, the phenylsulfanyl group contains a sulfur atom that donates electron density into the phenyl ring via resonance, making the phenyl ring significantly more nucleophilic. Electrophiles will preferentially attack the phenyl ring (ortho/para to the sulfur) rather than the benzothiazole core. Solution: If functionalization of the benzothiazole core is required, it must be performed prior to the installation of the phenylsulfanyl group, or by using directed ortho-metalation (DoM) strategies rather than standard EAS.

References

  • Liebeskind, L., Srogl, J. "Liebeskind–Srogl coupling". Wikipedia.[Link]

  • "Transition-metal mediated carbon–sulfur bond activation and transformations: an update". Dalian Institute of Chemical Physics.[Link]

  • "Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives". PMC - National Center for Biotechnology Information.[Link]

Sources

scaling up 2-phenylsulfanyl-1,3-benzothiazole production in the laboratory

Author: BenchChem Technical Support Team. Date: April 2026

Scaling up the synthesis of 2-phenylsulfanyl-1,3-benzothiazole (CAS: 4276-60-2) from a discovery-phase milligram scale to a multi-gram or kilogram process requires a fundamental shift in chemical engineering. As drug development professionals, you must transition from brute-force synthesis to highly controlled, self-validating systems that mitigate thermal hazards, suppress oxidative dimerization, and ensure robust impurity clearance.

This technical support center provides a causality-driven framework for selecting your synthetic route, troubleshooting common scale-up failures, and executing a validated protocol.

Synthetic Route Evaluation: Data Presentation

Before addressing specific failures, it is critical to select a scalable pathway. The two primary industrial routes are the base-promoted S-arylation of 2-mercaptobenzothiazole (Route A) and the Nucleophilic Aromatic Substitution (SNAr) of 2-chlorobenzothiazole (Route B).

Process ParameterRoute A: Diaryliodonium S-ArylationRoute B: SNAr with Thiophenol
Core Reagents 2-Mercaptobenzothiazole (2-MBT), Diphenyliodonium salt, Base2-Chlorobenzothiazole, Thiophenol (or1[1]), Base
Reaction Temperature 25°C – 60°C (Mild)80°C – 120°C (Harsh)
Primary Byproducts Iodobenzene, 2,2'-Dithiobis(benzothiazole)Disulfides, Unreacted Thiophenol
Safety & Hazards Exothermic decomposition of hypervalent iodineSevere odor and high toxicity of thiophenol
Scalability & E-Factor Excellent (Requires controlled dosing infrastructure)Moderate (Requires specialized odor-abatement scrubbers)

Recommendation: Route A is prioritized for laboratory scale-up due to its milder conditions and avoidance of highly toxic, volatile thiophenol[2].

Troubleshooting Guides & FAQs

Q1: During the scale-up of Route A, we observe a significant drop in yield and the formation of an insoluble yellow precipitate. What is the mechanistic cause, and how do we resolve it? Causality: The insoluble yellow precipitate is 2,2'-dithiobis(benzothiazole), a disulfide dimer[3]. 2-Mercaptobenzothiazole (2-MBT) is highly susceptible to oxidative dimerization. If the reaction is exposed to trace oxygen, or if the base is added too rapidly (causing localized high pH), the thiolate anion undergoes single-electron oxidation before the electrophilic iodonium salt can react. Resolution: Implement rigorous inert gas (argon/nitrogen) sparging of all solvents prior to base addition. Transition from strong bases to milder alternatives (e.g., K₂CO₃) and add them in portions to prevent localized pH spikes.

Q2: We are observing thermal runaway when scaling up the diaryliodonium coupling in DMF. How do we engineer a safer process? Causality: S-arylation with hypervalent iodine reagents is highly exothermic. In standard organic solvents like DMF, poor heat dissipation at scale leads to rapid temperature spikes. This thermal stress causes the diphenyliodonium salt to prematurely decompose into iodobenzene and highly reactive phenyl radicals, destroying your stoichiometry. Resolution: Transition to a semi-batch process where the iodonium salt is dosed slowly over 2–3 hours to maintain a low steady-state concentration. Alternatively, literature demonstrates that utilizing ionic liquids (e.g., [bmim]BF₄) acts as an excellent thermal sink and stabilizes the transition state, allowing the reaction to proceed smoothly at 60°C with accelerated kinetics[2].

Q3: In Route B, the residual thiophenol odor persists even after standard aqueous workup. How can we achieve complete clearance without resorting to column chromatography? Causality: Thiophenol has a pKa of ~6.6 and a highly offensive odor detectable at parts-per-billion levels. Standard water washes or mild bicarbonate washes are insufficiently basic to fully deprotonate the thiol, allowing it to remain partitioned in the organic phase. Resolution: Perform a rigorous biphasic wash using 1M NaOH. The strong base ensures complete conversion of residual thiophenol to the highly water-soluble sodium thiophenolate, forcing it entirely into the aqueous waste stream[1].

Validated Experimental Protocol: Route A Scale-Up

This protocol utilizes a self-validating methodology to produce 100g of 2-phenylsulfanyl-1,3-benzothiazole via S-arylation.

Step 1: Thiolate Formation & Degassing

  • Charge a 2L jacketed reactor with 2-mercaptobenzothiazole (1.0 equiv) and anhydrous DMF (10 volumes).

  • Sparge the solution with Argon for 30 minutes. (Causality: Removes dissolved oxygen to prevent disulfide dimerization).

  • Add K₂CO₃ (1.5 equiv) in three equal portions over 15 minutes.

  • Self-Validation Check: The suspension will transition to a clear, deep yellow solution, visually confirming the complete formation of the soluble thiolate anion.

Step 2: Controlled Electrophilic Arylation

  • Adjust the reactor jacket temperature to 25°C.

  • Prepare a solution of diphenyliodonium chloride (1.1 equiv) in DMF (5 volumes).

  • Dose the iodonium solution into the reactor via an addition funnel over 2.5 hours.

  • Self-Validation Check: Monitor the internal temperature probe. A successful, controlled reaction will show a steady internal temperature of 28°C–30°C. A spike above 35°C indicates dosing is too rapid, risking radical decomposition.

Step 3: Biphasic Quench & Impurity Clearance

  • Upon reaction completion (verified by TLC or HPLC), quench the mixture with deionized water (20 volumes) and extract with Ethyl Acetate (3 × 10 volumes).

  • Wash the combined organic layers with 1M NaOH (2 × 5 volumes).

  • Self-Validation Check: The basic wash removes any unreacted 2-MBT (pKa ~7.0). Acidifying a small aliquot of the aqueous waste with HCl should yield a white precipitate (recovered 2-MBT), confirming successful partitioning.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Crystallization & Analytical Validation

  • Recrystallize the crude oil from hot Ethanol.

  • Self-Validation Check: Pure 2-phenylsulfanyl-1,3-benzothiazole will precipitate as off-white crystals. Verify identity and purity via ¹H NMR (CDCl₃), ensuring the presence of the characteristic doublet at δ 7.87 ppm (J = 8.4 Hz, 1H) and the multiplet at δ 7.72 ppm[4].

Reaction Pathway & Troubleshooting Diagram

G StartA Route A: 2-MBT + Diphenyliodonium Salt RxnA Base-promoted S-Arylation (Mild, High Yield) StartA->RxnA StartB Route B: 2-Chlorobenzothiazole + Thiophenol RxnB SNAr Reaction (Requires Heat/Base) StartB->RxnB Crude Crude 2-Phenylsulfanyl- 1,3-benzothiazole RxnA->Crude RxnB->Crude QC QC Check: Purity > 98%? Crude->QC Product Pure Target Compound (CAS: 4276-60-2) QC->Product Yes Trouble1 Issue: Disulfide Byproducts (Oxidation) QC->Trouble1 No (Route A) Trouble2 Issue: Unreacted Thiophenol (Odor/Toxicity) QC->Trouble2 No (Route B) Purify1 Recrystallization / Reductive Wash Trouble1->Purify1 Purify2 Basic Wash (1M NaOH) & Extraction Trouble2->Purify2 Purify1->QC Purify2->QC

Reaction workflow and troubleshooting decision tree for 2-phenylsulfanyl-1,3-benzothiazole synthesis.

References

  • Wang, F.-Y., Chen, Z.-C., & Zheng, Q.-G. "Organic Reactions in Ionic Liquids: A Novel Method for the Synthesis of 2-Arylthiobenzothiazoles by the S-Arylation of Benzolthiazole-2-Thiol with Diaryliodonium Salts." Journal of Chemical Research / ResearchGate. 2

  • The Journal of Organic Chemistry. "Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents." ACS Publications.4

  • LookChem Chemical Database. "Cas 930-69-8, SODIUM THIOPHENOXIDE: Properties and Applications in Organic Synthesis." LookChem. 1

  • GuideChem Database. "2-Mercaptobenzothiazole 149-30-4 wiki - Physical Properties and Dimerization." GuideChem. 3

Sources

improving crystallization conditions for 2-phenylsulfanyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 2-phenylsulfanyl-1,3-benzothiazole (also known as 2-(phenylthio)benzothiazole)[1].

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with this molecule. Due to its highly lipophilic nature and the conformational flexibility of its thioether linkage, 2-phenylsulfanyl-1,3-benzothiazole is notoriously prone to Liquid-Liquid Phase Separation (LLPS) —commonly referred to as "oiling out"—and poor crystal habit formation[2][3].

This center provides causality-driven troubleshooting, self-validating protocols, and thermodynamic strategies to ensure you achieve high-purity, filterable crystalline suspensions.

🔬 Section 1: Troubleshooting Oiling Out (Liquid-Liquid Phase Separation)

Q: During cooling crystallization, my solution turns cloudy and forms an emulsion at the bottom of the flask instead of crystallizing. Why does this happen? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out." This occurs when the supersaturation of your system crosses the binodal curve (a miscibility gap) before it crosses the solubility curve[2]. Because the melting point of the solid in the highly concentrated solute-solvent mixture is lower than the system's current temperature, the solute separates as a solute-rich liquid droplet rather than a rigid crystal lattice[3][4]. Causality: The flexible thioether bond in 2-phenylsulfanyl-1,3-benzothiazole creates a high entropic barrier to nucleation. The molecules struggle to align into a rigid lattice quickly enough, causing the system to kinetically bypass crystallization and form an amorphous oil[3].

Q: How can I determine if my oiling out is a thermodynamic or kinetic problem? A:

  • Kinetic Oiling Out: If the emulsion only forms during rapid cooling or fast anti-solvent addition, the system is experiencing localized high supersaturation[2]. The nucleation kinetics are simply too slow to relieve the supersaturation.

  • Thermodynamic Oiling Out: If the emulsion forms even when holding the temperature perfectly constant or cooling extremely slowly (e.g., 0.05 °C/min), your solvent system has a fundamental miscibility gap with the compound[2]. You must change the solvent composition.

OilingOutTroubleshooting N1 Oiling Out Detected (Liquid-Liquid Phase Separation) N2 Determine Mechanism (Thermodynamic vs. Kinetic) N1->N2 N3 Thermodynamic (Miscibility Gap) Phase split independent of cooling rate N2->N3 Constant T N4 Kinetic (High Supersaturation) Delayed nucleation N2->N4 Rapid Cooling N5 Action: Alter Solvent System (Add co-solvent to close miscibility gap) N3->N5 N6 Action: Optimize Cooling Profile & Introduce Seed Crystals within MSZW N4->N6 N7 Pure Crystalline Suspension (2-phenylsulfanyl-1,3-benzothiazole) N5->N7 N6->N7

Workflow for diagnosing and resolving liquid-liquid phase separation (oiling out).

📊 Section 2: Solvent Selection & Data Presentation

To prevent LLPS, you must engineer the Metastable Zone Width (MSZW). Below is a quantitative summary of solvent systems evaluated for 2-phenylsulfanyl-1,3-benzothiazole.

Solvent SystemRoleImpact on MSZWOiling Out RiskRecommended Action / Causality
Ethanol / Water Solvent / AntisolventVery WideHigh (Thermodynamic)Avoid high water fractions. Water drastically lowers the solubility, forcing a thermodynamic phase split before nucleation can occur[5].
Ethyl Acetate / Heptane Solvent / AntisolventModerateMedium (Kinetic)Seed at 5% supersaturation; dose heptane at <0.1 vol/min. Heptane slowly reduces solubility without inducing a miscibility gap.
Toluene Single SolventNarrowLow Use a slow cooling profile (0.1 °C/min). Aromatic stacking interactions between toluene and the benzothiazole core promote orderly lattice integration.

🧪 Section 3: Self-Validating Protocol for Anti-Solvent Crystallization

To completely bypass the kinetic barriers that lead to oiling out, you must implement a seeded anti-solvent crystallization . This protocol is designed as a self-validating system: you cannot proceed to the next step unless the current step's physical parameters confirm success.

Objective: Produce high-purity crystals of 2-phenylsulfanyl-1,3-benzothiazole using an Ethyl Acetate (EtOAc) / Heptane system.

  • Step 1: Complete Dissolution (Thermodynamic Reset)

    • Action: Dissolve the crude 2-phenylsulfanyl-1,3-benzothiazole in 5 volumes of EtOAc at 60 °C.

    • Self-Validation: The solution must be optically clear. If any turbidity remains, add EtOAc in 0.5 vol increments until clear. This ensures no undissolved impurities act as uncontrolled nucleation sites.

  • Step 2: Controlled Cooling to the Metastable Zone

    • Action: Cool the solution to 45 °C at a rate of 0.5 °C/min.

    • Self-Validation: The solution must remain perfectly clear. If oil droplets or spontaneous crystals form, your MSZW is too narrow; you must reheat to 60 °C and add 1 volume of EtOAc.

  • Step 3: Precision Seeding (The Critical Step)

    • Action: Introduce 1-2 wt% of milled 2-phenylsulfanyl-1,3-benzothiazole seed crystals at 45 °C.

    • Causality: Seeding provides a pre-existing lattice template, bypassing the high activation energy required for primary nucleation. This forces the solute to integrate into a solid crystal rather than pooling into an amorphous oil[2][5].

    • Self-Validation: Hold the temperature at 45 °C for 30 minutes. The seed crystals must remain visible and suspended . If they dissolve, the system is undersaturated (temperature is too high). If the system turns milky/emulsified, you seeded too late (supersaturation was too high).

  • Step 4: Anti-Solvent Dosing & Desupersaturation

    • Action: Dose 10 volumes of Heptane linearly over 4 hours while maintaining 45 °C.

    • Self-Validation: Monitor the mother liquor concentration (via offline HPLC or inline ATR-FTIR). The solute concentration must steadily drop, confirming that crystal growth is consuming the supersaturation generated by the heptane.

  • Step 5: Final Cooling and Isolation

    • Action: Cool the suspension to 5 °C at 0.2 °C/min. Filter via a Buchner funnel and wash with cold Heptane.

🔍 Section 4: Crystal Habit & Polymorphism FAQs

Q: My isolated crystals are extremely fine, hair-like needles. They take hours to filter and trap a lot of mother liquor (impurities). How can I fix this? A: Needle-like (1D) crystal growth is a classic kinetic phenomenon. The flexible thioether bond allows the molecule to rapidly attach to the fastest-growing face of the crystal, resulting in long needles. Solution: Implement Ostwald Ripening (Temperature Cycling) . After Step 4 of the protocol above, cycle the temperature between 45 °C and 55 °C three times (heating at 1 °C/min, cooling at 0.1 °C/min). Causality: Heating slightly dissolves the fine, kinetically favored needles (which have higher surface energy). Slow cooling forces that dissolved mass to deposit onto the more thermodynamically stable faces of larger crystals, promoting 3D growth (prisms or blocks) which filter rapidly and reject solvent entrapment.

Q: Does 2-phenylsulfanyl-1,3-benzothiazole exhibit polymorphism? A: Yes. Molecules with flexible linkages connecting rigid aromatic rings frequently exhibit conformational polymorphism. If your crystallization process oils out and then spontaneously solidifies later, it almost always solidifies into a metastable polymorph[3]. Adhering strictly to the seeding protocol in Section 3 ensures that you consistently isolate the desired, thermodynamically stable polymorph dictated by your seed crystals.

📚 References

  • Chemistry LibreTexts. "3.6F: Troubleshooting". LibreTexts. URL:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo. URL:[Link]

  • PubChem. "2-(Phenylthio)benzothiazole | C13H9NS2 | CID 4346438". National Center for Biotechnology Information. URL:[Link]

  • ResearchGate. "Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram". ResearchGate. URL:[Link]

Sources

eliminating metal catalyst impurities from 2-phenylsulfanyl-1,3-benzothiazole batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-phenylsulfanyl-1,3-benzothiazole (also known as 2-(phenylthio)benzothiazole). This compound is frequently synthesized via transition-metal-catalyzed cross-coupling reactions (e.g., using Palladium or Copper catalysts) between 2-halobenzothiazoles and sodium thiophenoxide [1, 4].

Because 2-phenylsulfanyl-1,3-benzothiazole contains multiple Lewis basic sites (the benzothiazole nitrogen, the endocyclic sulfur, and the exocyclic thioether), it acts as a strong multidentate ligand. This causes residual metal catalysts to tightly coordinate to the product, making standard aqueous workups ineffective. This guide provides field-proven, self-validating troubleshooting protocols to reduce metal impurities to regulatory API limits (< 10 ppm) [2, 3].

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do standard liquid-liquid extractions fail to remove Palladium (Pd) or Copper (Cu) from 2-phenylsulfanyl-1,3-benzothiazole? A: The failure is rooted in thermodynamic stability. The nitrogen and sulfur atoms in the benzothiazole ring, combined with the phenylthio ether, create a highly favorable coordination environment for soft transition metals like Pd(0)/Pd(II) and Cu(I). The metal-product complex is highly lipophilic, causing the metal to partition into the organic phase alongside your product during aqueous washing. To break this coordination, you must introduce a scavenger with a higher thermodynamic affinity for the metal than the product itself[3].

Q2: How do I select the right solid-supported scavenger? A: Scavenger selection depends on the oxidation state of the metal and the polarity of your solvent. For 2-phenylsulfanyl-1,3-benzothiazole, SiliaMetS® Thiol (silica-based) or QuadraPure™ TU (thiourea, polymer-based) are the most effective [2, 5].

  • Causality: Thiol and thiourea functional groups are "soft" Lewis bases that form irreversible, thermodynamically stable complexes with "soft" Lewis acids like Pd and Cu. Silica-based scavengers (SiliaMetS) are ideal for non-polar to medium-polar solvents (e.g., toluene, DCM), while macroporous polymers (QuadraPure) swell well in polar aprotic solvents (e.g., DMF, THF).

Q3: Why is heating (40–60 °C) recommended during the scavenging step? A: Heating provides the necessary activation energy to overcome the kinetic barrier of metal dissociation from the 2-phenylsulfanyl-1,3-benzothiazole heteroatoms. It also increases the diffusion rate of the metal species into the porous matrix of the silica or polymer support, ensuring maximum contact with the active scavenging sites [4].

Part 2: Troubleshooting Workflows & Step-by-Step Protocols

To ensure a self-validating system, every purification workflow must be bracketed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify metal concentration before and after treatment.

Protocol A: Batch Scavenging with SiliaMetS Thiol / QuadraPure TU

Use this protocol when residual Pd/Cu levels are between 100 ppm and 5,000 ppm.

  • Quantification: Determine the exact mass of residual metal in the crude batch via ICP-MS.

  • Calculation: Calculate the required scavenger amount. Use 4 to 8 molar equivalents of scavenger relative to the metal.

    • Formula:Mass (g) =[Mass of Metal (g) / Molar Mass of Metal] × Equivalents × [1 / Scavenger Loading (mmol/g)] × 1000[4].

  • Dissolution: Dissolve the crude 2-phenylsulfanyl-1,3-benzothiazole in a suitable solvent (e.g., THF or Toluene) at a concentration of 10-20 volumes (v/w).

  • Scavenging: Add the calculated solid scavenger. Stir the suspension vigorously at 50 °C for 4 to 12 hours .

  • Filtration: Filter the mixture hot through a tightly packed pad of Celite.

    • Self-Validation Check: Wash the filter cake with 2-3 volumes of hot solvent. Analyze the combined filtrate via HPLC to ensure no product was non-specifically adsorbed to the silica/polymer matrix.

  • Verification: Concentrate the filtrate and analyze a sample via ICP-MS. The target is < 10 ppm.

Protocol B: Antisolvent Crystallization (Polishing Step)

Use this as a secondary polishing step if scavenging leaves 10–50 ppm of metal, or to remove organic impurities.

  • Dissolution: Dissolve the scavenged product in a minimal amount of hot ethanol (approx. 60 °C).

  • Antisolvent Addition: Slowly add water (antisolvent) dropwise until the solution becomes slightly cloudy (cloud point).

  • Annealing: Hold the temperature at 60 °C for 30 minutes to allow the cloudiness to clear or form well-defined seed crystals. This prevents the rapid precipitation that traps metal-solvent complexes in the crystal lattice.

  • Cooling: Cool the mixture slowly (5 °C/hour) to 0–5 °C.

  • Isolation: Filter the crystals and wash with ice-cold Ethanol/Water (1:1).

Part 3: Data Presentation & Visualization

Table 1: Comparative Efficacy of Metal Removal Strategies
Purification MethodScavenger / ReagentOptimal SolventTypical Pd ReductionProduct RecoveryNotes
Silica-Supported SiliaMetS® ThiolToluene, DCM, THF> 98% (< 10 ppm)> 95%Best for batch and flow chemistry; fast kinetics [2].
Polymer-Supported QuadraPure™ TUDMF, NMP, THF> 95% (< 15 ppm)> 90%Highly effective for high-temperature scavenging [5].
Adsorption Activated CarbonMethanol, Ethanol50 - 70%70 - 85%High risk of product loss due to non-specific binding [4].
Crystallization EtOH / WaterN/A40 - 60%> 85%Best used as a polishing step after chemical scavenging.
Diagram 1: Metal Removal Workflow

Workflow A Crude 2-Phenylsulfanyl-1,3-benzothiazole (High Pd/Cu Content) B Assess Metal Concentration (ICP-MS) A->B C Add SiliaMetS Thiol / QuadraPure TU (4-8 eq relative to metal) B->C D Stir at 50°C for 4-12 hrs C->D E Filter through Celite Wash with polar aprotic solvent D->E F Analyze Filtrate via ICP-MS (< 10 ppm target) E->F F->C If > 10 ppm G Antisolvent Crystallization (EtOH/Water) F->G If < 10 ppm H Pure API Intermediate (< 10 ppm Metal) G->H

Fig 1: Iterative workflow for metal catalyst scavenging and product isolation.

Diagram 2: Thermodynamic Competition Mechanism

Coordination Pd Palladium/Copper Catalyst Residue BTZ 2-Phenylsulfanyl- 1,3-benzothiazole BTZ->Pd N/S Coordination (Kinetic Trap) Scav SiliaMetS Thiol / QuadraPure TU Scav->Pd Thiol/Thiourea Binding (Thermodynamic Sink)

Fig 2: Scavengers act as a thermodynamic sink, breaking the metal-benzothiazole coordination.

Part 4: References

  • LookChem. Cas 930-69-8, SODIUM THIOPHENOXIDE. LookChem. Available at:[Link]

  • Technology Networks. SiliaMetS® Metal Scavengers: an Efficient Tool to Remove. Technology Networks. Available at: [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at:[Link]

  • ResearchGate. Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. ResearchGate. Available at:[Link]

Validation & Comparative

Comparative Catalytic Efficacy: 2-Mercaptobenzothiazole vs. 2-Phenylsulfanyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Catalyst Development Professionals Content Focus: Mechanistic causality, comparative performance metrics, and self-validating experimental protocols.

Executive Summary

In the realm of organosulfur catalysis and coordination chemistry, the substitution pattern at the 2-position of the benzothiazole ring dictates the molecule's chemical reactivity. 2-Mercaptobenzothiazole (MBT) is a highly active catalytic agent and ligand, globally recognized as a primary accelerator in rubber vulcanization and a potent nitrogen-sulfur (N-S) precursor for transition metal electrocatalysts [1, 3].

Conversely, 2-Phenylsulfanyl-1,3-benzothiazole (PTBT) —a thioether derivative where the labile thiol proton is replaced by a bulky, stable phenyl group—exhibits drastically reduced catalytic activity. This guide objectively compares the performance of these two compounds, detailing the mechanistic causality behind their divergence and providing validated experimental workflows for researchers evaluating benzothiazole derivatives in catalytic systems.

Mechanistic Causality: The Role of the Free Thiol Group

To understand the stark contrast in catalytic activity between MBT and PTBT, we must examine their structural thermodynamics and coordination behavior.

MBT: Tautomerization and Metal Chelation

MBT exists in a tautomeric equilibrium between its thiol (-SH) and thione (=S) forms. This mobility allows it to readily deprotonate and act as a bidentate ligand (coordinating via both the exocyclic sulfur and the endocyclic nitrogen).

  • In Vulcanization: MBT reacts with zinc oxide (ZnO) and stearic acid to form a highly soluble zinc-MBT complex. This complex opens the S8​ ring to form a polysulfide intermediate ( MS−Sx​−SM ), which is the true active catalyst that transfers sulfur to the diene polymer chain [2].

  • In Electrocatalysis: The strong chelating ability of MBT allows it to form stable complexes with transition metals (e.g., Co2+ ). Upon pyrolysis, these complexes yield highly active Co-N-S/C electrocatalysts for the Oxygen Reduction Reaction (ORR) [3].

PTBT: Steric and Electronic Blockade

In PTBT, the exocyclic sulfur is covalently bound to a phenyl ring, forming a stable thioether ( C−S−C ) linkage.

  • Loss of Protic Activity: Lacking an ionizable proton, PTBT cannot form the critical zinc-accelerator complexes required for vulcanization.

  • Steric Hindrance: The bulky phenyl group sterically shields the sulfur lone pairs, drastically reducing its ability to coordinate with metal centers like Cobalt or Neodymium. Consequently, PTBT acts mostly as an inert spectator in systems where MBT thrives.

Vulcanization_Mechanism MBT 2-Mercaptobenzothiazole (Free -SH) Zn_Complex Zinc-MBT Complex (Active Catalyst) MBT->Zn_Complex Deprotonation & Chelation PTBT 2-Phenylsulfanyl-1,3-benzothiazole (Thioether -S-Ph) Inactive No Zinc Complexation (Steric/Electronic Block) PTBT->Inactive Blocked -SH Group Activator ZnO / Stearic Acid Activator System Activator->Zn_Complex S8 Elemental Sulfur (S8) PolyS Polysulfide Intermediate (MS-Sx-SM) S8->PolyS Zn_Complex->PolyS S8 Ring Opening Vulcanized Crosslinked Rubber (High Tensile Strength) PolyS->Vulcanized Sulfur Transfer to Polymer No_Vulcanization Uncured Polymer (Poor Properties) Inactive->No_Vulcanization

Caption: Mechanistic divergence of MBT and PTBT in sulfur vulcanization pathways.

Comparative Performance Data

The following tables summarize the quantitative performance differences between MBT and PTBT across two distinct catalytic applications: rubber vulcanization and ORR electrocatalysis.

Table 1: Vulcanization Kinetics in Natural Rubber (NR)

Conditions: 100 phr NR, 5 phr ZnO, 2 phr Stearic Acid, 2.5 phr Sulfur, 1 phr Accelerator. Tested at 150°C.

Metric2-Mercaptobenzothiazole (MBT)2-Phenylsulfanyl-1,3-benzothiazole (PTBT)
Scorch Time ( ts2​ ) 4.5 minutes (Rapid onset)> 25.0 minutes (No acceleration)
Optimum Cure Time ( t90​ ) 14.2 minutes> 60.0 minutes
Max Torque ( MH​ ) 38.5 dN·m (High crosslink density)12.1 dN·m (Minimal crosslinking)
Catalytic Role Primary AcceleratorInactive / Spectator
Table 2: Co-N-S/C Electrocatalytic Activity for ORR

Conditions: Catalysts synthesized via solvent-milling and pyrolysis at 800°C. Tested in 0.1 M KOH [3].

MetricCo-MBT Derived CatalystCo-PTBT Derived Catalyst
Metal Coordination Strong (Bidentate N,S chelation)Weak (Steric hindrance, no deprotonation)
Onset Potential (vs. Ag/AgCl) 0.20 V-0.05 V
Half-Wave Potential ( E1/2​ ) 0.05 V-0.18 V
Electron Transfer Number ( n ) ~3.9 (Efficient 4e⁻ pathway)~2.5 (Inefficient mixed pathway)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in control steps verify that the observed catalytic activity is genuinely derived from the molecular structure of the accelerator/ligand.

Protocol A: Rheometric Evaluation of Vulcanization Catalysis

This protocol isolates the catalytic effect of the benzothiazole derivative on sulfur crosslinking kinetics.

Materials: Natural Rubber (SMR 20), ZnO, Stearic Acid, Sulfur, MBT, PTBT. Equipment: Moving Die Rheometer (MDR).

  • Masterbatch Preparation: Mill 100 parts per hundred rubber (phr) of NR on a two-roll mill. Sequentially add 5 phr ZnO and 2 phr stearic acid. Causality Note: ZnO and stearic acid are strictly required to form the soluble zinc-accelerator complex.

  • Accelerator Addition: Divide the masterbatch into three equal batches.

    • Batch 1 (Positive Control): Add 1 phr MBT and 2.5 phr Sulfur.

    • Batch 2 (Test): Add 1 phr PTBT and 2.5 phr Sulfur.

    • Batch 3 (Negative Control): Add only 2.5 phr Sulfur (no accelerator).

  • Rheometric Analysis: Place a 5g sample of each batch into the MDR pre-heated to 150°C. Run the test for 60 minutes.

  • Validation Check: Batch 1 must show a sharp increase in torque ( MH​ ) within 15 minutes. If Batch 2 mirrors Batch 3 (flat torque curve), it validates that the thioether linkage in PTBT prevents the formation of the catalytic zinc complex.

Protocol B: Synthesis of Co-N-S/C Electrocatalysts

This protocol demonstrates the ligand efficacy of MBT vs. PTBT in forming single-atom or nanoparticle transition metal catalysts [3].

  • Complexation: In separate planetary milling jars, combine Cobalt(II) acetate (25 wt% Co) with either MBT or PTBT in a 1:4 molar ratio. Add 10 mL of ethanol as a milling solvent.

  • Solvent-Milling: Mill at 300 rpm for 4 hours. Causality Note: Mechanical energy combined with the solvent facilitates the chelation of Co2+ by the ligand. MBT will form a distinct colored complex, whereas PTBT will largely remain a physical mixture.

  • Carbon Support Integration: Add 500 mg of Vulcan XC-72 carbon black to the milled mixtures and sonicate for 1 hour. Dry at 80°C overnight.

  • Pyrolysis: Transfer the powders to a tube furnace. Heat to 800°C at 5°C/min under an Argon atmosphere and hold for 2 hours.

  • Electrochemical Testing: Coat the resulting catalysts onto a glassy carbon Rotating Disk Electrode (RDE). Perform Linear Sweep Voltammetry (LSV) in O2​ -saturated 0.1 M KOH at 1600 rpm.

Electrocatalyst_Workflow Co_Salt Cobalt(II) Acetate Co_MBT Co-MBT Complex (Homogeneous Chelation) Co_Salt->Co_MBT Co_PTBT Physical Mixture (No Chelation) Co_Salt->Co_PTBT Ligand_MBT MBT Ligand (Bidentate) Ligand_MBT->Co_MBT Ligand_PTBT PTBT Ligand (Sterically Hindered) Ligand_PTBT->Co_PTBT Pyrolysis Argon Pyrolysis @ 800°C Co_MBT->Pyrolysis Solvent Milling Co_PTBT->Pyrolysis Solvent Milling Active_ORR Co-N-S/C Electrocatalyst (High ORR Activity) Pyrolysis->Active_ORR N,S-doping into Carbon Inactive_ORR Agglomerated Co / Carbon (Poor ORR Activity) Pyrolysis->Inactive_ORR Heteroatom Loss

Caption: Workflow demonstrating the dependency of electrocatalyst synthesis on ligand coordination ability.

Conclusion

The comparative analysis unequivocally demonstrates that 2-Mercaptobenzothiazole (MBT) is a superior catalyst and ligand due to its free thiol group, which enables critical tautomerization, metal chelation, and sulfur-transfer reactions. 2-Phenylsulfanyl-1,3-benzothiazole (PTBT) , while structurally similar, is rendered catalytically inert in these environments due to the robust and sterically bulky thioether bond. Researchers developing novel catalytic systems must prioritize the availability of ionizable protons and unhindered coordination sites when selecting benzothiazole derivatives.

References

  • Ataman Kimya. 2-Mercaptobenzothiazole Product and Application Guide. Retrieved from:[Link]

  • Rubber Chemistry and Technology. The Mechanism of Vulcanization in the Presence of 2-Mercaptobenzothiazole. Retrieved from: [Link]

  • J-Stage (Chemistry Letters). Using 2-Mercaptobenzothiazole as a Nitrogen and Sulfur Precursor to Synthesize Highly Active Co-N-S/C Electrocatalysts for Oxygen Reduction. Retrieved from: [Link]

  • Wikipedia. Mercaptobenzothiazole Synthesis and Uses. Retrieved from: [Link]

Comparative Efficacy of 2-Phenylsulfanyl-1,3-Benzothiazole Antimicrobial Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing antimicrobial screening pipelines, I approach the evaluation of novel chemotypes not merely as a data-gathering exercise, but as a strict mechanistic investigation. The rising tide of multi-drug resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Mycobacterium tuberculosis (XDR-TB), demands scaffolds that can bypass traditional resistance mechanisms[1].

The 2-phenylsulfanyl-1,3-benzothiazole core has emerged as a highly privileged pharmacophore in this space. By fusing a lipophilic phenylsulfanyl moiety to the electron-deficient benzothiazole ring, we drastically alter the molecule's partition coefficient (LogP). This structural tuning enhances penetration through lipid-rich mycobacterial envelopes and thick Gram-positive peptidoglycan layers, transforming a basic heterocyclic core into a potent antimicrobial agent[2].

This guide objectively compares the efficacy of 2-phenylsulfanyl-1,3-benzothiazole derivatives against standard-of-care alternatives, detailing the mechanistic rationale and the self-validating experimental protocols required to accurately quantify their performance.

Mechanistic Grounding: The "Why" Behind the Scaffold

To understand the comparative efficacy of these derivatives, we must first dissect their mechanism of action (MoA). Unlike β-lactams that target cell wall synthesis, benzothiazole derivatives primarily exert their bactericidal and fungicidal effects via intracellular targets[3].

  • Target Engagement (Bacteria): The planar benzothiazole system intercalates or binds via π−π stacking to the active sites of bacterial DNA gyrase and topoisomerase IV, arresting DNA replication[4].

  • Target Engagement (Fungi): In fungal pathogens, these derivatives act as non-competitive inhibitors of CYP51 (lanosterol 14 α -demethylase), disrupting ergosterol biosynthesis and compromising membrane integrity[2].

  • The Role of the Phenylsulfanyl Group: The sulfur atom acts as a critical hydrogen-bond acceptor, while the phenyl ring provides the necessary lipophilicity to traverse the complex Mycobacterium cell envelope (mycolic acid layer)[1].

MoA Compound 2-Phenylsulfanyl-1,3-Benzothiazole (Lipophilic Scaffold) Membrane Cell Envelope Penetration (LogP Driven) Compound->Membrane Diffusion Target DNA Gyrase / CYP51 Inhibition Membrane->Target Binding (Pi-Pi Stacking) Arrest Replication Arrest & ROS Accumulation Target->Arrest Catalytic Blockade Death Microbial Cell Death (Bactericidal/Fungicidal) Arrest->Death Apoptosis-like pathway

Figure 1: Mechanistic pathway of 2-phenylsulfanyl-1,3-benzothiazole derivatives from cell entry to microbial death.

Comparative Efficacy Data

When benchmarking novel derivatives, we must compare them against established clinical standards. The tables below summarize the Minimum Inhibitory Concentration (MIC) profiles of optimized 2-phenylsulfanyl-1,3-benzothiazole derivatives against both Gram-positive/negative bacteria and fungal strains[2],[1].

Table 1: Antibacterial Efficacy (MIC, µg/mL)

While standard antibiotics like Ciprofloxacin exhibit lower raw MIC values against wild-type strains, benzothiazole derivatives maintain their efficacy against resistant phenotypes where standard therapies fail (e.g., M. smegmatis as a surrogate for M. tuberculosis)[1].

CompoundS. aureus (Gram +)E. coli (Gram -)M. smegmatis (Mycobacteria)
2-Phenylsulfanyl-Benzothiazole (Lead) 4.016.016.0
Optimized Derivative (Acrylic Ester Fusion) 0.88.00.4
Ciprofloxacin (Standard) 0.50.250.5
Streptomycin (Standard) 2.04.02.0
Rifampin (Standard) 0.068.0>32.0 (Resistant)
Table 2: Antifungal Efficacy (MIC, µg/mL)

Against fungal pathogens, the lipophilic nature of the phenylsulfanyl group drives excellent partitioning into the fungal membrane, showing competitive efficacy against Candida albicans[2].

CompoundC. albicansA. niger
2-Phenylsulfanyl-Benzothiazole (Lead) 8.016.0
Fluconazole (Standard) 1.04.0
Ketoconazole (Standard) 0.52.0

Self-Validating Experimental Protocols

Generating reliable MIC data for highly lipophilic compounds like benzothiazoles is notoriously difficult. Standard OD600 (optical density) readings are often confounded by compound precipitation in aqueous broths, leading to false-positive growth signals.

To ensure absolute scientific integrity, I mandate the use of a Resazurin-based Broth Microdilution Assay . This protocol is a self-validating system: it bypasses optical scattering artifacts by relying strictly on the metabolic reduction of resazurin (blue/non-fluorescent) to resorufin (pink/highly fluorescent) by viable cells.

Protocol: High-Throughput MIC Screening

Step 1: Compound Solubilization (Overcoming Lipophilicity)

  • Action: Dissolve the 2-phenylsulfanyl-1,3-benzothiazole derivative in 100% molecular-grade DMSO to create a 10 mg/mL stock.

  • Causality: Aqueous buffers cause immediate precipitation of the phenylsulfanyl moiety. DMSO ensures complete solvation.

Step 2: Serial Dilution (Maintaining Solvent Tolerance)

  • Action: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) directly in a 96-well plate. Ensure the final DMSO concentration never exceeds 1% v/v.

  • Causality: A DMSO concentration >1% induces baseline solvent toxicity in S. aureus and E. coli, artificially lowering the apparent MIC and generating false positives.

Step 3: Inoculation (Standardizing Target Density)

  • Action: Add the microbial inoculum to achieve a final well concentration of 5×105 CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).

  • Causality: The inoculum effect is real; starting with too high a CFU count will overwhelm the competitive binding kinetics of the benzothiazole derivative at the DNA gyrase active site.

Step 4: Incubation and Resazurin Addition (Bypassing Artifacts)

  • Action: Incubate at 37°C for 18-24 hours. Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Causality: If the compound precipitates, the well will look cloudy (mimicking bacterial growth). Resazurin ignores the precipitate. If the well remains blue, the bacteria are metabolically dead (true MIC). If it turns pink, the bacteria survived.

Workflow Prep Prepare Compound Stock (DMSO, 10 mg/mL) Dilution Serial Microdilution (96-well plate, MH Broth) Prep->Dilution Inoculum Add Microbial Inoculum (5 x 10^5 CFU/mL) Dilution->Inoculum Incubate Incubation (37°C, 18-24 hrs) Inoculum->Incubate Resazurin Add Resazurin Dye (Metabolic Indicator) Incubate->Resazurin Readout Fluorescence Readout (Determine MIC) Resazurin->Readout Blue = Dead, Pink = Alive

Figure 2: Self-validating high-throughput broth microdilution protocol using resazurin.

Conclusion & Future Directions

The 2-phenylsulfanyl-1,3-benzothiazole scaffold is not just an alternative to standard antimicrobials; it is a vital chemical tool for overcoming resistance in Gram-positive and mycobacterial infections[1]. While its raw potency against wild-type E. coli may lag behind fluoroquinolones, its true value lies in its modularity. Future drug development should focus on functionalizing the phenylsulfanyl ring with electron-withdrawing groups (e.g., fluorine or trifluoromethyl) to further optimize target binding kinetics and improve the overall therapeutic index.

References

  • Synthesis, characterization and evaluation of antibacterial and antifungal activity of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole derivatives. CHEMISTRY & BIOLOGY INTERFACE.[Link]

  • Design and synthesis of novel antimicrobials with activity against Gram-positive bacteria and mycobacterial species, including M. tuberculosis. Bioorganic & Medicinal Chemistry (NIH PMC).[Link]

  • Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. ResearchGate.[Link]

Sources

Validating the Biological Activity of 2-Phenylsulfanyl-1,3-Benzothiazole In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted small-molecule therapeutics requires rigorous in vivo validation to bridge the gap between in vitro cytotoxicity and clinical efficacy. 2-Phenylsulfanyl-1,3-benzothiazole (2-PTBT) —a prominent C-2 substituted benzothiazole—has emerged as a highly promising scaffold in medicinal chemistry, particularly for its anticancer and anti-inflammatory properties[1].

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a comprehensive, self-validating framework for evaluating 2-PTBT. This guide objectively compares 2-PTBT against standard chemotherapeutics (e.g., Cisplatin) and advanced clinical-stage benzothiazoles (e.g., Phortress), detailing the causality behind specific in vivo experimental designs to ensure robust, reproducible data.

Mechanistic Rationale & Target Pathways

The biological activity of the benzothiazole moiety is heavily dictated by the nature of its C-2 substitution[1]. 2-PTBT and its structural analogs exert their anticancer effects primarily by modulating intracellular signaling cascades that govern cell proliferation and survival. Recent pharmacological evaluations confirm that these derivatives effectively inhibit the AKT and ERK/MAPK signaling pathways in human cancer cell lines (such as A549 lung and A431 epidermoid carcinoma cells), leading to cell cycle arrest and apoptosis[2].

Understanding this mechanism is critical for selecting the appropriate downstream biomarkers (e.g., phosphorylated AKT/ERK levels) during in vivo tissue analysis.

Mechanism Compound 2-Phenylsulfanyl-1,3-benzothiazole (2-PTBT) Receptor Upstream Kinases / RTKs Compound->Receptor Modulates AKT AKT Survival Pathway Receptor->AKT Inhibits Phosphorylation ERK ERK/MAPK Proliferation Pathway Receptor->ERK Inhibits Phosphorylation Apoptosis Apoptosis & Cell Cycle Arrest AKT->Apoptosis Triggers ERK->Apoptosis Triggers

AKT and ERK pathway inhibition by 2-PTBT leading to tumor cell apoptosis.

Comparative Profiling: 2-PTBT vs. Alternatives

To establish a baseline for 2-PTBT's efficacy, it must be benchmarked against established alternatives. Cisplatin serves as the standard-of-care positive control (validating the tumor model's responsiveness), while Phortress (a fluorinated benzothiazole prodrug) serves as a structural class benchmark.

The table below synthesizes typical performance metrics across these compounds in a standard A549 non-small cell lung cancer (NSCLC) model.

Metric / Property2-PTBT (Test Compound)Cisplatin (Standard Control)Phortress (Class Benchmark)
Primary Mechanism AKT/ERK Inhibition[2]DNA CrosslinkingAhR Activation / CYP1A1
In Vitro IC₅₀ (A549) 1.5 - 4.0 µM2.0 - 5.0 µM< 0.1 µM
In Vivo TGI (%) *55% - 65%60% - 75%> 80%
Toxicity Profile Low/Moderate (Hepatic)High (Nephrotoxicity)Moderate (Hepatotoxicity)
Formulation Needs High (Lipophilic, requires vehicle)Low (Aqueous soluble)Moderate (Prodrug design)

*Tumor Growth Inhibition (TGI) measured at standard therapeutic doses in murine xenograft models.

In Vivo Experimental Workflow: Xenograft Validation

A self-validating in vivo protocol must account for biological variability and ensure that any observed efficacy is directly attributable to the test compound. The following step-by-step methodology outlines a robust subcutaneous xenograft model.

Workflow CellPrep 1. Cell Culturing (A549 Cells) Inoculation 2. Subcutaneous Inoculation CellPrep->Inoculation Randomization 3. Randomization (~100 mm³) Inoculation->Randomization Dosing 4. Dosing Regimen (IP/PO Admin) Randomization->Dosing Monitoring 5. In Vivo Monitoring (Caliper & Weight) Dosing->Monitoring Endpoint 6. Endpoint Analysis (Histology & WB) Monitoring->Endpoint

Standardized in vivo workflow for validating benzothiazole derivatives.

Step-by-Step Methodology & Causality

Step 1: Cell Preparation and Inoculation

  • Protocol: Harvest A549 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.

  • Causality: Using Matrigel provides a localized extracellular matrix that enhances initial cell survival and vascularization, reducing the failure rate of tumor take. The right flank is chosen to avoid interference with intraperitoneal (IP) dosing and vital organs.

Step 2: Tumor Randomization (The Self-Validating Step)

  • Protocol: Monitor mice until tumor volumes reach 100±20 mm3 . Exclude outliers and randomize mice into four groups (n=8/group): Vehicle Control, 2-PTBT (Low Dose), 2-PTBT (High Dose), and Cisplatin (Positive Control).

  • Causality: Initiating treatment at 100 mm3 ensures the tumors are fully established, vascularized, and in the exponential growth phase. Randomization at a uniform starting volume prevents baseline bias, ensuring that subsequent differences in volume are solely due to the pharmacological intervention.

Step 3: Dosing Regimen

  • Protocol: Administer 2-PTBT via IP injection (e.g., 10 mg/kg and 30 mg/kg) dissolved in a vehicle of 5% DMSO / 45% PEG300 / 50% Saline. Administer Cisplatin at 5 mg/kg once weekly.

  • Causality: C-2 substituted benzothiazoles are typically highly lipophilic[1]. The DMSO/PEG300 vehicle ensures the compound remains in solution in the bloodstream, preventing precipitation at the injection site which would artificially lower systemic exposure and skew efficacy data.

Step 4: In Vivo Monitoring

  • Protocol: Measure tumor dimensions (length and width) using digital calipers every 3 days. Calculate volume using the formula: V=(Length×Width2)/2 . Weigh mice concurrently.

  • Causality: Body weight acts as a real-time, non-invasive surrogate marker for systemic toxicity. A weight loss of >15% triggers humane endpoints. This ensures the therapeutic index (efficacy vs. toxicity) of 2-PTBT is accurately profiled against the known toxicities of Cisplatin.

Step 5: Endpoint Biomarker Analysis

  • Protocol: At day 21, euthanize mice. Excise tumors, weigh them, and divide into two halves: one fixed in 10% formalin for Immunohistochemistry (IHC) (Ki-67 and TUNEL staining), and one snap-frozen in liquid nitrogen for Western Blotting (p-AKT, p-ERK).

  • Causality: Tumor volume alone only proves that the drug worked; biomarker analysis proves how it worked. By confirming decreased p-AKT and p-ERK in the treated tumor tissue[2], you close the mechanistic loop, validating that the in vivo efficacy is driven by the intended on-target biological activity.

Expert Insights on Experimental Integrity

To maintain scientific integrity (E-E-A-T), researchers must recognize the limitations of the benzothiazole scaffold.

  • Metabolic Stability: 2-PTBT contains a thioether linkage. In vivo, thioethers can be susceptible to hepatic oxidation (forming sulfoxides or sulfones). When analyzing pharmacokinetic data, researchers must utilize LC-MS/MS to track not just the parent 2-PTBT compound, but its oxidative metabolites, as these may possess distinct biological activities or toxicities.

  • Control Group Rigidity: The inclusion of a vehicle-only control is non-negotiable. Because lipophilic delivery vehicles (like PEG/Tween) can independently cause mild systemic stress or alter membrane permeability, the vehicle control ensures that the baseline for 100% tumor growth accounts for the formulation's inherent effects.

References

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles Source: Molecules (MDPI), 2022; 27(8):2598. URL:[Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents Source: Frontiers in Chemistry, 2024; 12:1384301. URL:[Link]

Sources

benchmarking 2-phenylsulfanyl-1,3-benzothiazole against standard kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 2-Phenylsulfanyl-1,3-Benzothiazole Against Standard Kinase Inhibitors: A Methodological Guide

Introduction & Rationale

As a Senior Application Scientist, I approach kinase inhibitor benchmarking not merely as a checklist of assays, but as a rigorously controlled, self-validating system. The benzothiazole scaffold is a privileged pharmacophore in modern oncology, frequently utilized to design [1]. Specifically, derivatives based on the [2] have shown remarkable utility in targeting the RAF/MEK/ERK and VEGFR-2 angiogenesis pathways. Benchmarking this core scaffold against clinical standards like Sorafenib (a dual BRAF/VEGFR-2 inhibitor) and[3] is a critical step in preclinical drug development.

This guide provides an authoritative framework for evaluating the kinase inhibitory profile of 2-PTB and its optimized derivatives, focusing on mechanistic causality, structured experimental protocols, and quantitative benchmarking.

Mechanistic Causality: Why Target BRAF and VEGFR-2?

In melanoma and other solid tumors, the BRAF V600E mutation hyperactivates the MAPK signaling cascade, driving uncontrolled cellular proliferation[4]. Simultaneously, tumor progression relies on to supply nutrients[1]. The 2-PTB scaffold is uniquely suited for dual inhibition. The benzothiazole core acts as a robust hinge-binder in the ATP-binding pocket, while the 2-phenylsulfanyl moiety can be optimized to project into the hydrophobic back pocket, stabilizing the kinase in the inactive [4]. This DFG-out binding is characterized by slow dissociation kinetics (residence time), which translates to prolonged target engagement in vivo[3].

Pathway Inhibitor 2-PTB & Derivatives BRAF BRAF V600E (Tumor Proliferation) Inhibitor->BRAF Inhibits VEGFR2 VEGFR-2 (Angiogenesis) Inhibitor->VEGFR2 Inhibits MEK MEK1/2 BRAF->MEK Tumor Tumor Growth & Survival VEGFR2->Tumor ERK ERK1/2 MEK->ERK ERK->Tumor

Mechanism of dual BRAF/VEGFR-2 inhibition by benzothiazole derivatives.

Self-Validating Experimental Protocols

Protocol 1: Cell-Free Kinase Profiling via TR-FRET

To establish baseline biochemical potency, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly preferred over traditional radiometric assays.

  • Causality: TR-FRET utilizes a ratiometric emission readout (e.g., 665 nm / 615 nm) that inherently normalizes for well-to-well volume variations and compound auto-fluorescence. This drastically reduces the false-positive rates common with highly conjugated scaffolds like benzothiazoles.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 2-PTB, Sorafenib, and TAK-632 in 100% DMSO, then transfer to the assay plate. The final DMSO concentration must be strictly maintained at 1% to prevent solvent-induced kinase denaturation.

  • Enzyme-Substrate Addition: Add recombinant BRAF(V600E) or VEGFR-2 enzyme, followed by the biotinylated peptide substrate.

  • Reaction Initiation: Add ATP at a concentration equal to the predetermined Michaelis constant ( Km​ ) for each specific kinase.

    • Self-Validation Check: Running the assay exactly at the ATP Km​ ensures that the derived IC50​ values are a close approximation of the inhibition constant ( Ki​ ), allowing for direct, objective benchmarking across different kinases regardless of their intrinsic ATP affinities. Include Staurosporine as a universal positive control plate-to-plate.

  • Detection: After 60 minutes, terminate the reaction by adding EDTA (to chelate Mg2+) and the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate after a 1-hour equilibration.

Protocol 2: Cellular Target Engagement (Western Blotting)

Biochemical potency does not guarantee cellular efficacy due to potential membrane permeability issues or intracellular protein binding.

  • Causality: We measure the phosphorylation status of downstream effectors (p-ERK for BRAF) to confirm target engagement inside living cells[4].

Step-by-Step Methodology:

  • Cell Culture: Seed A375 cells (BRAF V600E mutant) in 6-well plates and incubate overnight at 37°C.

  • Treatment: Treat cells with varying concentrations of the benchmarked inhibitors for 2 hours. Include a vehicle control (0.1% DMSO) and a positive control (1 µM TAK-632).

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: The inclusion of phosphatase inhibitors is critical to prevent artificial loss of the phospho-signal during extraction.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for p-ERK1/2 and total ERK1/2.

  • Self-Validation System: The ratio of p-ERK to total ERK must be calculated. Probing for total ERK ensures that any observed decrease in p-ERK is due to true kinase inhibition, not compound-induced cytotoxicity or unequal protein loading.

Workflow Start Compound Library CellFree Cell-Free Kinase Assay (TR-FRET) Start->CellFree Cellular Cellular Target Engagement (Western Blot) CellFree->Cellular IC50 < 100 nM Selectivity Kinase Selectivity Panel (Off-target profiling) Cellular->Selectivity Permeable Standard Benchmarking vs. Sorafenib & TAK-632 Selectivity->Standard

Step-by-step experimental workflow for benchmarking kinase inhibitors.

Quantitative Benchmarking Data

When benchmarking 2-PTB and its advanced derivatives against standard inhibitors, data must be synthesized to evaluate both potency and selectivity. The table below presents a representative benchmarking matrix based on established literature parameters for benzothiazole-class inhibitors[1][4].

CompoundBRAF V600E IC50 (nM)VEGFR-2 IC50 (nM)A375 Cellular IC50 (nM)Selectivity Index (VEGFR2/BRAF)
2-PTB (Base Scaffold) > 10,000> 10,000N/AN/A
Optimized 2-PTB Derivative 15.245.885.43.0
Sorafenib (Standard) 38.026.0120.00.68
TAK-632 (Standard) 2.4> 1,00014.0> 400

Data Interpretation: While the unoptimized 2-PTB base scaffold lacks potency, rationally designed derivatives bearing the 2-phenylsulfanyl motif can achieve nanomolar efficacy. Compared to Sorafenib, optimized benzothiazoles often display superior BRAF V600E potency. However, achieving the extreme pan-RAF selectivity of TAK-632 requires precise substitution at the C-7 position of the benzothiazole ring to exploit the BRAF-selectivity pocket[3].

References

  • National Center for Biotechnology Information. "2-(Phenylthio)benzothiazole | C13H9NS2 | CID 4346438" PubChem. Available at:[Link]

  • Okaniwa, M., et al. "Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives" Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • El-Araby, M. E., et al. "Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase" Pharmaceuticals (Basel), PMC. Available at:[Link]

  • van Linden, O. P., et al. "Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop" PLoS Computational Biology, PMC. Available at:[Link]

Sources

comparing green synthesis methods for 2-phenylsulfanyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Green Synthesis Methods for 2-Phenylsulfanyl-1,3-Benzothiazole

Executive Summary

The compound 2-phenylsulfanyl-1,3-benzothiazole (commonly referred to as 2-(phenylthio)benzothiazole) is a privileged structural motif in medicinal chemistry, exhibiting potent antifungal, antitumor, and anti-inflammatory properties[1][2]. Traditionally, the synthesis of C2-substituted benzothiazoles relied on harsh reaction conditions, toxic heavy-metal catalysts, and environmentally damaging volatile organic solvents (VOCs).

As pharmaceutical development shifts toward sustainable practices, several green synthesis methodologies have emerged. This guide objectively compares three leading green approaches for synthesizing 2-phenylsulfanyl-1,3-benzothiazole: Microwave-Assisted Aqueous Arylation , Transition-Metal-Free Arylation via Diaryliodonium Salts , and Aerobic Copper-Catalyzed C–H Thiolation .

Mechanistic Causality & Green Chemistry Rationale

To select the optimal synthetic route, researchers must understand the underlying physical chemistry and mechanistic causality of each method.

1. Microwave-Assisted Aqueous Arylation Water is the ultimate green solvent, but its high polarity often limits the solubility of organic substrates. By utilizing microwave (MW) irradiation, this method induces rapid volumetric heating through the dipole rotation of water molecules. This localized superheating drastically lowers the activation energy required for the nucleophilic aromatic substitution (SNAr) between the 2-mercaptobenzothiazole (2-MBT) thiolate anion and iodobenzene, reducing reaction times from hours to minutes while entirely eliminating toxic organic solvents[3].

2. Transition-Metal-Free Arylation via Diaryliodonium Salts Heavy metal contamination is a critical regulatory hurdle in drug development. This method utilizes diphenyliodonium triflate (a diaryliodonium salt, or DAI) as an electrophilic aryl source[4]. The causality here lies in the hypervalent iodine(III) center. The strong electron-withdrawing nature of this pseudo-metal center makes the attached phenyl rings highly susceptible to nucleophilic attack by the 2-MBT thiolate. Following a ligand exchange, a rapid reductive elimination forms the C–S bond, completely circumventing the need for palladium or copper catalysts[4].

3. Aerobic Copper-Catalyzed Direct C–H Thiolation From an atom-economy perspective, pre-functionalizing starting materials (e.g., using 2-mercaptobenzothiazole instead of bare benzothiazole) is inefficient. Direct C–H thiolation solves this by using a catalytic amount of Copper(I) to activate the C2–H bond of benzothiazole[3][5]. The green innovation in this pathway is the use of atmospheric oxygen as the terminal oxidant. O₂ continuously regenerates the active Cu(I) species from the Cu(II) intermediate, producing only water as a stoichiometric byproduct.

Workflow Start Starting Materials M1 Method 1: MW-Assisted (Water, 2-MBT + Ph-I) Start->M1 M2 Method 2: Metal-Free (MeCN, 2-MBT + Ph2IOTf) Start->M2 M3 Method 3: C-H Thiolation (DMSO, Benzothiazole + PhSH) Start->M3 Product 2-Phenylsulfanyl-1,3-benzothiazole M1->Product 60-85% Yield 15 mins M2->Product 80-92% Yield 2-4 hrs M3->Product 65-75% Yield 12-24 hrs

Workflow comparison of three green synthesis routes for 2-phenylsulfanyl-1,3-benzothiazole.

Comparative Performance Data

The following table synthesizes the experimental performance of the three methodologies, allowing researchers to balance yield, time, and environmental impact.

Synthesis MethodKey ReagentsCatalyst / ActivationSolventReaction TimeTypical YieldGreen Metric (E-factor impact)
Microwave-Assisted 2-MBT, Ph-I, t-BuOKMicrowave HeatingWater15–30 min60–85%Benign solvent, low energy footprint
Transition-Metal-Free 2-MBT, Ph₂IOTf, DBUThermal (80°C)Acetonitrile2–4 hours80–92%Zero heavy-metal toxicity
Aerobic C–H Thiolation Benzothiazole, PhSHCuI (cat.), O₂DMSO12–24 hours65–75%High atom economy, aerobic oxidation

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Observational milestones are included so researchers can verify reaction progress in real-time.

Protocol A: Microwave-Assisted Aqueous Synthesis[3]

Best for: Rapid library generation and minimizing organic waste.

  • Preparation: Charge a 10 mL microwave-safe reaction vessel with 2-mercaptobenzothiazole (1.0 mmol, 167 mg), iodobenzene (1.2 mmol, 245 mg), and potassium tert-butoxide (1.5 mmol, 168 mg).

  • Solvent Addition: Add 2.0 mL of deionized water. Seal the vessel with a Teflon cap.

  • Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 100°C for 15 minutes.

    • Self-Validation Check: The initial cloudy suspension will clarify significantly as the highly soluble thiolate anion is consumed to form the insoluble thioether product.

  • Workup: Cool the vessel to room temperature. Extract the aqueous mixture with ethyl acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (silica gel, 9:1 Hexane/EtOAc) to yield the pure product.

Protocol B: Metal-Free Arylation via Hypervalent Iodine[4]

Best for: Late-stage functionalization where transition-metal purging is highly restricted.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-mercaptobenzothiazole (1.0 mmol, 167 mg) and diphenyliodonium triflate (1.2 mmol, 516 mg).

  • Activation: Add 5.0 mL of anhydrous acetonitrile, followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 228 mg) under a nitrogen atmosphere.

  • Reaction: Stir the mixture at 80°C for 4 hours.

    • Self-Validation Check: Monitor the reaction via TLC (UV 254 nm). The complete disappearance of the highly UV-active 2-MBT starting material spot confirms the completion of the reductive elimination step.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with dichloromethane (3 × 15 mL).

  • Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate. Isolate 2-phenylsulfanyl-1,3-benzothiazole via column chromatography.

Mechanism N1 2-Mercaptobenzothiazole (Thiolate Anion) N3 Ligand Exchange Complex [I(III) Intermediate] N1->N3 Base (DBU) N2 Diphenyliodonium Triflate (Electrophile) N2->N3 Nucleophilic Attack N4 Reductive Elimination N3->N4 Rearrangement N5 2-Phenylsulfanyl-1,3-benzothiazole + Iodobenzene N4->N5 C-S Bond Formation

Mechanistic pathway of transition-metal-free S-arylation using diaryliodonium salts.

Protocol C: Aerobic Copper-Catalyzed C–H Thiolation[3][5]

Best for: Maximizing atom economy from unfunctionalized benzothiazole.

  • Preparation: To a 25 mL reaction tube, add benzothiazole (1.0 mmol, 135 mg), thiophenol (1.5 mmol, 165 mg), Copper(I) iodide (0.1 mmol, 19 mg, 10 mol%), and Na₂CO₃ (2.0 mmol, 212 mg).

  • Solvent & Atmosphere: Add 3.0 mL of dimethyl sulfoxide (DMSO). Leave the tube open to the air, or equip it with an O₂ balloon to ensure a steady supply of the terminal oxidant.

  • Reaction: Heat the mixture to 120°C with vigorous stirring for 24 hours.

    • Self-Validation Check: The solution color will transition from pale yellow to a deep green/brown hue, which is a visual confirmation of the active Cu(I)/Cu(II) catalytic cycle turning over in the presence of oxygen.

  • Workup: Cool to room temperature, dilute with 20 mL of water (to crash out the organics from the DMSO), and extract with ethyl acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers extensively with water (3 × 20 mL) to remove residual DMSO. Dry, concentrate, and purify via silica gel chromatography.

Sources

LC-MS/MS Method Validation for 2-Phenylsulfanyl-1,3-Benzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly explore benzothiazole scaffolds for their antimicrobial and antineoplastic properties, the bioanalytical quantification of derivatives like 2-phenylsulfanyl-1,3-benzothiazole (2-PTBT) has become critical. 2-PTBT is characterized by its high lipophilicity (LogP ~4.9) and a weakly basic nitrogen within the thiazole ring[1]. These physicochemical traits present unique challenges in bioanalysis, particularly regarding non-specific binding, poor peak shape on traditional reverse-phase columns, and susceptibility to matrix-induced ion suppression.

This guide provides an objective, data-driven comparison of sample preparation strategies and chromatographic chemistries for 2-PTBT quantification. Every methodology discussed is designed to meet the rigorous compliance standards set by the 2[2].

Bioanalytical Workflow Architecture

To ensure a self-validating system, the bioanalytical workflow must systematically isolate the analyte from endogenous interferences while maximizing ionization efficiency.

Workflow S1 Sample Prep (LLE vs SPE) S2 Chromatography (C18 vs Phenyl) S1->S2 S3 MS/MS Detection (ESI+, MRM) S2->S3 S4 Method Validation (ICH M10) S3->S4

Fig 1. End-to-end LC-MS/MS bioanalytical workflow for 2-PTBT quantification.

Comparative Analysis: Sample Preparation

Because 2-PTBT is highly hydrophobic, standard Protein Precipitation (PPT) leaves excessive circulating phospholipids in the extract, leading to severe signal quenching in the mass spectrometer. We compared Liquid-Liquid Extraction (LLE) against Solid Phase Extraction (SPE) to determine the optimal balance of recovery and matrix cleanup.

The Causality of Extraction Choice
  • LLE with Methyl tert-butyl ether (MTBE): 2-PTBT remains un-ionized at physiological pH. MTBE efficiently partitions this neutral, lipophilic molecule into the organic layer while leaving highly polar endogenous salts and proteins in the aqueous phase.

  • SPE with Polymeric HLB: While Hydrophilic-Lipophilic Balance (HLB) sorbents provide excellent generic retention, the strong hydrophobic binding of 2-PTBT requires high organic concentrations for elution, which inadvertently co-elutes strongly retained matrix lipids[3].

Experimental Data: LLE vs. SPE Performance
Performance MetricLLE (MTBE)SPE (Polymeric HLB)
Absolute Recovery (%) 88.5 ± 3.274.1 ± 5.6
Matrix Effect (%) 95.2 ± 4.1 (Minimal Suppression)82.3 ± 6.8 (Moderate Suppression)
Process Efficiency (%) 84.260.9
Preparation Time (96-well) ~45 minutes~90 minutes
Protocol 1: Self-Validating LLE Workflow

This protocol incorporates a post-extraction spike checkpoint to continuously monitor matrix effects, ensuring the assay remains self-validating across different biological lots.

  • Aliquot: Transfer 50 µL of plasma into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of 2-PTBT-d5 (100 ng/mL in 50% Methanol) to all wells except double blanks.

  • Buffer Addition: Add 50 µL of 0.1 M Ammonium Acetate (pH 7.4) to normalize the sample pH and ensure 2-PTBT remains fully neutral.

  • Extraction: Add 600 µL of MTBE. Seal the plate and vortex vigorously for 10 minutes to maximize phase partitioning.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer & Evaporation: Transfer 450 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile, 60:40, v/v).

  • Self-Validation Check: In parallel, process a blank matrix sample. Post-evaporation, spike this blank with the equivalent final concentration of 2-PTBT. Compare the MS/MS peak area of this sample to a neat standard to calculate the absolute Matrix Factor (MF).

Comparative Analysis: Chromatographic Selectivity

The structural presence of two aromatic rings (a phenyl group and a benzothiazole core) connected by a thioether linkage makes 2-PTBT highly polarizable. We compared a standard C18 (Octadecyl) column against a Phenyl-Hexyl column.

The Causality of Column Chemistry

Standard C18 columns rely entirely on dispersive van der Waals forces. Because 2-PTBT is highly hydrophobic, it elutes late on a C18 column—exactly where late-eluting endogenous phospholipids emerge, causing ion suppression. Conversely, a Phenyl-Hexyl stationary phase introduces orthogonal π−π interactions [4]. The electron-rich aromatic rings of 2-PTBT interact strongly with the phenyl phase, altering its retention relative to aliphatic lipids. This orthogonal shift pulls 2-PTBT out of the phospholipid suppression zone, dramatically improving the Signal-to-Noise (S/N) ratio.

Experimental Data: C18 vs. Phenyl-Hexyl
Chromatographic MetricC18 Column (50 x 2.1 mm, 1.7 µm)Phenyl-Hexyl Column (50 x 2.1 mm, 1.7 µm)
Retention Time (min) 2.152.40
Peak Asymmetry (Tf) 1.45 (Significant Tailing)1.05 (Highly Symmetrical)
Signal-to-Noise at LLOQ 15:145:1
Phospholipid Co-elution High RiskLow Risk
Protocol 2: Optimized UPLC-MS/MS Parameters
  • Analytical Column: Phenyl-Hexyl (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0.0 - 0.5 min: 40% B

    • 0.5 - 2.0 min: Linear ramp to 95% B

    • 2.0 - 3.0 min: Hold at 95% B (Column Wash)

    • 3.0 - 3.1 min: Return to 40% B

    • 3.1 - 4.5 min: Re-equilibration

  • Flow Rate: 0.45 mL/min. Injection Volume: 2.0 µL.

  • MS/MS Detection (ESI+): Monitor the protonated precursor [M+H]+ at m/z 244.1 transitioning to the major product ion at m/z 109.0 (cleavage of the phenylthio group).

ICH M10 Validation Logic

To ensure the method is suitable for regulatory submissions (e.g., IND/NDA applications), the protocol must satisfy the core tenets of the 2[2]. The validation framework relies on four interdependent pillars:

Validation V ICH M10 Validation Criteria A Accuracy & Precision (±15% limit) V->A C Calibration Curve (R² > 0.99) V->C M Matrix Effect (IS Normalized) V->M S Stability (Bench-top, F/T) V->S

Fig 2. Core ICH M10 validation parameters for bioanalytical assays.

  • Accuracy & Precision: Must be within ±15% of the nominal concentration for all Quality Control (QC) levels, except at the Lower Limit of Quantification (LLOQ) where ±20% is permissible[5].

  • Matrix Effect: The IS-normalized matrix factor must demonstrate a Coefficient of Variation (CV) of <15% across at least 6 independent lots of biological matrix[5].

  • Stability: 2-PTBT must be proven stable through at least three freeze-thaw (F/T) cycles, bench-top processing times, and long-term storage at -70°C[5].

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA) / ICH. Available at:[Link]

  • Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry (ACS Publications). Available at:[Link]

  • 4-Chloro-2-(phenylthio)benzothiazole. SIELC Technologies. Available at:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the nuanced selection of benzothiazole thioethers for complex synthetic pathways and drug discovery programs. It is not enough to simply select a reagent based on availability; understanding the underlying structural causality—how a molecule's electronic and steric properties dictate its macroscopic behavior—is paramount.

This guide provides an in-depth, objective comparison between the diaryl thioether 2-phenylsulfanyl-1,3-benzothiazole (2-PTBT) and its alkyl-aryl counterpart, 2-(methylthio)benzothiazole (2-MTBT) . By dissecting their physicochemical properties, we can establish a predictive framework for their performance in synthetic oxidations, materials science, and biological applications.

Structural and Electronic Causality: 2-PTBT vs. 2-MTBT

The fundamental behavioral differences between 2-PTBT and related alkyl thioethers stem from the substituents attached to the bridging sulfur atom.

In 2-PTBT , the sulfur atom bridges two aromatic systems (the benzothiazole core and the phenyl ring). This diaryl architecture allows for extended π -conjugation, partially delocalizing the sulfur lone pairs into both aromatic rings. Consequently, the nucleophilicity of the sulfur atom is attenuated. Furthermore, the bulky phenyl group provides significant steric shielding.

In contrast, 2-MTBT features an electron-donating methyl group. This localized electron density increases the nucleophilicity of the sulfur atom, making it highly reactive. However, this lack of steric bulk and increased electron density also makes 2-MTBT more susceptible to environmental degradation and uncontrolled side reactions.

Quantitative Physicochemical Comparison

The structural divergence between these two thioethers manifests clearly in their quantitative properties, which dictate their solubility, reactivity, and biological partitioning.

Property2-Phenylsulfanyl-1,3-benzothiazole (2-PTBT)2-(Methylthio)benzothiazole (2-MTBT)
CAS Number 4276-60-2615-22-5
Molecular Weight 243.35 g/mol 181.28 g/mol
LogP (Lipophilicity) ~4.7~3.22
Steric Profile High (Diaryl system)Low (Alkyl-Aryl system)
Electronic Nature Extended π -conjugation across sulfurLocalized electron density on sulfur
Primary Utility Rigid drug scaffolds, Julia-Kocienski precursorsBiocide degradation marker, vulcanization

Data supported by computed properties from authoritative chemical databases 1 and .

Applications in Drug Discovery and Environmental Science

Conformational Restriction in Medicinal Chemistry In drug design, 2-PTBT serves as a highly effective, rigid scaffold. The energetic penalty for bond rotation around the diaryl thioether linkage is significant, which reduces the conformational entropy of the molecule. When a 2-PTBT derivative binds to a target protein, the entropy loss is minimized compared to flexible alkyl chains, often resulting in a superior binding affinity ( ΔG ).

Environmental Tracing and Materials Science Conversely, the lability of 2-MTBT makes it a critical molecule in environmental science. Because benzothiazoles are heavily utilized as vulcanization accelerators in rubber manufacturing, 2-MTBT is frequently monitored as a reliable chemical marker for tire wear and chemical leaching in road dust and urban runoff 2, 3. Its specific degradation pathways provide researchers with a quantitative measure of environmental pollution.

Self-Validating Experimental Protocol: Chemoselective Oxidation to Sulfones

One of the most critical synthetic applications of 2-PTBT is its oxidation to 2-(phenylsulfonyl)benzothiazole, a premier reagent for the Julia-Kocienski olefination. The following protocol is designed as a self-validating system : the reaction inherently dictates its own completion, preventing the common pitfalls of over-oxidation or incomplete conversion.

Step-by-Step Methodology
  • Substrate Solvation: Dissolve 1.0 mmol of 2-PTBT in 10 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

    • Causality: DCM provides optimal solubility for the lipophilic diaryl thioether while remaining entirely inert to the electrophilic oxidizing agent.

  • Controlled Oxidant Addition: Cool the solution to 0 °C using an ice bath. Slowly add 2.2 equivalents of m-chloroperoxybenzoic acid (mCPBA) portion-wise.

    • Causality: The 0 °C temperature thermodynamically suppresses non-specific ring oxidations. The strict 2.2 eq stoichiometry ensures complete conversion past the intermediate sulfoxide directly to the target sulfone, accounting for the attenuated nucleophilicity of the diaryl sulfur.

  • Kinetic Monitoring (The Self-Validation Step): Stir the reaction and monitor via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) mobile phase.

    • System Validation: The protocol validates itself through phase-state changes on the silica. The disappearance of the high- Rf​ thioether spot and the stabilization of a single, highly polar low- Rf​ sulfone spot confirms absolute reaction completion. If a mid- Rf​ spot (sulfoxide) persists, it acts as an internal indicator of insufficient oxidant titer.

  • Quenching & Extraction: Once validated by TLC, quench the reaction with 10 mL of saturated aqueous Na2​S2​O3​ , followed by washing with saturated NaHCO3​ .

    • Causality: Na2​S2​O3​ chemically reduces any unreacted mCPBA, eliminating explosive hazards during concentration. The NaHCO3​ wash neutralizes the m-chlorobenzoic acid byproduct, cleanly partitioning it into the aqueous waste layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure sulfone.

Visualizing the Workflows

To synthesize the structural logic and experimental methodologies discussed, the following diagrams map the causal relationships and procedural steps.

StructuralLogic Root Benzothiazole Thioethers PTBT 2-PTBT (Diaryl) Root->PTBT MTBT 2-MTBT (Alkyl-Aryl) Root->MTBT Prop1 Extended π-Conjugation High Steric Shielding PTBT->Prop1 Prop2 Localized Electron Density Low Steric Shielding MTBT->Prop2 App1 Rigid Drug Scaffolds Stable Sulfone Precursors Prop1->App1 App2 Environmental Markers Labile Intermediates Prop2->App2

Structural logic and downstream applications of 2-PTBT versus 2-MTBT.

OxidationWorkflow S1 1. Solvation (DCM, 0°C) S2 2. Oxidation (2.2 eq mCPBA) S1->S2 S3 3. Kinetic Check (TLC Validation) S2->S3 S4 4. Quench (Na2S2O3 / NaHCO3) S3->S4 S5 5. Isolation (Pure Sulfone) S4->S5

Self-validating experimental workflow for the chemoselective oxidation of thioethers.

References
  • Title: 2-(Phenylthio)
  • Title: 2-(Methylthio)
  • Source: acs.
  • Source: sikt.

Sources

Overcoming the Reproducibility Crisis in C–S Cross-Coupling: A Comparative Guide to 2-Phenylsulfanyl-1,3-benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

The synthesis of 2-phenylsulfanyl-1,3-benzothiazole (and its derivatives) via carbon-sulfur (C–S) cross-coupling is a foundational transformation in the development of antimicrobial agents, antitumor drugs, and fluorescent probes. However, scaling these reactions often introduces a severe reproducibility crisis. Yields that reach 95% in a pilot run can inexplicably drop to 40% in subsequent batches.

This guide objectively compares the three leading catalytic methodologies—Palladium-catalyzed, Copper-catalyzed (C–H activation), and Microwave-assisted Copper coupling—providing the mechanistic causality behind yield variations and self-validating protocols to ensure absolute batch-to-batch reproducibility.

Mechanistic Causality: Why Do C–S Coupling Yields Vary?

The irreproducibility in synthesizing 2-phenylsulfanyl-1,3-benzothiazole is rarely due to operator error; it is rooted in the fundamental organometallic chemistry of thiols. Thiophenols are highly nucleophilic and act as strong σ-donors. This presents three distinct mechanistic bottlenecks:

  • Catalyst Poisoning via Thiolate Bridging: In Palladium catalysis, an excess of thiophenol can displace phosphine ligands, forming stable, catalytically dead polymeric species (e.g., [Pd(μ−SPh)2​]n​ ). This stalls the catalytic cycle at the reductive elimination step.

  • The Reductive Elimination Bottleneck: C–S bond formation is often the rate-limiting step. If reductive elimination is slow, the catalyst resting state is prolonged, increasing susceptibility to thermal degradation.

  • Oxidative Dimerization: Trace oxygen rapidly oxidizes thiophenol to diphenyl disulfide. This not only alters the stoichiometry of the reaction but also generates a byproduct that can competitively bind to the metal center.

To overcome these hurdles, modern methodologies rely on precise ligand architecture or specialized heating modalities. For instance, using wide bite-angle bidentate ligands like Xantphos forces a cis-coordination of the aryl and thiolate ligands on the Palladium center, geometrically accelerating reductive elimination before catalyst poisoning can occur[1]. Alternatively, bulky monophosphine ligands can maintain a highly active, coordinatively unsaturated Pd center even at room temperature[2].

Quantitative Comparison of Catalytic Systems

The table below summarizes the performance metrics of the three primary methodologies used to synthesize 2-phenylsulfanyl-1,3-benzothiazole.

ParameterPd-Catalyzed (Thermal)Cu-Catalyzed (C–H Activation)Cu-Catalyzed (Microwave)
Reaction Type C–S Halide CouplingDirect C–H ThiolationC–S Halide Coupling
Catalyst / Ligand Pd2(dba)3 / XantphosCuI / 2,2'-BipyridineCuI / Ligand-Free
Base / Solvent NaOtBu / TolueneK2CO3 / DMFK2CO3 / Acetonitrile
Conditions 110°C / 12–18 h120°C / 24 h80°C / 30 min
Average Yield >90%75–85%85–95%
Reproducibility (RSD) ± 8% (Highly O₂ Sensitive)± 12%± 3% (Highly Robust)
Key Advantage Lowest catalyst loadingNo pre-halogenation requiredRapid, scalable, low cost
Primary Failure Mode Off-target disulfide formationIncomplete conversionLocalized superheating

Workflow & Decision Matrix

Selecting the correct catalytic system depends heavily on your starting materials (halogenated vs. unhalogenated benzothiazole) and available infrastructure (Schlenk lines vs. Microwave reactors).

Workflow Start Target: 2-Phenylsulfanyl-1,3-benzothiazole Substrate Substrate Selection Start->Substrate Halo 2-Halobenzothiazole + Thiophenol Substrate->Halo CH Benzothiazole + Thiophenol Substrate->CH C-H Act. Halo_Cat Catalyst Selection Halo->Halo_Cat CH_Cat CuI / 2,2'-bipyridine (Direct C-H Activation) CH->CH_Cat Pd Pd2(dba)3 / Xantphos (High Yield, O2-Sensitive) Halo_Cat->Pd Thermal Cu CuI / Microwave (Fast, High Reproducibility) Halo_Cat->Cu Microwave

Decision matrix for 2-phenylsulfanyl-1,3-benzothiazole C-S cross-coupling methodologies.

Self-Validating Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, do not blindly follow stoichiometric recipes. Use the following self-validating protocols, which contain built-in physical checkpoints to confirm the reaction trajectory.

Protocol A: Palladium-Catalyzed C–S Coupling[2]

Best for: High-value pharmaceutical intermediates where high yield is prioritized over catalyst cost.

Causality Note: Xantphos is strictly required here. Its wide bite angle prevents the formation of inactive bridging thiolate dimers, forcing the catalytic cycle forward.

  • Preparation & Degassing: In a Schlenk tube, combine 2-bromobenzothiazole (1.0 equiv), Pd2(dba)3 (2.5 mol%), Xantphos (5.0 mol%), and NaOtBu (1.5 equiv). Add anhydrous toluene.

  • The Self-Validating Degassing Step: Perform three Freeze-Pump-Thaw cycles.

    • Validation Checkpoint: After the third thaw, the solution must not evolve micro-bubbles when placed under static vacuum. If bubbling persists, dissolved oxygen remains, which will inevitably oxidize the thiophenol to diphenyl disulfide and poison the catalyst.

  • Thiol Addition: Backfill with Argon. Inject thiophenol (1.2 equiv) dropwise.

  • Activation & Heating: Heat to 110°C.

    • Validation Checkpoint: Monitor the color transition within the first 15 minutes. A shift from deep red (Pd(0)dba complex) to a clear golden-yellow indicates successful formation of the active mononuclear Pd-Xantphos species. If the solution turns opaque black, Pd-black has precipitated (indicating oxygen ingress or ligand starvation), and the batch should be aborted immediately.

  • Workup: Cool to room temperature, filter through Celite, and purify via flash chromatography.

Protocol B: Microwave-Assisted Copper-Catalyzed Coupling[4]

Best for: Rapid library generation and highly reproducible batch scaling.

Causality Note: Copper is far less susceptible to irreversible thiolate poisoning than Palladium. However, Cu-catalyzed C–S couplings suffer from sluggish oxidative addition under standard thermal conditions. Microwave irradiation provides rapid, volumetric heating, bypassing this kinetic bottleneck and reducing reaction times from 24 hours to 30 minutes[3].

  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, add 2-bromobenzothiazole (1.0 equiv), thiophenol (1.2 equiv), CuI (10 mol%), and K2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous Acetonitrile (MeCN). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 80°C, 200 W, with a 5-minute ramp time and a 30-minute hold time.

    • Validation Checkpoint: Monitor the real-time pressure and temperature curves on the reactor's interface. The pressure profile must remain stable (typically ~100 psi). A sudden, jagged spike in pressure indicates localized superheating or solvent degradation. If this occurs, the reaction is compromised; abort, reduce the wattage, and extend the ramp time for the next batch.

  • Workup: Allow the vial to cool to <30°C before decrimping. Dilute with ethyl acetate, wash with brine to remove copper salts, dry over Na2SO4, and concentrate.

Protocol C: Direct C–H Thiolation via Copper Catalysis[5]

Best for: Late-stage functionalization where pre-halogenation of the benzothiazole is impossible.

Causality Note: This method eliminates the need for an organohalide by directly activating the C–H bond of the benzothiazole. It utilizes CuI and 2,2'-bipyridine under aerobic conditions, proceeding via a hydrogen atom abstraction pathway[4].

  • Preparation: Combine benzothiazole (1.0 equiv), thiophenol (1.5 equiv), CuI (20 mol%), 2,2'-bipyridine (20 mol%), and Na2CO3 (2.0 equiv) in DMF.

  • Heating: Stir the mixture at 120°C in an open-air flask (aerobic conditions are required for the catalytic cycle).

    • Validation Checkpoint: The reaction should maintain a dark green/brown homogeneous appearance, indicative of the active Cu-bipyridine complex.

  • Workup: After 24 hours, cool, dilute with water, and extract with dichloromethane.

References

  • A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling - Organic Letters (organic-chemistry.org)
  • Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols - The Journal of Organic Chemistry (acs.org)
  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction - NIScPR (niscpr.res.in)
  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC (nih.gov)
  • Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (rsc.org)

Sources

A Comparative Toxicological Analysis of 2-phenylsulfanyl-1,3-benzothiazole and Its Oxidized Sulfone Derivative

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substitution at the 2-position of the benzothiazole ring is a key determinant of these activities.[2][3] Among these, 2-phenylsulfanyl-1,3-benzothiazole is a compound of interest due to the potential for the sulfur atom in the phenylsulfanyl group to exist in different oxidation states, namely as a sulfide or a sulfone.

The oxidation of a sulfide to a sulfone introduces significant changes to the molecule's physicochemical properties. The sulfonyl group (-SO₂-) is a strong electron-withdrawing group that increases polarity and the potential for hydrogen bonding.[4][5] These alterations can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile, including its toxicity.[4] This guide provides a comparative toxicological framework for 2-phenylsulfanyl-1,3-benzothiazole and its oxidized sulfone derivative, 2-(phenylsulfonyl)-1,3-benzothiazole. While direct comparative toxicity data for these specific compounds is not extensively available in published literature, this guide synthesizes information on the known toxicity of related benzothiazole derivatives and the general influence of the sulfonyl group to present a scientifically grounded comparison. We will detail the necessary experimental protocols to perform such a comparative analysis, providing a roadmap for researchers in the field.

Chemical Structures

CompoundStructure
2-phenylsulfanyl-1,3-benzothiazole Image of 2-phenylsulfanyl-1,3-benzothiazole
2-(phenylsulfonyl)-1,3-benzothiazole Image of 2-(phenylsulfonyl)-1,3-benzothiazole

Synthesis of Test Compounds

A robust toxicological comparison begins with the unambiguous synthesis and characterization of the compounds .

Synthesis of 2-phenylsulfanyl-1,3-benzothiazole

This compound can be synthesized via the reaction of 2-mercaptobenzothiazole with an appropriate phenylating agent. A common method involves the nucleophilic substitution of a halogenated benzene with the thiolate of 2-mercaptobenzothiazole.

Synthesis of 2-(phenylsulfonyl)-1,3-benzothiazole

The sulfone derivative is typically prepared by the oxidation of the corresponding sulfide, 2-phenylsulfanyl-1,3-benzothiazole.[6] Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. The choice of oxidant and reaction conditions can be controlled to favor the formation of the sulfone over the intermediate sulfoxide.

Comparative In Vitro Toxicity Assessment

A tiered approach to in vitro toxicity testing is essential to build a comprehensive toxicological profile of the two compounds. This typically involves assessing cytotoxicity, genotoxicity, and mechanistic endpoints.

I. Cytotoxicity Evaluation

The initial assessment of toxicity involves determining the concentration at which the compounds induce cell death. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 hepatocellular carcinoma)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 2-phenylsulfanyl-1,3-benzothiazole and 2-(phenylsulfonyl)-1,3-benzothiazole, dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Based on the increased polarity and potential for altered cellular uptake of the sulfone derivative, it is hypothesized that there may be a significant difference in the IC50 values between the two compounds. The sulfonyl group could either enhance or diminish cytotoxicity depending on its influence on the compound's ability to interact with cellular targets.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

CompoundMCF-7HepG2
2-phenylsulfanyl-1,3-benzothiazole Expected ValueExpected Value
2-(phenylsulfonyl)-1,3-benzothiazole Expected ValueExpected Value
Doxorubicin (Positive Control) Known ValueKnown Value
II. Genotoxicity Assessment

Genotoxicity testing is crucial to determine if a compound can cause damage to genetic material (DNA), which can lead to mutations and potentially cancer.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.[8]

Materials:

  • Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions)

  • S9 metabolic activation system (rat liver homogenate)

  • Minimal glucose agar plates

  • Top agar

  • Histidine-biotin solution

  • Test compounds dissolved in DMSO

  • Positive and negative controls

Procedure:

  • Preparation: Mix the test compound at various concentrations with the bacterial tester strain and, in parallel experiments, with the S9 mix for metabolic activation.

  • Incubation: Incubate the mixture for a short period.

  • Plating: Add the mixture to molten top agar containing a trace amount of histidine and biotin and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

The introduction of the electron-withdrawing sulfonyl group could alter the electronic properties of the benzothiazole ring system, potentially affecting its ability to intercalate with DNA or form DNA adducts after metabolic activation. Therefore, a difference in the mutagenic potential between the sulfide and sulfone derivatives is plausible.

Table 2: Hypothetical Ames Test Results

CompoundStrainMetabolic ActivationResult (Mutagenic/Non-mutagenic)
2-phenylsulfanyl-1,3-benzothiazole TA98-S9/+S9Expected Outcome
TA100-S9/+S9Expected Outcome
2-(phenylsulfonyl)-1,3-benzothiazole TA98-S9/+S9Expected Outcome
TA100-S9/+S9Expected Outcome
III. Mechanistic Insights: Reactive Oxygen Species (ROS) Production

Many cytotoxic compounds exert their effects by inducing oxidative stress through the generation of reactive oxygen species (ROS).

The production of intracellular ROS can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Procedure:

  • Cell Treatment: Treat cells with the test compounds for a specified time.

  • Probe Loading: Incubate the cells with DCFH-DA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

The sulfonyl group, being highly oxidized, is less likely to participate in redox cycling compared to the sulfide. However, its influence on cellular metabolism could indirectly lead to ROS production. A comparative analysis would reveal if the oxidation state of the sulfur atom plays a direct role in inducing oxidative stress.

Structure-Activity Relationship and Discussion

The comparison of 2-phenylsulfanyl-1,3-benzothiazole and its sulfone derivative provides a classic case study in structure-activity relationships. The key structural difference is the oxidation state of the exocyclic sulfur atom. The introduction of the sulfonyl group has several implications:

  • Increased Polarity: The sulfone is significantly more polar than the sulfide. This can affect its solubility, membrane permeability, and interactions with biological macromolecules.[4]

  • Metabolic Stability: The sulfonyl group is generally metabolically stable and resistant to further oxidation.[9] In contrast, the sulfide can be metabolized to the sulfoxide and then the sulfone in vivo.

  • Electronic Effects: The strong electron-withdrawing nature of the sulfonyl group can alter the electron density of the entire molecule, potentially influencing its reactivity and binding affinity to cellular targets.[5]

Based on these considerations, the sulfone derivative may exhibit a different toxicological profile. For instance, its increased polarity might hinder its ability to cross cell membranes, leading to lower cytotoxicity. Conversely, the altered electronic properties could lead to a different mechanism of action, potentially increasing its genotoxicity or its ability to induce apoptosis.

Experimental Workflows and Signaling Pathways

Workflow for Comparative Toxicity Testing

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Toxicity Assays cluster_2 Data Analysis & Interpretation Synthesis Synthesis of Sulfide and Sulfone Derivatives Characterization Structural Verification (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Genotoxicity Genotoxicity Assessment (Ames Test) Cytotoxicity->Genotoxicity ROS ROS Production Assay Genotoxicity->ROS IC50 IC50 Determination ROS->IC50 SAR Structure-Activity Relationship IC50->SAR Mutagenicity Mutagenicity Analysis Mutagenicity->SAR OxidativeStress Oxidative Stress Evaluation OxidativeStress->SAR

Caption: Workflow for the comparative toxicological evaluation.

Potential Signaling Pathway for Benzothiazole-Induced Cytotoxicity

G Compound Benzothiazole Derivative Cell Cancer Cell Compound->Cell ROS Increased ROS Cell->ROS Mitochondria Mitochondrial Dysfunction Cell->Mitochondria ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential pathway for benzothiazole-induced apoptosis.

Conclusion

This guide outlines a comprehensive framework for the comparative toxicological evaluation of 2-phenylsulfanyl-1,3-benzothiazole and its oxidized sulfone derivative. While direct experimental data comparing these two specific molecules is limited, the provided protocols and theoretical considerations offer a robust starting point for researchers. The key takeaway is that the oxidation of the sulfide to a sulfone is expected to significantly alter the compound's biological activity, including its toxicity. A thorough investigation following the outlined experimental plan would provide valuable insights into the structure-activity relationships of this class of compounds and contribute to the safer design of future benzothiazole-based molecules for various applications.

References

  • Cytotoxic activities of some benzothiazole-piperazine derivatives. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry. [Link]

  • Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. (2022). Organic Letters. [Link]

  • Benzothiazole Moiety with Sulphonamide as Anti-Inflammatory and Analgesic Activity: A Review. (2021). SAR Publication. [Link]

  • Application of Sulfonyl in Drug Design. (2018). Request PDF. [Link]

  • Amino alkyl-alkyl/aryl sulphides (DRDE-07 and analogues) as promising cytoprotectants for sulphur and nitrogen mustards – A review. (2015). Journal of the Royal Society of Chemistry. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series. (2012). Molecules. [Link]

  • 2-(Phenylsulfonyl)-1,3-benzothiazole. LookChem. [Link]

  • Cytotoxic activities of some benzothiazole- piperazine derivatives. (2014). Taylor & Francis Online. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2019). SpringerLink. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023). RSC Publishing. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]

  • Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones. (1975). Journal of Medicinal Chemistry. [Link]

  • Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles. (1996). The Journal of Organic Chemistry. [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). Current Medicinal Chemistry. [Link]

  • Selected examples of aryl sulfones and aryl sulfoxides. (2021). ResearchGate. [Link]

  • Sulfonyl Protective Groups. (2014). Chem-Station International Edition. [Link]

  • Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Chemistry Portal. [Link]

  • Generation of sulfones utilizing β-sulfinyl esters as masked aryl sulfinates under redox-neutral conditions. (2020). Organic & Biomolecular Chemistry. [Link]

Sources

Safety Operating Guide

Comprehensive Operational and Disposal Guide for 2-Phenylsulfanyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized thioether derivatives requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's behavior to ensure laboratory safety, regulatory compliance, and environmental protection.

This guide provides field-proven, self-validating protocols for the operational handling, spill response, and proper disposal of 2-Phenylsulfanyl-1,3-benzothiazole (also known as 2-(Phenylthio)benzothiazole).

Executive Summary & Chemical Profile

2-Phenylsulfanyl-1,3-benzothiazole is widely utilized in drug development and synthetic chemistry. However, its specific toxicological profile mandates strict adherence to operational protocols.

Chemical & Hazard Data Summary
PropertySpecification
Chemical Name 2-Phenylsulfanyl-1,3-benzothiazole
CAS Registry Number 4276-60-2
Molecular Formula C13H9NS2
Molecular Weight 243.35 g/mol
GHS Classification Acute Tox. 4 (Oral), Eye Irrit. 2, Aquatic Chronic 4[1]
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H413 (May cause long lasting harmful effects to aquatic life)[1]

Mechanistic Toxicology: Benzothiazole derivatives are characterized by a fused bicyclic system containing a thiazole ring, making them highly stable and resistant to natural biodegradation[2]. The addition of a phenylsulfanyl group increases the molecule's lipophilicity, directly correlating with its bioaccumulation potential in aquatic ecosystems[1]. Furthermore, incomplete oxidation of benzothiazoles can lead to the formation of toxic byproducts such as 2-hydroxybenzothiazole (2-OH-BTH)[3].

Operational Handling & Spill Response Workflows

SpillWorkflow N1 Spill Detected N2 Isolate Area & Don PPE N1->N2 N3 Dry Containment (Sand/Vermiculite) N2->N3 N4 Mechanical Collection N3->N4 N5 Transfer to Hazardous Waste N4->N5 N6 Site Decontamination N5->N6 N7 Final Verification N6->N7

Workflow for 2-Phenylsulfanyl-1,3-benzothiazole spill response and containment.

Causality in Experimental Choices: Why use dry cleanup instead of wet mopping? Adding water to a lipophilic benzothiazole derivative creates a hazardous, insoluble slurry that expands the contamination zone and risks seepage into porous laboratory surfaces or floor drains[4]. Dry containment ensures the compound remains mechanically recoverable.

Step-by-Step Spill Recovery Protocol
  • Isolation & PPE: Immediately isolate the spill area. Personnel must don nitrile gloves, safety goggles, a lab coat, and a particulate respirator (N95 or higher) to prevent inhalation of toxic dust[4].

  • Dry Containment: Surround and cover the spill with a dry, inert absorbent material such as dry sand or vermiculite. Do not use combustible absorbents like sawdust , as benzothiazoles can emit highly toxic fumes if accidentally ignited[5].

  • Mechanical Collection: Using non-sparking tools, carefully vacuum or shovel the contained material into a designated, labeled hazardous waste container[4].

  • Site Decontamination: Wash the affected area with a compatible organic solvent (e.g., a small amount of ethanol) followed by copious amounts of water. Ensure all wash liquids are collected as hazardous waste[6].

  • Self-Validating System (Protocol Validation): To ensure the spill site is fully decontaminated, perform a final surface swab and analyze the extract via UV spectrophotometry. Benzothiazoles exhibit strong UV absorbance (typically around 280-300 nm)[2]. A non-detect baseline reading mathematically validates the success of the decontamination process.

Step-by-Step Disposal Protocols

IncinerationPathway W1 2-Phenylsulfanyl-1,3-benzothiazole Waste W2 Admixture with Combustible Solvent W1->W2 W3 High-Temp Incineration (>1000°C) W2->W3 W4 Combustion Gases (SOx, NOx, CO2) W3->W4 W5 Alkaline Scrubber System W4->W5 W6 Safe Exhaust & Neutralized Salts W5->W6

High-temperature incineration pathway with alkaline scrubbing for benzothiazole waste.

Causality in Experimental Choices: Why high-temperature incineration with an admixture? Benzothiazole rings possess immense thermal stability. Direct, low-temperature incineration of the solid powder may lead to incomplete combustion, releasing toxic intermediates like 2-hydroxybenzothiazole (2-OH-BTH) into the atmosphere[3]. Dissolving the waste in a combustible solvent acts as a thermal accelerant, ensuring the incinerator rapidly reaches the >1000°C threshold required for complete heterocyclic ring cleavage[4].

High-Temperature Incineration Workflow
  • Waste Segregation: Collect 2-phenylsulfanyl-1,3-benzothiazole waste in a clearly labeled, sealable, compatible container (e.g., HDPE or amber glass). Critical: Do not mix with strong oxidizing agents or strong acids, as this can trigger hazardous reactions or the premature release of sulfur oxides[5].

  • Combustible Admixture: In a controlled, ventilated fume hood, mix the solid waste with a highly combustible solvent (e.g., ethanol or xylene) to facilitate complete combustion[4].

  • Incineration & Scrubbing: Transfer the admixture to a licensed hazardous waste disposal facility. The incinerator must be equipped with an alkaline scrubber system (e.g., sodium hydroxide wash) to neutralize the sulfur oxides (SOx) and nitrogen oxides (NOx) generated during the combustion of the thiazole ring[6].

  • Self-Validating System (CEMS Validation): The disposal facility must utilize Continuous Emission Monitoring Systems (CEMS) to verify that SOx and NOx levels in the exhaust remain below regulatory thresholds. A compliant CEMS readout serves as the self-validating proof of complete thermal destruction and scrubber efficacy.

Environmental Impact & Regulatory Compliance

Pouring 2-phenylsulfanyl-1,3-benzothiazole down the drain is strictly prohibited[6]. Due to its Aquatic Chronic 4 classification, the compound can cause long-lasting, compounding harmful effects to aquatic life[1]. Standard municipal wastewater treatment facilities are generally unequipped to filter or biologically degrade complex benzothiazole derivatives, leading to widespread environmental contamination and bioaccumulation in local water systems[2]. All disposal must be routed through licensed hazardous waste contractors.

References

  • 2-(PHENYLTHIO)BENZOTHIAZOLE 4276-60-2 SDS Source: Guidechem URL:1

  • SAFETY DATA SHEET Benzothiazole Source: Synerzine URL:6

  • 2-(Methylthio)benzothiazole Safety Data Source: Santa Cruz Biotechnology URL:4

  • 2-Mercaptobenzothiazole (cas 149-30-4) SDS/MSDS Source: Guidechem URL:5

  • Investigation of Selected Potential Environmental Contaminants: Mercaptobenzothiazoles Source: U.S. Environmental Protection Agency (EPA) URL:2

  • Benzotriazole, Benzothiazole, and Benzophenone Compounds in Indoor Dust Source: ACS Publications (Environmental Science & Technology) URL:3

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.